molecular formula C19H11Cl2I2NO3 B1680503 Rafoxanide CAS No. 22662-39-1

Rafoxanide

货号: B1680503
CAS 编号: 22662-39-1
分子量: 626.0 g/mol
InChI 键: NEMNPWINWMHUMR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Veterinary anthelmintic for grazing animals;  used to treat fluke, hookworm and other infestations.
See also: Niclosamide (related);  Oxyclozanide (related).

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide
Source PubChem
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InChI

InChI=1S/C19H11Cl2I2NO3/c20-10-1-4-13(5-2-10)27-17-6-3-12(9-15(17)21)24-19(26)14-7-11(22)8-16(23)18(14)25/h1-9,25H,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMNPWINWMHUMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)NC(=O)C3=C(C(=CC(=C3)I)I)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl2I2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5046227
Record name Rafoxanide
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Molecular Weight

626.0 g/mol
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CAS No.

22662-39-1
Record name Rafoxanide
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Record name RAFOXANIDE
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Foundational & Exploratory

Rafoxanide as a BRAF V600E Inhibitor: A Technical Guide for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rafoxanide, a halogenated salicylanilide traditionally used as a veterinary anthelmintic, has emerged as a promising multi-targeted agent in oncology.[1][2][3] This technical guide focuses on its role as a potent inhibitor of the constitutively active BRAF V600E mutant protein, a key driver in various cancers, including melanoma and colorectal cancer.[1][4] While this compound exhibits a broad spectrum of anti-cancer activities, including the induction of endoplasmic reticulum stress, apoptosis, and cell cycle arrest, its direct inhibitory effect on BRAF V600E presents a compelling avenue for therapeutic development.[2][3][4] This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols, and key signaling pathways associated with this compound's action on BRAF V600E.

Mechanism of Action: Targeting the Aberrant BRAF V600E Pathway

The BRAF V600E mutation leads to the constitutive activation of the BRAF kinase, resulting in the uncontrolled proliferation and survival of cancer cells through the MAPK/ERK signaling cascade. This compound has been identified as a potent inhibitor of this mutated protein, disrupting the downstream signaling pathway.[1] While the precise binding mode is still under investigation, it is hypothesized that this compound interacts with the ATP-binding pocket of the BRAF V600E kinase domain, preventing the phosphorylation of its downstream target, MEK. This, in turn, inhibits the phosphorylation of ERK, leading to a halt in the pro-proliferative and anti-apoptotic signals.

However, it is crucial to note that this compound's anti-cancer effects are not solely dependent on BRAF V600E inhibition. Studies have shown its activity in both wild-type and BRAF V600E mutated multiple myeloma cells, suggesting a multi-targeted approach.[4] Its efficacy, although significant, has been reported to be weaker than that of the well-established BRAF V600E inhibitor, vemurafenib, in certain contexts, further highlighting the contribution of its other mechanisms of action.[4]

Quantitative Data

The following tables summarize the key quantitative data for this compound as a BRAF V600E inhibitor.

Parameter Value Target Assay Type Source
IC50 0.07 µMB-Raf V600EBiochemical Assay[4]
Cell Line Cancer Type BRAF Status IC50 Assay Type Source
A375Skin CancerV600E1.09 µLNot Specified[3]
A431Skin CancerWild-Type1.31 µLNot Specified[3]
H929Multiple MyelomaNot SpecifiedNot SpecifiedCell Proliferation[4]
ARP1Multiple MyelomaNot SpecifiedNot SpecifiedCell Proliferation[4]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound as a BRAF V600E inhibitor.

BRAF V600E Kinase Assay (Luminescence-Based)

This assay measures the ability of this compound to inhibit the kinase activity of recombinant BRAF V600E by quantifying the amount of ATP consumed.

  • Materials:

    • Recombinant human BRAF V600E enzyme

    • Inactive MEK1 as a substrate

    • ATP

    • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

    • This compound (dissolved in DMSO)

    • Kinase-Glo® Max reagent

    • White, opaque 96-well plates

  • Procedure:

    • Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

    • In a 96-well plate, add the this compound dilutions. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Prepare a master mix containing the kinase assay buffer, ATP (at a concentration near the Km for BRAF V600E), and the MEK1 substrate.

    • Initiate the kinase reaction by adding the recombinant BRAF V600E enzyme to all wells except the negative control.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

    • Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® Max reagent according to the manufacturer's instructions.

    • Measure the luminescence using a microplate reader.

    • Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of this compound on the proliferation of BRAF V600E-mutant cancer cells.

  • Materials:

    • BRAF V600E-mutant cell line (e.g., A375 melanoma cells)

    • Complete cell culture medium

    • This compound (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well plates

  • Procedure:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO).

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of MAPK Pathway Activation

This technique is used to detect the phosphorylation status of MEK and ERK, the downstream effectors of BRAF V600E, following treatment with this compound.

  • Materials:

    • BRAF V600E-mutant cell line

    • This compound

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

    • Primary antibodies: anti-p-MEK (Ser217/221), anti-MEK, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and anti-β-actin (as a loading control)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) detection reagents

  • Procedure:

    • Treat the cells with various concentrations of this compound for a specified time (e.g., 2, 6, or 24 hours).

    • Lyse the cells in ice-cold lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an ECL detection system.

    • Quantify the band intensities to determine the relative levels of phosphorylated proteins.

In Vivo Xenograft Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a BRAF V600E xenograft mouse model.

  • Materials:

    • BRAF V600E-mutant cancer cell line (e.g., A375)

    • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

    • This compound formulation for in vivo administration

    • Vehicle control

  • Procedure:

    • Subcutaneously inject approximately 5 x 10^6 A375 cells into the flank of each mouse.

    • Monitor tumor growth until the tumors reach a palpable size (e.g., 100-150 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer this compound at a predetermined dose and schedule (e.g., 20-40 mg/kg, intraperitoneally, daily).[2] Administer the vehicle to the control group.

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.

BRAF_V600E_Signaling_Pathway cluster_upstream Upstream Signaling cluster_mapk_cascade MAPK Cascade cluster_downstream Downstream Effects Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates BRAF_V600E BRAF V600E (Constitutively Active) RAS->BRAF_V600E Independent Activation MEK MEK BRAF_V600E->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates This compound This compound This compound->BRAF_V600E Inhibits Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation

Caption: BRAF V600E signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow Cell_Culture 1. Culture BRAF V600E Mutant Cells Treatment 2. Treat with this compound (and controls) Cell_Culture->Treatment Lysis 3. Cell Lysis and Protein Extraction Treatment->Lysis Quantification 4. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (p-MEK, p-ERK, etc.) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Data Analysis Detection->Analysis

Caption: Experimental workflow for Western Blot analysis of MAPK pathway proteins.

Rafoxanide_MoA cluster_direct_targets Direct Cellular Targets cluster_downstream_effects Downstream Cellular Effects This compound This compound BRAF_V600E BRAF V600E This compound->BRAF_V600E CDK4_6 CDK4/6 This compound->CDK4_6 Mitochondria Mitochondria This compound->Mitochondria Uncouples Oxidative Phosphorylation MAPK_Inhibition MAPK Pathway Inhibition BRAF_V600E->MAPK_Inhibition G1_Arrest G1 Cell Cycle Arrest CDK4_6->G1_Arrest ER_Stress Endoplasmic Reticulum Stress Mitochondria->ER_Stress Apoptosis Apoptosis MAPK_Inhibition->Apoptosis G1_Arrest->Apoptosis ER_Stress->Apoptosis Autophagy Autophagy ER_Stress->Autophagy

Caption: Multi-targeted mechanism of action of this compound in cancer cells.

Conclusion and Future Directions

This compound presents a compelling case for drug repurposing in oncology, with a notable activity against the BRAF V600E mutation. Its multi-targeted mechanism of action may offer advantages in overcoming the resistance mechanisms that often plague more selective inhibitors. Further research is warranted to fully elucidate its binding kinetics with BRAF V600E, expand its kinase selectivity profile, and optimize its therapeutic potential through combination strategies. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the investigation of this compound as a novel therapeutic agent for BRAF V600E-driven cancers.

References

The Anticancer Potential of Salicylanilides: A Technical Guide to Rafoxanide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salicylanilides, a class of halogenated aromatic compounds, have long been utilized in veterinary medicine for their anthelmintic properties. Recently, this class of molecules, particularly rafoxanide, has garnered significant attention within the oncology research community for its potent and multifaceted anticancer activities. This technical guide provides an in-depth overview of the current understanding of this compound's anticancer properties, focusing on its mechanisms of action, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the complex biological pathways involved. The repurposing of this compound presents a promising and cost-effective strategy in the development of novel cancer therapeutics.

Introduction to Salicylanilides and this compound

Salicylanilides are derivatives of salicylic acid and aniline and have a history of use as anthelmintic drugs in veterinary medicine.[1] The renewed interest in this chemical class for oncology is part of a broader drug repurposing strategy, which aims to identify new therapeutic uses for existing approved drugs, thereby accelerating the drug development pipeline.[1][2] this compound, a halogenated salicylanilide, has emerged as a promising candidate due to its demonstrated efficacy against a variety of cancer types, including skin, gastric, colorectal, and lung cancers, as well as multiple myeloma.[3][4]

Mechanisms of Anticancer Activity

This compound exerts its antineoplastic effects through a variety of complementary mechanisms, making it a multi-targeted agent that could potentially overcome drug resistance.[3][4] The primary mechanisms identified to date include the induction of endoplasmic reticulum (ER) stress, cell cycle arrest, apoptosis, and immunogenic cell death (ICD).[3][5] Furthermore, this compound has been shown to inhibit several key oncogenic signaling pathways.[3][4]

Induction of Endoplasmic Reticulum Stress

A growing body of evidence suggests that this compound's anticancer activity is linked to its ability to induce ER stress.[3] This cellular stress response, when prolonged or excessive, can trigger apoptotic cell death.[6][7] RNA sequencing analysis of non-small cell lung cancer (NSCLC) cells treated with this compound revealed the activation of a suite of genes related to ER stress.[3]

Cell Cycle Arrest

This compound has been demonstrated to cause cell cycle arrest, primarily at the G0/G1 phase.[3] This effect is associated with a significant downregulation of key cell cycle regulatory proteins, such as cyclin D1 and cyclin E.[3] In skin cancer cell lines, this compound has been identified as a dual inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[3]

Induction of Apoptosis

The induction of apoptosis, or programmed cell death, is a crucial mechanism of many anticancer therapies. This compound has been shown to activate the mitochondrial apoptotic pathway, evidenced by a loss of mitochondrial membrane potential, upregulation of cleaved caspase-3 and caspase-9, and the release of cytochrome c into the cytosol.[3][8] In multiple myeloma cells, this compound induces apoptosis by reducing mitochondrial membrane potential and regulating the caspase pathway.[9]

Immunogenic Cell Death (ICD)

Beyond inducing classical apoptosis, this compound has been identified as an inducer of immunogenic cell death (ICD) in colorectal cancer cells.[5][10] ICD is a specific form of apoptosis that is associated with the release of damage-associated molecular patterns (DAMPs), which can stimulate an antitumor immune response.[5][10] Key markers of ICD induced by this compound include the surface exposure of calreticulin (CALR), the release of adenosine triphosphate (ATP), and the secretion of high mobility group box 1 (HMGB1).[3][5] This suggests that this compound may not only directly kill cancer cells but also prime the immune system to attack the tumor.[5]

Inhibition of Oncogenic Signaling Pathways

This compound's anticancer effects are also mediated by its ability to inhibit key signaling pathways that are frequently dysregulated in cancer.

STAT3 and NF-κB Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) are transcription factors that play critical roles in cancer cell proliferation, survival, and inflammation.[11][12] this compound has been shown to significantly reduce the activation of both STAT3 and NF-κB in colorectal cancer models, in both epithelial and immune cell compartments.[3][11]

PI3K/Akt/mTOR Signaling

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival. This compound has been found to suppress the PI3K/Akt/mTOR signaling pathway in gastric cancer cells by downregulating the phosphorylation of Akt and mTOR.[1][3] This inhibition leads to the induction of autophagy and apoptosis.[3][8]

BRAF V600E

This compound has been identified as a potent inhibitor of the BRAF V600E mutant protein, a common mutation in various cancers, including melanoma and colorectal cancer.[9][13] While its anti-myeloma activity is noted in both wild-type and BRAF V600E mutated cells, its inhibitory effect on this specific mutation suggests a potential therapeutic application in BRAF-mutated cancers.[9]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound across various cancer types as reported in the scientific literature.

Table 1: In Vitro Efficacy of this compound (IC50 Values)
Cancer TypeCell LineIC50 (µM)Citation
Skin CancerA3751.09[3]
Skin CancerA4311.31[3]
Multiple MyelomaH92919.2[3]
Multiple MyelomaH929R40.1[3]
Multiple MyelomaOCI-MY527.8[3]
Diffuse Large B-cell LymphomaOCI-LY819.0[3]
Diffuse Large B-cell LymphomaDB37.1[3]
Table 2: In Vivo Efficacy of this compound
Cancer TypeAnimal ModelDosageRouteKey FindingsCitation
Skin CancerBALB/c nude mice with A375 xenografts40 mg/kgIntraperitonealSignificant reduction in tumor growth, comparable to oxaliplatin (5 mg/kg).[3]
Non-Small Cell Lung CancerMouse models with A549 xenografts15 mg/kgNot specifiedStatistically significant reduction in tumor volume growth rates over 14 days.[3]
Colorectal CancerApcMin/+ mice (sporadic model)Not specifiedNot specifiedSignificant reduction in the number and size of colonic tumors.[3]
Colorectal CancerAOM/DSS-driven (inflammation-associated model)Not specifiedNot specifiedSignificant reduction in the number and size of colonic tumors.[3]
Colorectal CancerImmunocompetent mice (vaccination model)5µM (for pre-treating CT26 cells)Subcutaneous75% of mice showed no visible tumor growth after re-challenge with live cancer cells.[5]

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on this compound's anticancer properties.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Procedure:

    • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.[14]

    • Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).[14]

    • Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[15]

    • The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).[16]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • The IC50 value, the concentration of drug that inhibits 50% of cell growth, is then calculated.[17]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Procedure:

    • Treat cells with this compound for the specified duration.

    • Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.[3]

    • Resuspend the cells in 1X Annexin V binding buffer.[8]

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[8]

    • Incubate the cells in the dark at room temperature for 15 minutes.[8]

    • Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.[3]

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain DNA and determine the distribution of cells in different phases of the cell cycle via flow cytometry.

  • Procedure:

    • After treatment with this compound, harvest the cells and wash with PBS.

    • Fix the cells in cold 70% ethanol and store at -20°C overnight.[2]

    • Wash the fixed cells to remove the ethanol.

    • Resuspend the cells in a staining solution containing PI and RNase A. The RNase A is crucial to prevent the staining of RNA.[5][18]

    • Incubate the cells in the dark for 30 minutes at room temperature.[18]

    • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.[5]

Western Blot Analysis

Western blotting is used to detect and quantify specific proteins in a cell lysate, providing insights into the activation state of signaling pathways.

  • Procedure:

    • Lyse this compound-treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.[19]

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Separate the proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[19]

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[19]

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-STAT3, STAT3, p-Akt, Akt, cleaved caspase-3).[20]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[19]

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[20]

In Vivo Xenograft Tumor Model

This model is used to evaluate the antitumor efficacy of this compound in a living organism.

  • Procedure:

    • Implant human cancer cells (e.g., A375, A549) subcutaneously into the flank of immunocompromised mice (e.g., nude mice).[13][21]

    • Once the tumors reach a palpable size, randomize the mice into treatment and control groups.[21]

    • Administer this compound (e.g., via intraperitoneal injection or oral gavage) at the desired dose and schedule.[3][13]

    • Monitor tumor growth by measuring tumor volume with calipers at regular intervals.[21]

    • Monitor the body weight and general health of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).[13]

Immunohistochemistry (IHC)

IHC is used to visualize the expression and localization of specific proteins within the tumor tissue.

  • Procedure:

    • Fix the excised tumors in formalin and embed them in paraffin.[9]

    • Cut thin sections of the paraffin-embedded tumors and mount them on microscope slides.[9]

    • Deparaffinize and rehydrate the tissue sections.[6]

    • Perform antigen retrieval to unmask the antigenic epitopes.[9]

    • Incubate the sections with a primary antibody against the protein of interest (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).[6][22]

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).[6]

    • Add a chromogenic substrate to visualize the antibody binding.[6]

    • Counterstain the sections (e.g., with hematoxylin) and mount for microscopic examination.[6]

Immunogenic Cell Death Marker Assays
  • Calreticulin (CALR) Surface Exposure:

    • After this compound treatment, harvest cells and wash them with a suitable buffer.

    • Stain the cells with a fluorescently labeled anti-CALR antibody.[23][24]

    • Analyze the cells by flow cytometry to quantify the percentage of cells with surface-exposed CALR.[10][25]

  • ATP Release Assay:

    • Collect the supernatant from this compound-treated cell cultures.

    • Measure the amount of ATP in the supernatant using a luciferin-based bioluminescence assay kit.[7][26]

  • HMGB1 Release Assay:

    • Collect the supernatant from this compound-treated cells.

    • Quantify the concentration of HMGB1 in the supernatant using an ELISA kit.[27][28]

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

rafoxanide_signaling_pathways This compound This compound er_stress Endoplasmic Reticulum Stress This compound->er_stress induces cell_cycle_arrest G0/G1 Cell Cycle Arrest This compound->cell_cycle_arrest induces stat3 STAT3 This compound->stat3 inhibits nfkb NF-κB This compound->nfkb inhibits pi3k_akt_mtor PI3K/Akt/mTOR This compound->pi3k_akt_mtor inhibits braf BRAF V600E This compound->braf inhibits apoptosis Apoptosis er_stress->apoptosis icd Immunogenic Cell Death er_stress->icd cell_growth Cell Growth & Proliferation apoptosis->cell_growth icd->cell_growth cell_cycle_arrest->cell_growth pro_survival Pro-Survival Genes stat3->pro_survival pro_inflammatory Pro-Inflammatory Genes nfkb->pro_inflammatory pi3k_akt_mtor->cell_growth mek_erk MEK/ERK Pathway braf->mek_erk mek_erk->cell_growth

Caption: Signaling pathways modulated by this compound in cancer cells.

experimental_workflow start Start: Hypothesis This compound has anticancer activity in_vitro In Vitro Studies (Cancer Cell Lines) start->in_vitro cell_viability Cell Viability Assay (MTT) Determine IC50 in_vitro->cell_viability apoptosis_assay Apoptosis Assay (Annexin V/PI) in_vitro->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI) in_vitro->cell_cycle_assay western_blot Western Blot (Signaling Pathways) in_vitro->western_blot icd_assays ICD Marker Assays (CALR, ATP, HMGB1) in_vitro->icd_assays in_vivo In Vivo Studies (Xenograft Model) in_vitro->in_vivo Positive Results data_analysis Data Analysis & Interpretation cell_viability->data_analysis apoptosis_assay->data_analysis cell_cycle_assay->data_analysis western_blot->data_analysis icd_assays->data_analysis tumor_growth Monitor Tumor Growth & Animal Health in_vivo->tumor_growth ihc Immunohistochemistry (Ki-67, Cleaved Caspase-3) tumor_growth->ihc ihc->data_analysis conclusion Conclusion: Evaluate Therapeutic Potential data_analysis->conclusion

Caption: A typical experimental workflow for evaluating the anticancer properties of this compound.

Conclusion and Future Directions

The existing body of preclinical evidence strongly supports the potential of this compound as a repurposed anticancer agent. Its ability to act on multiple cellular processes and signaling pathways simultaneously presents a significant advantage over single-target therapies and may help to overcome mechanisms of drug resistance.[3][4] Future research should focus on further elucidating the precise molecular targets of this compound and optimizing its therapeutic application, potentially in combination with other anticancer agents. Rigorous clinical trials will be essential to validate its efficacy and safety in human cancer patients and to identify the patient populations most likely to benefit from this repurposed drug. The journey of this compound from a veterinary anthelmintic to a potential human anticancer therapeutic underscores the value of drug repurposing in oncology.

References

Rafoxanide: A Comprehensive Technical Guide on its Chemical Structure and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rafoxanide is a salicylanilide anthelmintic agent primarily used in veterinary medicine to treat parasitic fluke infections, particularly Fasciola hepatica and Fasciola gigantica, in ruminants.[1] Its efficacy is rooted in its ability to interfere with the parasite's energy metabolism.[2] Beyond its antiparasitic activity, recent research has unveiled its potential as an anticancer agent, demonstrating inhibitory effects on key signaling pathways implicated in tumorigenesis.[3] This technical guide provides an in-depth analysis of the chemical structure and physicochemical properties of this compound, along with its known mechanisms of action, to support further research and drug development efforts.

Chemical Structure and Identification

This compound, a halogenated salicylanilide, possesses a complex aromatic structure. Its chemical identity is defined by the following identifiers:

  • IUPAC Name: N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide[4]

  • CAS Number: 22662-39-1[5]

  • Molecular Formula: C₁₉H₁₁Cl₂I₂NO₃[4]

  • SMILES: C1=CC(=CC=C1OC2=C(C=C(C=C2)NC(=O)C3=C(C(=CC(=C3)I)I)O)Cl)Cl[4]

  • InChI: InChI=1S/C19H11Cl2I2NO3/c20-10-1-4-13(5-2-10)27-17-6-3-12(9-15(17)21)24-19(26)14-7-11(22)8-16(23)18(14)25/h1-9,25H,(H,24,26)[4]

Below is a two-dimensional representation of the chemical structure of this compound.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The physicochemical properties of a drug molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. A summary of the key physicochemical parameters for this compound is presented in the table below.

PropertyValue
Molecular Weight 626.01 g/mol [4]
Appearance A crystalline solid, described as a greyish-white to brown colored odorless powder.[5]
Melting Point 150-154 °C, with other sources reporting ranges up to 173-177 °C. This variability may be due to different polymorphic forms or impurities.
Solubility - Water: Practically insoluble.[5]- Organic Solvents: - DMSO: ~30 mg/mL[5] - Dimethylformamide (DMF): ~30 mg/mL[5] - Ethanol: ~2 mg/mL[5] - Acetone: Soluble in 25 parts - Chloroform: Soluble in 40 parts - Ethyl Acetate: Soluble in 35 parts
pKa Although this compound is known to be a weak acid, a specific experimentally determined pKa value is not readily available in the reviewed literature.
LogP (Octanol-Water) A calculated LogP value of 8.10 has been reported, indicating high lipophilicity. Experimental data is not readily available.

Experimental Protocols

The accurate determination of physicochemical properties is fundamental in drug development. Below are detailed methodologies for key experiments cited in the literature for compounds with similar characteristics to this compound.

Melting Point Determination (Capillary Method)

This method is widely used for the determination of the melting point of a crystalline solid.

Workflow:

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement A Dry the powdered This compound sample B Load a small amount into a capillary tube A->B C Compact the sample at the bottom B->C D Place the capillary tube in the melting point apparatus C->D Transfer E Heat the sample at a controlled rate (~1-2 °C/min) D->E F Observe and record the temperature range from the onset of melting to complete liquefaction E->F

Caption: Workflow for Melting Point Determination.

Detailed Steps:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end.

  • Apparatus Setup: The capillary tube is placed in a heating block of a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has transitioned to liquid (completion of melting) are recorded. This range is reported as the melting point.

Solubility Determination (Flask Method - OECD 105)

The flask method is a common technique for determining the water solubility of substances.

Workflow:

Solubility_Workflow cluster_equilibration Equilibration cluster_analysis Analysis A Add excess this compound to a known volume of solvent B Agitate the mixture at a constant temperature A->B C Allow sufficient time to reach equilibrium B->C D Separate the solid and liquid phases (centrifugation/filtration) C->D Phase Separation E Quantify the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC) D->E

Caption: Workflow for Solubility Determination.

Detailed Steps:

  • Equilibration: An excess amount of this compound is added to a known volume of the solvent (e.g., water, DMSO, ethanol) in a flask. The mixture is then agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration.

  • Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]

LogP Determination (Shake-Flask Method)

The shake-flask method is the traditional and most reliable method for the experimental determination of the octanol-water partition coefficient (LogP).

Workflow:

LogP_Workflow cluster_partitioning Partitioning cluster_quantification Quantification A Prepare mutually saturated octanol and water phases B Dissolve a known amount of this compound in one phase A->B C Mix the two phases and shake to allow partitioning B->C D Allow the phases to separate C->D E Determine the concentration of this compound in both the octanol and aqueous phases using a suitable analytical method D->E Analysis

Caption: Workflow for LogP Determination.

Detailed Steps:

  • Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with the other phase in a separatory funnel and shaken vigorously to facilitate the partitioning of the compound between the two immiscations.

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

  • Concentration Measurement: The concentration of this compound in each phase is determined using an appropriate analytical technique.

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of this compound in the octanol phase to its concentration in the aqueous phase.

Mechanisms of Action & Signaling Pathways

This compound exerts its biological effects through multiple mechanisms, primarily targeting cellular energy metabolism and key signaling pathways.

Uncoupling of Oxidative Phosphorylation

The primary anthelmintic mechanism of this compound involves the uncoupling of oxidative phosphorylation in the mitochondria of parasites.[2] As a protonophore, it disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis.[7] This leads to a rapid depletion of cellular energy, ultimately causing paralysis and death of the parasite.

Oxidative_Phosphorylation_Uncoupling cluster_membrane Inner Mitochondrial Membrane ETC Electron Transport Chain (pumps H+) Proton_Gradient Proton Gradient (H+) ETC->Proton_Gradient Establishes ATP_Synthase ATP Synthase ATP_Production ATP Production ATP_Synthase->ATP_Production Synthesizes Proton_Gradient->ATP_Synthase Drives Energy_Depletion Cellular Energy Depletion Proton_Gradient->Energy_Depletion Leads to This compound This compound (Protonophore) This compound->Proton_Gradient Dissipates

Caption: this compound's Uncoupling of Oxidative Phosphorylation.

Inhibition of BRAF V600E Signaling

In the context of cancer, this compound has been identified as a potent inhibitor of the BRAF V600E mutant protein.[2] The BRAF V600E mutation leads to constitutive activation of the MAPK/ERK signaling pathway, a key driver of cell proliferation and survival in several cancers, including melanoma. By inhibiting this mutated kinase, this compound can suppress downstream signaling and induce apoptosis in cancer cells.

BRAF_Inhibition RAS RAS BRAF_V600E BRAF V600E (Constitutively Active) RAS->BRAF_V600E Independent of MEK MEK BRAF_V600E->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes This compound This compound This compound->BRAF_V600E Inhibits

Caption: Inhibition of the BRAF V600E Signaling Pathway by this compound.

Modulation of STAT3 and NF-κB Signaling

This compound has been shown to negatively modulate the STAT3 and NF-κB signaling pathways, which are often constitutively active in cancer cells and contribute to inflammation, cell survival, and proliferation.[8][9] this compound can reduce the phosphorylation of STAT3 and the p65 subunit of NF-κB, thereby inhibiting their transcriptional activity.[8][10]

STAT3_NFkB_Modulation cluster_STAT3 STAT3 Pathway cluster_NFkB NF-κB Pathway Cytokine_Receptor_STAT3 Cytokine Receptor JAK_STAT3 JAK Cytokine_Receptor_STAT3->JAK_STAT3 STAT3 STAT3 JAK_STAT3->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_Target_Genes Target Gene Expression (e.g., anti-apoptotic) pSTAT3->STAT3_Target_Genes Cytokine_Receptor_NFkB Cytokine Receptor IKK IKK Cytokine_Receptor_NFkB->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_Target_Genes Target Gene Expression (e.g., pro-inflammatory) NFkB->NFkB_Target_Genes This compound This compound This compound->pSTAT3 Inhibits Phosphorylation This compound->IKK Inhibits

Caption: Modulation of STAT3 and NF-κB Signaling Pathways by this compound.

Conclusion

This compound is a well-established anthelmintic with a clearly defined mechanism of action against parasitic flukes. Its physicochemical properties, particularly its high lipophilicity, are key to its biological activity. The emerging data on its anticancer effects, through the inhibition of critical oncogenic pathways, highlight its potential for drug repurposing. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, which is essential for guiding future research into its therapeutic applications and for the development of novel formulations and delivery systems. Further investigation into its experimental pKa and a more detailed elucidation of its interactions with various signaling pathways will be crucial for realizing its full therapeutic potential.

References

The Pharmacokinetics and Metabolism of Rafoxanide: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rafoxanide, a halogenated salicylanilide, is a potent anthelmintic agent widely utilized in veterinary medicine for the treatment and control of parasitic infections, particularly fascioliasis (liver fluke disease) in ruminants such as sheep, cattle, and goats.[1] Its efficacy is intrinsically linked to its pharmacokinetic profile, which is characterized by high plasma protein binding and a long elimination half-life, ensuring sustained therapeutic concentrations. This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of this compound in various animal models, intended for researchers, scientists, and drug development professionals. The information presented herein is curated from a range of scientific studies to offer a comparative perspective on the disposition of this important veterinary drug.

Pharmacokinetic Profile of this compound

The pharmacokinetic properties of this compound have been investigated in several animal species. Following oral administration, this compound is slowly absorbed from the gastrointestinal tract, reaching peak plasma concentrations (Cmax) between 24 and 48 hours in ruminants. The bioavailability of oral formulations can be variable, a factor of considerable importance for therapeutic efficacy. This compound is extensively bound to plasma proteins, with binding exceeding 99% in sheep and cattle.[2][3] This high degree of protein binding contributes significantly to its long elimination half-life and its persistence in the bloodstream. The primary route of excretion is via the feces.[4]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound in various animal models. These data have been compiled from multiple studies to provide a comparative analysis.

Table 1: Pharmacokinetic Parameters of this compound in Sheep

Dosage and RouteCmax (µg/mL)Tmax (h)t½β (h)AUC (µg·h/mL)Reference
7.5 mg/kg Oral (Innovator)25.1 ± 4.255.0 ± 9.8-5877 ± 1107[5]
7.5 mg/kg Oral (Generic)12.8 ± 3.451.0 ± 9.0-3014 ± 833[5]
11.25 mg/kg Oral~19.7533.6 - 43.2213.6 ± 28.8-[2]
7.5 mg/kg Intraruminal16.3 ± 2.441.3 ± 13.9158.4 ± 31.23968 ± 624
7.5 mg/kg Intra-abomasal28.4 ± 4.911.7 ± 4.9160.8 ± 28.84160 ± 744

Table 2: Pharmacokinetic Parameters of this compound in Goats

Dosage and RouteCmax (µg/mL)Tmax (h)t½β (h)AUC (µg·h/mL)Reference
10 mg/kg Intravenous87.63 ± 11.710.082.89 ± 0.26-[6]
22.5 mg/kg Oral30.88 ± 4.3036138.02 ± 13.99-[6]

Table 3: Pharmacokinetic Parameters of this compound in Cattle

Dosage and RouteCmax (µg/mL)Tmax (h)t½β (h)AUC (µg·h/mL)Reference
11.25 mg/kg Oral~2043.292.9 ± 14.2-[2]
2.5 mg/kg Subcutaneous6.15 ± 0.4742132.24 ± 10.321480.8 ± 61.68[7]

Table 4: Pharmacokinetic Parameters of this compound in Rats

Dosage and RouteCmax (µg/mL)Tmax (h)t½β (h)AUC (µg·h/mL)Reference
10 mg/kg Oral----[8]

Note: Quantitative pharmacokinetic data for rats were not available in the searched literature.

Metabolism of this compound

This compound undergoes limited metabolism in treated animals. The primary metabolic pathway involves the hydrolysis of the amide bond, leading to the formation of 3,5-diiodosalicylic acid.[2] This metabolite has been identified in the urine of sheep and cattle.[2] In sheep, 3,5-diiodosalicylic acid accounted for 91% of the radioactivity excreted in urine, with the parent this compound accounting for only 9%.[2] In cattle, both unchanged this compound and 3,5-diiodosalicylic acid are the major substances detected in urine.[2] In vitro studies using liver microsomes are instrumental in elucidating the specific enzymes, such as cytochrome P450 isoforms, that may be involved in the metabolism of this compound.[4]

Below is a diagram illustrating the proposed primary metabolic pathway of this compound.

This compound This compound Metabolite 3,5-Diiodosalicylic Acid This compound->Metabolite Amide Hydrolysis (Liver) Excretion Excretion (Urine/Feces) This compound->Excretion Unchanged Metabolite->Excretion

Metabolic pathway of this compound.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The anthelmintic activity of this compound stems from its ability to act as a protonophore, uncoupling oxidative phosphorylation in the mitochondria of parasites.[9] This disruption of the proton gradient across the inner mitochondrial membrane inhibits the synthesis of adenosine triphosphate (ATP), the primary energy currency of the cell. The depletion of ATP leads to a cascade of metabolic disturbances, ultimately resulting in paralysis and death of the parasite.[9]

The following diagram illustrates the mechanism of action of this compound.

cluster_Mitochondrion Mitochondrial Inner Membrane ETC Electron Transport Chain (ETC) Proton_Gradient Proton Gradient (H+) ETC->Proton_Gradient Pumps H+ ATP_Synthase ATP Synthase ATP_Depletion ATP Depletion ATP_Synthase->ATP_Depletion Inhibition of Synthesis Proton_Gradient->ATP_Synthase Drives ATP Synthesis This compound This compound (Protonophore) This compound->Proton_Gradient Dissipates Gradient Paralysis_Death Paralysis & Death of Parasite ATP_Depletion->Paralysis_Death

Mechanism of action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the pharmacokinetic analysis of this compound.

Protocol 1: In Vivo Pharmacokinetic Study in Sheep

1. Animals and Housing:

  • Use a sufficient number of healthy, adult sheep (e.g., Merino ewes), weighing approximately 40-50 kg.

  • House the animals in individual pens to allow for accurate feed and water intake monitoring and feces/urine collection if required.

  • Acclimatize the animals to the experimental conditions for at least 7 days prior to the study.

2. Drug Administration:

  • Administer a single oral dose of a this compound formulation (e.g., 7.5 mg/kg body weight).

  • Use a calibrated oral drenching gun to ensure accurate dosing.

3. Blood Sample Collection:

  • Collect blood samples (approximately 5 mL) from the jugular vein into heparinized tubes at the following time points: 0 (pre-dose), 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 168, 240, 336, and 504 hours post-administration.

  • Immediately after collection, gently invert the tubes to mix the blood with the anticoagulant.

4. Plasma Preparation and Storage:

  • Centrifuge the blood samples at 3000 rpm for 15 minutes at 4°C to separate the plasma.

  • Carefully aspirate the plasma supernatant and transfer it to labeled cryovials.

  • Store the plasma samples at -20°C or lower until analysis.

5. Bioanalytical Method:

  • Analyze the plasma samples for this compound concentration using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection (as described in Protocol 2).

6. Pharmacokinetic Analysis:

  • Use non-compartmental analysis to determine the pharmacokinetic parameters from the plasma concentration-time data. Key parameters to calculate include:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Elimination half-life (t½β)

    • Mean residence time (MRT)

The following diagram outlines the general workflow for a veterinary pharmacokinetic study.

Animal_Selection Animal Selection & Acclimatization Dosing Drug Administration (e.g., Oral) Animal_Selection->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Storage Sample Storage (-20°C or below) Plasma_Separation->Sample_Storage Sample_Analysis Bioanalytical Method (e.g., HPLC-UV) Sample_Storage->Sample_Analysis Data_Analysis Pharmacokinetic Data Analysis Sample_Analysis->Data_Analysis Results Pharmacokinetic Parameters Data_Analysis->Results

Experimental workflow for a pharmacokinetic study.
Protocol 2: HPLC-UV Method for Quantification of this compound in Plasma

1. Reagents and Materials:

  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Glacial acetic acid

  • Water (HPLC grade)

  • Plasma samples from the pharmacokinetic study

2. Instrumentation:

  • HPLC system equipped with a UV detector, autosampler, and column oven.

  • C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and 0.1 M ammonium acetate (e.g., 70:30, v/v), adjusted to a suitable pH with acetic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 285 nm.[10]

  • Injection Volume: 20 µL.

4. Preparation of Standard and Quality Control (QC) Samples:

  • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 0.1 to 50 µg/mL).

  • Prepare QC samples at low, medium, and high concentrations by spiking blank plasma with known amounts of this compound.

5. Sample Preparation (Protein Precipitation):

  • To 1.0 mL of plasma sample (or standard/QC), add 2.0 mL of cold acetonitrile.

  • Vortex the mixture for 1 minute to precipitate the plasma proteins.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a known volume of mobile phase (e.g., 200 µL).

  • Filter the reconstituted sample through a 0.45 µm syringe filter before injecting into the HPLC system.

6. Method Validation:

  • Validate the method according to international guidelines (e.g., VICH) for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and stability.

The logical workflow for the development and validation of this bioanalytical method is depicted below.

Optimization Optimize Chromatographic Conditions (Mobile Phase, etc.) Sample_Prep Develop Sample Preparation Protocol Linearity Linearity & Range Optimization->Linearity Specificity Specificity Specificity->Linearity Accuracy_Precision Accuracy & Precision Linearity->Accuracy_Precision Analysis Analysis of Study Samples Linearity->Analysis LOD_LOQ LOD & LOQ Accuracy_Precision->LOD_LOQ Stability Stability LOD_LOQ->Stability

Logical workflow for bioanalytical method development.

Conclusion

This technical guide has provided a detailed overview of the pharmacokinetics and metabolism of this compound in various animal models. The data presented highlight the key characteristics of this anthelmintic, including its slow absorption, extensive plasma protein binding, long elimination half-life, and limited metabolism. The detailed experimental protocols and diagrams offer a practical resource for researchers involved in the study of veterinary drugs. A thorough understanding of the pharmacokinetic and metabolic properties of this compound is essential for its effective and safe use in veterinary medicine and for the development of new and improved anthelmintic therapies.

References

The Advent of a Potent Anthelmintic: The Initial Discovery and Synthesis of Rafoxanide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Rafoxanide, a halogenated salicylanilide, has been a cornerstone in veterinary medicine for the control of parasitic fluke infections in livestock since its development. This technical guide delves into the core of its initial discovery and the evolution of its synthesis pathways, providing a comprehensive resource for researchers, scientists, and professionals in drug development.

Initial Discovery

This compound, chemically known as N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide, was first developed in 1969.[1] While the initial discovery is attributed to researchers at Merck & Co., the specific seminal patent detailing its first synthesis is a U.S. Patent filed in the early 1970s. This foundational work laid the groundwork for its eventual commercialization as a potent anthelmintic agent. The primary focus of its development was to combat infections caused by liver flukes, such as Fasciola hepatica and Fasciola gigantica, in ruminants.[2]

Mechanism of Action

This compound exerts its anthelmintic effect by acting as an uncoupler of oxidative phosphorylation in parasites.[3] This disruption of the parasite's energy metabolism leads to its paralysis and death.

Synthesis Pathways

The synthesis of this compound has evolved since its inception, with modern methods focusing on improved yields, milder reaction conditions, and greater efficiency. Below are detailed descriptions of key synthesis pathways.

A Modern and Efficient Three-Step Synthesis

A contemporary and highly efficient synthesis of this compound has been developed, proceeding in three main steps with an impressive overall yield.[4]

Step 1: Synthesis of 3-chloro-4-(4'-chlorophenoxy)nitrobenzene (Intermediate 1)

The synthesis commences with the reaction of 4-chlorophenol and 3,4-dichloronitrobenzene.

Step 2: Synthesis of 3-chloro-4-(4'-chlorophenoxy)aniline (Intermediate 2)

The nitro group of Intermediate 1 is then reduced to an amine to form Intermediate 2.

Step 3: Synthesis of this compound

The final step involves the condensation of Intermediate 2 with 3,5-diiodosalicylic acid.

Experimental Protocols

Synthesis of 3,5-diiodosalicylic acid

A mixture of salicylic acid (1.50 g, 10.86 mmol) and iodine (1.50 g, 5.85 mmol) in 50 mL of ethanol is heated to 80°C. To this, 3.0 mL of 30% hydrogen peroxide (29.37 mmol) is added slowly over 20-30 minutes. The mixture is then refluxed for 2 hours. After reflux, a 10% aqueous solution of sodium thiosulfate (9.5 mL) is added at the same temperature. The reaction mixture is then poured into 250 mL of water, and the resulting precipitate is filtered. The crude product is purified by crystallization from ethanol to yield 3,5-diiodosalicylic acid as colorless crystals.[4]

Synthesis of 3-chloro-4-(4'-chlorophenoxy)nitrobenzene (Intermediate 1)

This protocol is based on a similar synthesis described in the literature. A mixture of 4-chlorophenol and a suitable base (e.g., potassium hydroxide) is prepared in a solvent like DMF. To this, 3,4-dichloronitrobenzene and a copper catalyst are added. The mixture is heated to reflux for several hours. After cooling, the product is isolated by precipitation with water and filtration.

Synthesis of 3-chloro-4-(4'-chlorophenoxy)aniline (Intermediate 2)

To a solution of 3-chloro-4-(4'-chlorophenoxy)nitrobenzene in a suitable solvent (e.g., ethanol/water mixture), iron powder and a catalytic amount of acetic acid are added. The mixture is refluxed for 2 hours. After cooling, the reaction mixture is basified with 1 M NaOH to pH 7. The solids are removed by filtration, and the filtrate is extracted with an organic solvent like chloroform. The organic layer is dried and concentrated to yield the aniline derivative, which can be purified by flash chromatography.[4]

Synthesis of this compound

To a mixture of 3-chloro-4-(4'-chlorophenoxy)aniline (1.24 mmol) and 3,5-diiodosalicylic acid (1.24 mmol) in xylene (12 mL) at room temperature, phosphorus trichloride (1.24 mmol) is added. The resulting mixture is heated to 110°C and stirred for 1.5 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The crude residue is then purified by flash chromatography (SiO₂, 10–20% EtOAc/hexanes) to afford this compound as a white solid.[4]

Quantitative Data

Synthesis StepReactantsReagents/ConditionsProductYieldPurityReference
Step 1: Iodination Salicylic acid, IodineH₂O₂, Ethanol, 80°C, 2h3,5-diiodosalicylic acid95%-[4]
Step 2: Ether Synthesis & Reduction 4-chlorophenol, 3,4-dichloronitrobenzene; then reductionKOH, Cu catalyst, 110-120°C; then Fe, Acetic acid3-chloro-4-(4'-chlorophenoxy)aniline94%-[4]
Step 3: Condensation 3-chloro-4-(4'-chlorophenoxy)aniline, 3,5-diiodosalicylic acidPCl₃, xylene, 110°C, 1.5hThis compound82%-[4]
Alternative Synthesis (Patent CN105461582A) p-chlorophenol, 3,4-dichloronitrobenzeneCuCl, DMF; then 10% Pd/C, H₂4-amino-2-chlorophenyl p-chlorophenyl ether96.1%98.52%
Alternative Synthesis (Patent CN105461582A) 4-amino-2-chlorophenyl p-chlorophenyl ether, 3,5-diiodosalicyloyl chlorideCondensationThis compoundHighHigh

Visualizing the Synthesis

Modern Three-Step Synthesis Pathway

Rafoxanide_Synthesis cluster_step1 Step 1: Iodination cluster_step2 Step 2: Ether Synthesis & Reduction cluster_step3 Step 3: Condensation Salicylic_acid Salicylic acid 3_5_diiodosalicylic_acid 3,5-diiodosalicylic acid Salicylic_acid->3_5_diiodosalicylic_acid I₂, H₂O₂, Ethanol, 80°C Iodine Iodine H2O2 H₂O₂ 3_5_diiodosalicylic_acid_ref 3,5-diiodosalicylic acid 4_chlorophenol 4-chlorophenol Intermediate_1 3-chloro-4-(4'- chlorophenoxy)nitrobenzene 4_chlorophenol->Intermediate_1 KOH, Cu catalyst, 110-120°C 3_4_dichloronitrobenzene 3,4-dichloronitrobenzene 3_4_dichloronitrobenzene->Intermediate_1 Intermediate_2 3-chloro-4-(4'- chlorophenoxy)aniline Intermediate_1->Intermediate_2 Fe, Acetic acid, Reflux Intermediate_2_ref 3-chloro-4-(4'- chlorophenoxy)aniline This compound This compound 3_5_diiodosalicylic_acid_ref->this compound Intermediate_2_ref->this compound PCl₃, xylene, 110°C

Caption: A modern three-step synthesis of this compound.

Alternative Synthesis Pathway from Chinese Patent CN105461582A

Rafoxanide_Alternative_Synthesis cluster_part1 Part 1: Amine Intermediate Synthesis cluster_part2 Part 2: Acid Chloride Synthesis cluster_part3 Part 3: Final Condensation p_chlorophenol p-chlorophenol Intermediate_A 2-chloro-4-nitrophenyl p-chlorophenyl ether p_chlorophenol->Intermediate_A CuCl, DMF 3_4_dichloronitrobenzene 3,4-dichloronitrobenzene 3_4_dichloronitrobenzene->Intermediate_A Intermediate_B 4-amino-2-chlorophenyl p-chlorophenyl ether Intermediate_A->Intermediate_B 10% Pd/C, H₂ Intermediate_B_ref 4-amino-2-chlorophenyl p-chlorophenyl ether 3_5_diiodosalicylic_acid 3,5-diiodosalicylic acid Acid_Chloride 3,5-diiodosalicyloyl chloride 3_5_diiodosalicylic_acid->Acid_Chloride Acyl chlorination BTC BTC/C₂H₄Cl₂ BTC->Acid_Chloride Acid_Chloride_ref 3,5-diiodosalicyloyl chloride Rafoxanide_Final This compound Intermediate_B_ref->Rafoxanide_Final Condensation Acid_Chloride_ref->Rafoxanide_Final

References

Rafoxanide's Interaction with Transthyretin: A Technical Guide to a Promising Amyloidosis Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rafoxanide, a halogenated salicylanilide anthelmintic, has emerged as a potent binder of the plasma protein transthyretin (TTR). This interaction is of significant interest due to TTR's role in amyloidosis, a group of diseases caused by the misfolding and aggregation of proteins. By binding to the thyroxine-binding sites of the TTR tetramer, this compound acts as a kinetic stabilizer, preventing the dissociation of the tetramer into amyloidogenic monomers. This technical guide provides an in-depth analysis of the this compound-TTR interaction, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development for TTR amyloidosis.

Introduction to Transthyretin and Amyloidosis

Transthyretin (TTR) is a 55 kDa homotetrameric protein synthesized primarily in the liver. It circulates in the plasma and cerebrospinal fluid, where it functions as a transporter for thyroxine (T4) and retinol (vitamin A) through its association with retinol-binding protein.[1][2] The dissociation of the TTR tetramer into its constituent monomers is the rate-limiting step in the pathogenesis of TTR amyloidosis (ATTR).[1][3] These monomers can misfold and aggregate into insoluble amyloid fibrils that deposit in various tissues, including the nerves, heart, and gastrointestinal tract, leading to progressive organ dysfunction and eventually death.[3][4]

Kinetic stabilization of the TTR tetramer is a clinically validated therapeutic strategy to halt the progression of ATTR.[4][5] Small molecules that bind to the two thyroxine-binding sites at the dimer-dimer interface of the TTR tetramer can effectively stabilize its native quaternary structure, thereby inhibiting monomer formation and subsequent amyloidogenesis.[5][6]

This compound: A Potent Transthyretin Stabilizer

This compound is an anthelmintic drug used in veterinary medicine to treat parasitic infections.[7] Recent studies have identified this compound as a molecule that binds with high affinity to the T4-binding site of human TTR.[8][9] This binding stabilizes the TTR tetramer and strongly inhibits its amyloidogenesis.[8][9] However, the therapeutic potential of this compound is complicated by its interaction with other plasma proteins, such as serum albumin, which can interfere with its binding to TTR in the complex environment of human plasma.[8][9]

Quantitative Analysis of this compound's Interaction with Plasma Proteins

The binding of this compound to plasma proteins has been quantified in several studies. The following tables summarize the available data on its interaction with transthyretin and other plasma proteins.

Table 1: Plasma Protein Binding of this compound in Goats

Total Drug Concentration (µg/mL)Plasma Protein Binding (%)
42.73 ± 3.8781.06 ± 0.39
33.33 ± 3.3485.14 ± 1.21
13.00 ± 1.7387.92 ± 0.57
1.90 ± 0.3192.28 ± 0.23
Data from a study on the pharmacokinetics of this compound in goats.[10][11]

Table 2: Association and Dissociation Constants of this compound with Goat Plasma Proteins

ParameterValue
Association Rate Constant (K'a)1.26 × 10⁷ ± 0.18 × 10⁷ L/mol
Dissociation Rate Constant (Kβ)0.83 × 10⁻⁷ ± 0.12 × 10⁻⁷ mol/L
Data from a study on the pharmacokinetics of this compound in goats.[10][11]

Experimental Protocols for Studying the this compound-TTR Interaction

The interaction between this compound and TTR has been investigated using a variety of biophysical and structural biology techniques. Detailed methodologies for key experiments are provided below.

Intrinsic Fluorescence Quenching Assay

This assay is used to demonstrate the direct binding of a ligand to a protein by measuring the quenching of the protein's intrinsic tryptophan fluorescence upon ligand binding.

Protocol:

  • Prepare a solution of wild-type TTR (WT-TTR) at a concentration of 2 μM in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Prepare a stock solution of this compound in a compatible solvent, such as dimethyl sulfoxide (DMSO).

  • Titrate the TTR solution with increasing concentrations of this compound.

  • After each addition of this compound, incubate the mixture to allow binding to reach equilibrium.

  • Measure the intrinsic fluorescence of TTR using a spectrofluorometer. The excitation wavelength is typically set at 280 nm or 295 nm (to selectively excite tryptophan), and the emission spectrum is recorded from 300 nm to 400 nm.

  • The quenching of fluorescence is then plotted against the ligand concentration to determine the binding affinity.[9]

ANS-Competitive Binding Assay

This assay utilizes the fluorescent probe 8-Anilino-1-naphthalenesulfonic acid (ANS), which binds to the thyroxine-binding sites of TTR and exhibits enhanced fluorescence. A competing ligand will displace ANS, leading to a decrease in fluorescence.

Protocol:

  • Prepare solutions of TTR (1 μM), ANS (75 μM), and the test compound (e.g., this compound, 2 μM) in an appropriate buffer.

  • Mix the TTR and ANS solutions and measure the baseline fluorescence.

  • Add the test compound to the TTR-ANS mixture and incubate.

  • Measure the fluorescence again. A decrease in fluorescence intensity indicates that the test compound has displaced ANS from the TTR binding sites.

  • The percentage of ANS saturation can be calculated and compared between different compounds.[9]

TTR Amyloidogenesis Inhibition Assay (Turbidity Measurement)

This assay assesses the ability of a compound to inhibit the acid-induced aggregation of TTR, which is monitored by an increase in turbidity.

Protocol:

  • Prepare a solution of a TTR variant prone to aggregation, such as V30M-TTR, at a concentration of 8 μM in a low-pH buffer (e.g., acetate buffer, pH 4.4) to induce amyloidogenesis.

  • Add varying concentrations of the test compound (e.g., this compound) to the TTR solution.

  • Incubate the samples at 37°C with gentle agitation.

  • Monitor the increase in turbidity over time by measuring the absorbance at a specific wavelength (e.g., 330 nm) using a spectrophotometer.

  • Plot the dose-dependent inhibition of aggregation to determine the inhibitory potency of the compound.[9]

Protein Crystallography

X-ray crystallography provides high-resolution structural information about the binding mode of a ligand to its protein target.

Protocol:

  • Crystallize the WT-TTR in complex with this compound. This typically involves co-crystallization or soaking pre-formed TTR crystals with a solution of this compound.

  • Collect X-ray diffraction data from the crystals using a synchrotron radiation source.

  • Process the diffraction data and solve the crystal structure using molecular replacement, using a known TTR structure as a search model.

  • Refine the atomic coordinates of the protein and the ligand against the experimental data.

  • Analyze the final structure to determine the precise atomic interactions between this compound and the amino acid residues in the TTR binding pocket.[8][9]

Visualization of Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanisms and workflows described in this guide.

TTR_Stabilization_by_this compound cluster_0 Normal TTR Homeostasis cluster_1 TTR Amyloidogenesis cluster_2 Therapeutic Intervention TTR_Tetramer TTR Tetramer (Stable) TTR_Monomer TTR Monomer (Unstable) TTR_Tetramer->TTR_Monomer Dissociation (Rate-limiting step) Stabilized_TTR Stabilized TTR-Rafoxanide Complex Amyloid_Fibrils Amyloid Fibrils (Toxic) TTR_Monomer->Amyloid_Fibrils Aggregation This compound This compound This compound->TTR_Tetramer Binding to T4 sites Stabilized_TTR->TTR_Monomer Inhibition of Dissociation

Caption: Mechanism of TTR stabilization by this compound.

Experimental_Workflow Start Hypothesis: This compound binds and stabilizes TTR Binding_Assays Binding Assays Start->Binding_Assays Fluorescence_Quenching Intrinsic Fluorescence Quenching Binding_Assays->Fluorescence_Quenching ANS_Competition ANS Competitive Binding Binding_Assays->ANS_Competition Inhibition_Assay Amyloidogenesis Inhibition Assay Fluorescence_Quenching->Inhibition_Assay ANS_Competition->Inhibition_Assay Turbidity Turbidity Measurement Inhibition_Assay->Turbidity Structural_Analysis Structural Analysis Turbidity->Structural_Analysis Crystallography X-ray Crystallography Structural_Analysis->Crystallography Conclusion Conclusion: This compound is a potent TTR stabilizer Crystallography->Conclusion

Caption: Experimental workflow for characterizing this compound-TTR interaction.

Conclusion

This compound demonstrates significant potential as a lead compound for the development of novel therapeutics for TTR amyloidosis. Its ability to bind to and stabilize the TTR tetramer has been robustly demonstrated through a variety of experimental techniques. The detailed protocols and quantitative data presented in this guide offer a solid foundation for further research and development in this area. Future studies should focus on optimizing the binding affinity and selectivity of this compound-based compounds to minimize off-target effects, particularly its interaction with serum albumin, to enhance its therapeutic efficacy in a clinical setting. The structural insights gained from crystallographic studies provide a roadmap for the rational design of next-generation TTR stabilizers.

References

Rafoxanide: A Repurposed Anthelmintic with Potent Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Drug repurposing presents a time- and cost-effective strategy to address this challenge. This technical guide delves into the emerging potential of rafoxanide, a salicylanilide anthelmintic, as a broad-spectrum antimicrobial agent. This document provides a comprehensive overview of its antimicrobial activity, mechanism of action, and synergistic potential, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Introduction

This compound is a halogenated salicylanilide traditionally used in veterinary medicine to treat parasitic infections, particularly liver flukes in ruminants[1][2]. Its primary mode of action against parasites involves the uncoupling of oxidative phosphorylation, leading to ATP depletion and eventual paralysis and death of the parasite[3][4][5][6]. Recent investigations have unveiled its promising antimicrobial properties against a range of multidrug-resistant (MDR) bacteria and fungi, positioning it as a candidate for drug repurposing in the fight against infectious diseases[7][8][9]. This guide synthesizes the current scientific knowledge on this compound's antimicrobial potential, offering a valuable resource for researchers and drug development professionals.

Antimicrobial Spectrum and Potency

This compound has demonstrated significant in vitro activity against a variety of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. Notably, it has shown efficacy against clinical isolates exhibiting multidrug resistance.

Quantitative Antimicrobial Activity

The antimicrobial potency of this compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism. The table below summarizes the reported MIC values of this compound against various bacterial and fungal species.

MicroorganismStrain TypeMIC Range (µg/mL)Reference
Escherichia coliMultidrug-Resistant2 - 128[7][8]
Klebsiella pneumoniaeMultidrug-Resistant2 - 128[7][8]
Acinetobacter baumanniiColistin-Resistant≥256[10]
Pseudomonas aeruginosaColistin-Resistant≥256[10]
Candida albicansMultidrug-Resistant2 - 128[7][8]
Aspergillus fumigatusMultidrug-Resistant2 - 128[7][8]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.

Mechanism of Antimicrobial Action

The antimicrobial action of this compound is multifaceted, involving the disruption of essential cellular processes in microorganisms. Unlike its anthelmintic mechanism, its antimicrobial effects are primarily attributed to the inhibition of two-component signaling systems and the disruption of cell membrane integrity.

Inhibition of Two-Component Signaling Systems

Two-component systems (TCS) are crucial for bacteria to sense and respond to environmental stimuli, playing a vital role in virulence and antibiotic resistance[1][11][12]. A typical TCS consists of a sensor histidine kinase (HK) and a cognate response regulator (RR)[12]. This compound is thought to inhibit the autophosphorylation of the histidine kinase, thereby disrupting the downstream signaling cascade that regulates the expression of genes involved in virulence and resistance[1].

Two_Component_System_Inhibition cluster_membrane Bacterial Cell Membrane Sensor_HK Sensor Histidine Kinase (HK) Response_Regulator Response Regulator (RR) Sensor_HK->Response_Regulator Phosphotransfer P P Sensor_HK->P DNA DNA Response_Regulator->DNA Binds to DNA Virulence_Resistance Virulence & Resistance Gene Expression DNA->Virulence_Resistance Regulates Transcription This compound This compound This compound->Sensor_HK Inhibits Autophosphorylation ATP ATP ADP ADP P->Response_Regulator Rafoxanide_Mechanism_of_Action cluster_cell Bacterial Cell This compound This compound Membrane Cell Membrane Integrity This compound->Membrane Disrupts ATP_Synthase ATP Synthesis Membrane->ATP_Synthase Leads to Inhibition Efflux_Pump Efflux Pump Activity Membrane->Efflux_Pump Leads to Inhibition ROS Reactive Oxygen Species (ROS) Production Membrane->ROS Leads to Increase Cell_Death Cell Death ATP_Synthase->Cell_Death Contributes to Efflux_Pump->Cell_Death Contributes to ROS->Cell_Death Induces Oxidative Stress MIC_Workflow Start Start Prep_this compound Prepare this compound Stock Solution Start->Prep_this compound Serial_Dilution Perform Serial Dilutions in 96-Well Plate Prep_this compound->Serial_Dilution Inoculate Inoculate Wells with Microbial Suspension Serial_Dilution->Inoculate Prep_Inoculum Prepare Microbial Inoculum (0.5 McFarland) Prep_Inoculum->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_MIC Read MIC (Lowest Concentration with No Growth) Incubate->Read_MIC End End Read_MIC->End Anti_Biofilm_Workflow Start Start Biofilm_Growth Grow Biofilm in 96-Well Plate with/without this compound Start->Biofilm_Growth Wash_Planktonic Wash to Remove Planktonic Cells Biofilm_Growth->Wash_Planktonic Stain_CV Stain with 0.1% Crystal Violet Wash_Planktonic->Stain_CV Wash_Excess_Stain Wash to Remove Excess Stain Stain_CV->Wash_Excess_Stain Solubilize Solubilize Stain with Acetic Acid/Ethanol Wash_Excess_Stain->Solubilize Measure_Absorbance Measure Absorbance (OD570) Solubilize->Measure_Absorbance Analyze_Data Analyze Data (% Biofilm Inhibition) Measure_Absorbance->Analyze_Data End End Analyze_Data->End

References

Methodological & Application

Rafoxanide: In Vitro Assay Protocols for Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Rafoxanide, a salicylanilide anthelmintic agent traditionally used in veterinary medicine, has demonstrated significant potential as an anticancer agent.[1][2] Emerging research highlights its ability to inhibit proliferation, induce cell cycle arrest, and trigger apoptosis in various cancer cell lines.[1][3][4] These effects are attributed to its multi-targeted action, including the inhibition of key oncogenic signaling pathways such as STAT3, NF-κB, and PI3K/Akt/mTOR, as well as functioning as a dual CDK4/6 inhibitor.[1][2][4] This document provides detailed protocols for in vitro assays to evaluate the efficacy of this compound against cancer cell lines, along with a summary of reported quantitative data and diagrams of the implicated signaling pathways.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound across various cancer cell lines.

Cell LineCancer TypeIC50 Value (µM)Reference
A375Skin Cancer1.09[1]
A431Skin Cancer1.31[1]
H929Multiple Myeloma19.2[1]
H929RMultiple Myeloma40.1[1]
OCI-MY5Multiple Myeloma27.8[1]
OCI-LY8Diffuse Large B-cell Lymphoma19.0[1]
DBDiffuse Large B-cell Lymphoma37.1[1]
HT-29Colorectal CancerConcentration-dependent inhibition (1.25-5 µM)[5]
HCT-116Colorectal CancerConcentration-dependent inhibition (1.25-5 µM)[5]
DLD-1Colorectal CancerConcentration-dependent inhibition (1.25-5 µM)[5]

Note: The original source for A375 and A431 IC50 values stated the concentration in µL; this has been noted as reported in the source.

Experimental Protocols

Herein are detailed methodologies for key experiments to assess the in vitro anticancer effects of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.[6]

  • Prepare serial dilutions of this compound in complete culture medium. The final concentrations should bracket the expected IC50 values (e.g., ranging from 0.1 to 100 µM).

  • Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with DMSO, at the same concentration used for the highest this compound dose) and an untreated control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.[6]

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.[6]

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[6]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[6]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]

  • Add 400 µL of 1X Binding Buffer to each tube.[6]

  • Analyze the cells by flow cytometry within one hour, using appropriate laser and filter settings for FITC and PI.[6]

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay.

  • Harvest the cells by trypsinization.

  • Wash the cells with PBS and centrifuge.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in a solution containing RNase A and incubate at 37°C for 30 minutes to ensure only DNA is stained.[7]

  • Add PI staining solution and incubate in the dark for 15-30 minutes.

  • Analyze the samples on a flow cytometer. The DNA content will be measured, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7]

Signaling Pathways and Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the experimental workflow and the signaling pathways affected by this compound.

G cluster_phase1 Phase 1: Cell Culture & Treatment cluster_phase2 Phase 2: In Vitro Assays cluster_phase3 Phase 3: Data Analysis start Seed Cancer Cells (e.g., 96-well or 6-well plates) incubate1 Incubate (24h) for cell attachment start->incubate1 treat Treat with this compound (serial dilutions) incubate1->treat incubate2 Incubate (24h, 48h, or 72h) treat->incubate2 cytotoxicity Cytotoxicity Assay (e.g., MTT) incubate2->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) incubate2->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) incubate2->cell_cycle analysis Data Acquisition (Microplate Reader/Flow Cytometer) cytotoxicity->analysis apoptosis->analysis cell_cycle->analysis results Calculate IC50, Apoptosis Rate, Cell Cycle Distribution analysis->results

Caption: General experimental workflow for in vitro analysis of this compound.

G cluster_cdk CDK4/6 Pathway This compound This compound cdk4_6 CDK4/6 This compound->cdk4_6 cyclinD Cyclin D1 This compound->cyclinD rb Rb cdk4_6->rb cyclinD->cdk4_6 e2f E2F rb->e2f g1_arrest G1 Phase Arrest e2f->g1_arrest G1/S Transition

Caption: this compound-mediated inhibition of the CDK4/6 pathway.

G cluster_pi3k PI3K/Akt/mTOR Pathway This compound This compound pi3k PI3K This compound->pi3k akt Akt This compound->akt mtor mTOR This compound->mtor autophagy Autophagy This compound->autophagy pi3k->akt akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation

Caption: this compound's inhibitory effect on the PI3K/Akt/mTOR pathway.

G cluster_stat_nfkb STAT3 & NF-κB Pathways This compound This compound stat3 STAT3 This compound->stat3 nfkb NF-κB This compound->nfkb cflip c-FLIP This compound->cflip survivin Survivin This compound->survivin stat3->survivin nfkb->cflip apoptosis Apoptosis cflip->apoptosis survivin->apoptosis

Caption: Inhibition of STAT3 and NF-κB signaling pathways by this compound.

Conclusion

This compound demonstrates significant anticancer properties in vitro across a range of cancer cell lines.[1][2] Its mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of multiple oncogenic signaling pathways.[1][2] The protocols provided here offer a standardized framework for the continued investigation of this compound's therapeutic potential. Further research is warranted to fully elucidate its efficacy and safety profile for potential clinical applications in oncology.

References

Application Note: Preparation of Rafoxanide Stock Solution for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Rafoxanide is a salicylanilide anthelmintic agent primarily used in veterinary medicine to treat parasitic infections, particularly liver flukes.[1][2][3] For laboratory research, including in vitro and in vivo studies, the preparation of accurate and stable stock solutions is a critical first step. This compound is a hydrophobic compound, practically insoluble in water, which necessitates the use of organic solvents for its dissolution.[4][5][6] This document provides detailed protocols for the preparation of this compound stock solutions in common organic solvents and subsequent dilution into aqueous buffers for experimental use. It also summarizes key physicochemical properties and safety information.

Physicochemical Properties

This compound is typically supplied as a crystalline solid.[5] Its key properties are summarized below.

Table 1: Physicochemical Properties of this compound

Property Description
Molecular Formula C₁₉H₁₁Cl₂I₂NO₃[1][2]
Molecular Weight 626.01 g/mol [2][7][8]
Appearance A greyish-white to light yellow or off-white crystalline powder.[4][6][7]
CAS Number 22662-39-1[1]

| Melting Point | 168 - 177 °C[7][9] |

Solubility Data

The solubility of this compound is highly dependent on the solvent. It is poorly soluble in aqueous solutions but shows good solubility in several organic solvents.

Table 2: Solubility of this compound in Various Solvents

Solvent Solubility
Water Practically insoluble.[4][6]
Dimethyl Sulfoxide (DMSO) Approx. 30 mg/mL.[5]
Dimethylformamide (DMF) Approx. 30 mg/mL.[5]
Ethanol Approx. 2 mg/mL.[5]
Acetone Soluble.[4][6]
Chloroform Soluble.[4][6]
Acetonitrile Used as a solvent for standard solutions.[10][11][12]

| 1:5 DMF:PBS (pH 7.2) | Approx. 0.1 mg/mL (prepared by first dissolving in DMF).[5] |

Safety and Handling Precautions

This compound has known health hazards and must be handled with care.

  • Hazard Identification: May damage fertility or the unborn child, causes damage to organs through prolonged or repeated exposure, and may cause long-lasting harmful effects to aquatic life.[13][14] It is also harmful if swallowed.[15]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves when handling this compound powder and solutions.[16]

  • Engineering Controls: Handle the compound in a chemical fume hood to avoid inhalation of dust or fumes.[16]

  • Handling: Avoid contact with skin, eyes, and clothing.[16] Do not eat, drink, or smoke when using this product.[16] Wash hands thoroughly after handling.[16]

  • Disposal: Dispose of contents and containers in accordance with local, regional, and national regulations.[14][16]

Experimental Protocols

Materials and Equipment
  • This compound powder (≥98% purity)[7]

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • Analytical balance

  • Spatula

  • Weighing paper

  • Glass volumetric flasks (Class A)

  • Micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator bath

  • Cryogenic vials for aliquoting

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO. DMSO is a common choice due to the high solubility of this compound in it.[5]

Calculation:

  • Formula: Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000

  • To prepare 10 mL of a 10 mM stock solution:

    • Mass (mg) = 10 mM × 10 mL × 626.01 g/mol / 1000 = 62.6 mg

Procedure:

  • In a chemical fume hood, accurately weigh 62.6 mg of this compound powder onto weighing paper using an analytical balance.

  • Carefully transfer the powder to a 10 mL glass volumetric flask.

  • Add approximately 7-8 mL of anhydrous DMSO to the flask.

  • Cap the flask and vortex thoroughly for 1-2 minutes to dissolve the powder.

  • If necessary, place the flask in a sonicator bath for 5-10 minutes to ensure complete dissolution.

  • Once fully dissolved, add DMSO to the flask until the meniscus reaches the 10 mL calibration mark.

  • Invert the flask several times to ensure the solution is homogeneous.

  • Aliquot the stock solution into smaller, single-use volumes in cryogenic vials to avoid repeated freeze-thaw cycles.[17]

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

This compound is sparingly soluble in aqueous buffers.[5] Therefore, a dilution from a high-concentration organic stock solution is required. This protocol uses the 10 mM DMSO stock from Protocol 1 to prepare a 10 µM working solution in PBS.

Procedure:

  • Thaw a single aliquot of the 10 mM this compound stock solution (from Protocol 1).

  • Calculate the volume of stock solution needed. For example, to prepare 10 mL of a 10 µM solution:

    • Use the formula: C₁V₁ = C₂V₂

    • (10,000 µM) × V₁ = (10 µM) × (10 mL)

    • V₁ = 0.01 mL or 10 µL

  • Add 9.99 mL of PBS (pH 7.2) to a sterile conical tube.

  • Add 10 µL of the 10 mM this compound stock solution to the PBS.

  • Immediately vortex the solution vigorously for at least 30 seconds to ensure proper mixing and prevent precipitation.

  • Note: Aqueous solutions of this compound have limited stability and should be prepared fresh before each experiment. Storage for more than one day is not recommended.[5]

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound and its solutions.

Table 3: Recommended Storage and Stability of this compound

Form Storage Condition Stability
Solid Powder -20°C, tightly sealed, protected from light.[5][18] Stable for at least 2 years.[18]
Organic Stock Solution (e.g., in DMSO) -80°C in single-use aliquots.[17] Up to 2 years.[17]
Organic Stock Solution (e.g., in DMSO) -20°C in single-use aliquots.[17] Up to 1 year.[17]

| Aqueous Working Solution | Room Temperature or 4°C | Not recommended for storage >24 hours.[5] |

Visualized Workflows

G cluster_prep Preparation cluster_storage Storage start Start: Assemble Materials & PPE weigh 1. Weigh this compound Powder in a Fume Hood start->weigh transfer 2. Transfer to Volumetric Flask weigh->transfer add_solvent 3. Add Organic Solvent (e.g., DMSO) transfer->add_solvent dissolve 4. Dissolve Completely (Vortex / Sonicate) add_solvent->dissolve qs 5. Add Solvent to Final Volume (QS) dissolve->qs mix 6. Mix for Homogeneity qs->mix aliquot 7. Aliquot into Cryovials mix->aliquot store 8. Store at -20°C or -80°C aliquot->store end End: Ready for Use store->end

G start Define Experimental Need decision Aqueous or Organic-Based Final Medium? start->decision path_organic High-Concentration Stock Solution decision->path_organic Organic path_aqueous Dilute Working Solution in Aqueous Buffer decision->path_aqueous Aqueous solvent_dmso Use DMSO or DMF (Solubility ≈ 30 mg/mL) path_organic->solvent_dmso solvent_2step 1. Dissolve in minimal DMF/DMSO 2. Dilute with buffer (e.g., PBS) path_aqueous->solvent_2step

References

Application Notes and Protocols for Rafoxanide in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the appropriate dosage and administration of Rafoxanide for in vivo mouse models, with a focus on its emerging application in oncology research. The information is compiled from preclinical studies and is intended for research purposes only.

Introduction

This compound is a halogenated salicylanilide anthelmintic agent traditionally used in veterinary medicine to treat parasitic infections in livestock.[1][2][3] Recent research has repurposed this compound as a potential anti-cancer agent, demonstrating efficacy in various preclinical cancer models.[1][2][3][4] It exerts its anti-neoplastic effects through multiple mechanisms, including the disruption of mitochondrial function, induction of endoplasmic reticulum stress, cell cycle arrest, apoptosis, and immunogenic cell death.[1][2][3][4] Furthermore, this compound has been shown to inhibit key oncogenic signaling pathways such as PI3K/Akt/mTOR, STAT3, and NF-κB.[1][2]

Quantitative Data Summary

The following tables summarize the reported dosages, administration routes, and observed effects of this compound in various mouse models.

Table 1: this compound Dosage and Administration in Mouse Cancer Models
Cancer TypeMouse ModelDosageAdministration RouteFrequencyKey FindingsReference
Non-Small Cell Lung Cancer (NSCLC)A549 xenograft15 mg/kgIntraperitoneal (i.p.)Every other day for 14 daysSignificant reduction in tumor volume growth rate.[1][5]
Colorectal CancerCT26 syngeneic7.5 mg/kgIntraperitoneal (i.p.)Every 2 days for 88 daysReduced colonic tumorigenesis.[6]
Gastric AdenocarcinomaXenograftNot specifiedOralNot specifiedSignificant decrease in tumor volume with no notable toxicity.[1]
Multiple MyelomaXenograftNot specifiedNot specifiedEvery two days for 14 daysSignificantly reduced tumor growth.[1]
General OncologyMurine models7.5 - 40 mg/kgNot specifiedNot specifiedSignificant reductions in tumor volume (up to 50%) and a tumor-free rate exceeding 80%.[1][2][3]
Table 2: Acute Toxicity of this compound in Mice
ParameterValueAdministration RouteReference
LD50232 - 300 mg/kgOral (p.o.)[7]

Signaling Pathways Affected by this compound

This compound has been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and inflammation. A simplified representation of the PI3K/Akt/mTOR pathway inhibition by this compound is depicted below.

Rafoxanide_PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Autophagy Autophagy This compound->Autophagy Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis Animal_Acclimatization Animal Acclimatization Tumor_Cell_Implantation Tumor Cell Implantation Animal_Acclimatization->Tumor_Cell_Implantation Tumor_Growth Tumor Growth to Palpable Size Tumor_Cell_Implantation->Tumor_Growth Randomization Randomization into Groups Tumor_Growth->Randomization Treatment_Administration This compound/Vehicle Administration Randomization->Treatment_Administration Monitoring Monitor Tumor Volume & Body Weight Treatment_Administration->Monitoring Endpoint Endpoint & Tissue Collection Monitoring->Endpoint Analysis Data Analysis Endpoint->Analysis

References

Application of Rafoxanide in Colorectal Cancer Research: Unveiling Novel Therapeutic Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rafoxanide, a salicylanilide anthelmintic agent, has emerged as a promising candidate for drug repurposing in oncology, particularly for colorectal cancer (CRC).[1][2] Extensive preclinical research has demonstrated its potent anti-tumor activities through multiple mechanisms, including the induction of immunogenic cell death (ICD), endoplasmic reticulum stress (ERS), and the inhibition of key oncogenic signaling pathways.[1][3] This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of this compound in CRC.

Mechanism of Action

This compound exerts its anti-cancer effects in colorectal cancer through a multi-pronged approach:

  • Induction of Immunogenic Cell Death (ICD): this compound triggers a specific form of apoptosis in CRC cells known as ICD.[4] This process is characterized by the pre-mortem cell surface exposure of calreticulin (CALR) and the release of damage-associated molecular patterns (DAMPs) such as ATP and high mobility group box 1 (HMGB1).[4][5] These molecules act as signals to activate an anti-tumor immune response.[3]

  • Endoplasmic Reticulum Stress (ERS): The anti-tumor activity of this compound is linked to the induction of ERS in CRC cells.[5][6] This is evidenced by the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α).[5] The induction of ERS contributes to cell cycle arrest at the G0/G1 phase, downregulation of cyclin D1, and ultimately, caspase-dependent apoptosis.[5][7]

  • Inhibition of STAT3 and NF-κB Signaling: this compound has been shown to negatively modulate the activation of STAT3 and NF-κB, two critical transcription factors that are often hyperactivated in CRC.[8][9] By inhibiting the phosphorylation of STAT3 (Y705) and NF-κB/p65 (S536), this compound can suppress tumor cell proliferation, survival, and pro-inflammatory responses within the tumor microenvironment.[8][10]

  • Sensitization to TRAIL-mediated Apoptosis: this compound can sensitize CRC cells to TNF-related apoptosis-inducing ligand (TRAIL)-mediated cell death. It achieves this by reducing the levels of anti-apoptotic proteins c-FLIP and survivin.[11]

Data Presentation

In Vitro Efficacy of this compound in Colorectal Cancer Cell Lines
Cell LineConcentration Range (µM)Observed EffectsReference
HCT-1161.25 - 5Induction of eIF2α phosphorylation, pre-apoptotic CALR exposure, ATP and HMGB1 release, inhibition of STAT3 and NF-κB activation.[5][8]
DLD11.25 - 5Induction of eIF2α phosphorylation, pre-apoptotic CALR exposure, ATP and HMGB1 release, inhibition of STAT3 and NF-κB activation.[5][8]
CT26 (murine)Not specifiedInhibition of proliferation, induction of cell death, and induction of ICD markers.[5][6]
In Vivo Efficacy of this compound
Animal ModelDosing RegimenKey FindingsReference
BALB/c mice (Vaccination assay)Not specifiedImmunization with this compound-treated dying CT26 cells suppressed subsequent tumor growth and increased tumor-free survival.[4][5]
Apcmin/+ mice (Sporadic CRC model)Not specifiedSystemic administration induced ERS, inhibited proliferation, and induced apoptosis in neoplastic cells.[7]
Azoxymethane/dextran sulfate sodium (AOM/DSS) model (Colitis-associated CRC)Not specifiedReduced the number and size of colonic tumors, associated with reduced activation of STAT3 and NF-κB.[1][10]
Murine models (General)7.5 - 40 mg/kgSignificant reductions in tumor volume (up to 50%) and a tumor-free rate exceeding 80%.[1][2]

Experimental Protocols

Cell Viability Assay (Resazurin-based)

This protocol is adapted from a general cell viability assay methodology.[12]

Objective: To determine the effect of this compound on the viability of colorectal cancer cells.

Materials:

  • Colorectal cancer cell lines (e.g., HCT-116, DLD1)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (vehicle control)

  • Resazurin sodium salt solution (0.15 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed CRC cells into a 96-well plate at a density of 1×10⁵ cells/mL and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium. Use DMSO as the vehicle control.

  • Treat the cells with different concentrations of this compound and the vehicle control.

  • Incubate the plate for the desired time intervals (e.g., 24 and 48 hours).

  • At the end of the incubation, add 20 µL of resazurin solution to each well.

  • Incubate for 4 hours at 37°C.

  • Measure the absorbance at 560 nm and 590 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for STAT3 and NF-κB Activation

This protocol is based on methodologies described for analyzing STAT3 and NF-κB phosphorylation.[8][13]

Objective: To assess the effect of this compound on the activation of STAT3 and NF-κB in CRC cells.

Materials:

  • CRC cells (e.g., HCT-116, DLD1)

  • This compound

  • DMSO

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-STAT3 (Y705), anti-STAT3, anti-phospho-NF-κB p65 (S536), anti-NF-κB p65, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat CRC cells with the desired concentrations of this compound or DMSO for the specified time (e.g., 24 hours).[8]

  • Lyse the cells in lysis buffer and quantify protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Use β-actin as a loading control.[13]

In Vivo Vaccination Assay

This protocol is a conceptual outline based on the description of an in vivo vaccination study.[5]

Objective: To evaluate the ability of this compound-induced immunogenic cell death to elicit a protective anti-tumor immune response.

Materials:

  • Syngeneic murine CRC cell line (e.g., CT26)

  • Immunocompetent mice (e.g., BALB/c)

  • This compound

  • DMSO

  • Cell culture reagents

  • Syringes and needles

Procedure:

  • Preparation of Dying Tumor Cells: Treat CT26 cells in vitro with a cytotoxic concentration of this compound or DMSO (as a control) to induce cell death.

  • Vaccination: Subcutaneously inject the this compound-treated or DMSO-treated dying CT26 cells into the flank of immunocompetent mice.

  • Tumor Challenge: After a specified period (e.g., 7-14 days), challenge the vaccinated mice by injecting live, untreated CT26 cells into the opposite flank.

  • Monitoring: Monitor tumor growth in all groups of mice by measuring tumor volume regularly.

  • Endpoint: Record tumor-free survival and compare the tumor growth kinetics between the groups immunized with this compound-treated cells and control cells.

Visualizations

Rafoxanide_Mechanism_of_Action cluster_CellularEffects Cellular Effects cluster_DownstreamEvents_ERS Downstream of ERS cluster_DownstreamEvents_ICD Downstream of ICD cluster_DownstreamEvents_Inhibition Downstream of Inhibition This compound This compound ERS Endoplasmic Reticulum Stress (ERS) This compound->ERS ICD Immunogenic Cell Death (ICD) This compound->ICD STAT3_NFkB_Inhibition STAT3/NF-κB Inhibition This compound->STAT3_NFkB_Inhibition eIF2a p-eIF2α ↑ ERS->eIF2a CALR Calreticulin Exposure ICD->CALR ATP_HMGB1 ATP/HMGB1 Release ICD->ATP_HMGB1 pSTAT3 p-STAT3 (Y705) ↓ STAT3_NFkB_Inhibition->pSTAT3 pNFkB p-NF-κB (S536) ↓ STAT3_NFkB_Inhibition->pNFkB CyclinD1 Cyclin D1 ↓ eIF2a->CyclinD1 G0G1_Arrest G0/G1 Arrest CyclinD1->G0G1_Arrest Apoptosis Apoptosis ↑ G0G1_Arrest->Apoptosis ImmuneResponse Anti-Tumor Immune Response CALR->ImmuneResponse ATP_HMGB1->ImmuneResponse Proliferation Proliferation ↓ pSTAT3->Proliferation pSTAT3->Apoptosis pNFkB->Proliferation

Caption: this compound's multi-target mechanism in colorectal cancer.

Western_Blot_Workflow start CRC Cell Culture treatment This compound/DMSO Treatment start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to PVDF sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-STAT3, p-NF-κB, etc.) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection & Imaging secondary_ab->detection end Data Analysis detection->end

Caption: Workflow for Western Blot analysis.

In_Vivo_Vaccination_Workflow prep Prepare Dying CT26 Cells (this compound Treatment) vaccinate Vaccinate BALB/c Mice (Subcutaneous Injection) prep->vaccinate challenge Challenge with Live CT26 Cells vaccinate->challenge monitor Monitor Tumor Growth & Survival challenge->monitor analysis Analyze Anti-Tumor Immune Response monitor->analysis

References

Application Notes and Protocols for Studying STAT3 and NF-κB Signaling Pathways Using Rafoxanide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rafoxanide, a halogenated salicylanilide, is a veterinary anthelmintic drug traditionally used to treat parasitic infections in livestock.[1] Recent drug repositioning studies have unveiled its potential as a potent anti-neoplastic agent with activity against a variety of cancers, including colorectal, skin, gastric, and lung cancers.[2][3][4] this compound exerts its anti-cancer effects through multiple mechanisms, including the induction of endoplasmic reticulum stress, cell cycle arrest, and apoptosis.[2][4] Notably, a key mechanism of action for this compound's anti-tumor activity is its ability to negatively modulate the Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1][2]

The STAT3 and NF-κB transcription factors are frequently hyperactivated in cancer cells and the tumor microenvironment, where they play critical roles in promoting cell proliferation, survival, inflammation, and angiogenesis.[1][5] this compound has been shown to inhibit the activation of both STAT3 and NF-κB, making it a valuable tool for studying these oncogenic signaling pathways and a promising candidate for cancer therapy.[1][6] These application notes provide detailed protocols and data for utilizing this compound to investigate the STAT3 and NF-κB signaling pathways.

Mechanism of Action of this compound on STAT3 and NF-κB Signaling

This compound has been demonstrated to inhibit the activation of both STAT3 and NF-κB in various cancer cell lines and in vivo models.[1] The primary mechanism of inhibition involves the reduction of phosphorylation of key residues required for the activation of these transcription factors. Specifically, this compound has been shown to decrease the phosphorylation of STAT3 at Tyrosine 705 (p-STAT3 Y705) and the phosphorylation of the NF-κB p65 subunit at Serine 536 (p-NF-κB p65 S536).[1] This inhibition of phosphorylation prevents their translocation to the nucleus, DNA binding, and subsequent transcription of target genes involved in cell survival and proliferation.[1]

dot

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine/Growth Factor Cytokine/Growth Factor Receptor Receptor Cytokine/Growth Factor->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates p-STAT3 p-STAT3 (Y705) JAK->p-STAT3 p-STAT3->STAT3 Dephosphorylation STAT3 Dimer STAT3 Dimer p-STAT3->STAT3 Dimer Dimerizes DNA DNA STAT3 Dimer->DNA Translocates to Nucleus and Binds DNA This compound This compound This compound->p-STAT3 Inhibits Phosphorylation PTP Protein Tyrosine Phosphatase PTP->p-STAT3 Target Gene Expression Target Gene Expression (e.g., Cyclin D1, Bcl-xL) DNA->Target Gene Expression

Caption: this compound inhibits the STAT3 signaling pathway.

dot

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) Receptor Receptor Pro-inflammatory Stimuli->Receptor Binds IKK Complex IKK Complex Receptor->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates p-IκBα p-IκBα IKK Complex->p-IκBα NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Inhibits DNA DNA NF-κB (p65/p50)->DNA Translocates to Nucleus and Binds DNA Proteasome Proteasome p-IκBα->Proteasome Ubiquitination & Degradation This compound This compound This compound->IKK Complex Inhibits Target Gene Expression Target Gene Expression (e.g., IL-6, TNF-α) DNA->Target Gene Expression Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Cell Viability Assay Cell Viability Assay This compound Treatment->Cell Viability Assay Western Blot Western Blot This compound Treatment->Western Blot Luciferase Reporter Assay Luciferase Reporter Assay This compound Treatment->Luciferase Reporter Assay qPCR qPCR This compound Treatment->qPCR ELISA ELISA This compound Treatment->ELISA Data Analysis Data Analysis Cell Viability Assay->Data Analysis Western Blot->Data Analysis Luciferase Reporter Assay->Data Analysis qPCR->Data Analysis ELISA->Data Analysis

Caption: Experimental workflow for studying this compound.

Cell Culture and this compound Treatment
  • Cell Lines: Culture human colorectal cancer cell lines (e.g., HCT-116, DLD1, HT-29) in appropriate media (e.g., McCoy's 5A or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store at -20°C.

  • Treatment: Seed cells in appropriate culture plates or flasks. Once cells reach 70-80% confluency, treat with varying concentrations of this compound (e.g., 1.25, 2.5, 5 µM) or DMSO as a vehicle control for the desired time period (e.g., 24, 48 hours).

Western Blot for Phosphorylated and Total STAT3 and NF-κB
  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate proteins on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-STAT3 (Y705), STAT3, p-NF-κB p65 (S536), NF-κB p65, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometrically quantify the band intensities using image analysis software.

NF-κB Luciferase Reporter Assay
  • Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • Treatment: After 24 hours, treat the transfected cells with this compound for the desired duration.

  • Cell Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase reporter assay system.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.

Quantitative PCR (qPCR) for Target Gene Expression
  • RNA Extraction: Following this compound treatment, extract total RNA from the cells using a commercial RNA isolation kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using SYBR Green or TaqMan probes for STAT3 and NF-κB target genes (e.g., BCL2L1, CCND1, IL6, TNF) and a housekeeping gene (e.g., GAPDH, ACTB).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of this compound concentrations.

  • MTT Addition: After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Levels
  • Sample Collection: Collect cell culture supernatants or tissue lysates after this compound treatment.

  • ELISA: Perform ELISA for specific cytokines (e.g., IL-6, TNF-α) using commercially available kits according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve and determine the concentration of the cytokines in the samples.

Logical Relationship of this compound's Mechanism of Action

dot

This compound This compound Inhibition of p-STAT3 Inhibition of p-STAT3 This compound->Inhibition of p-STAT3 Inhibition of p-NF-κB Inhibition of p-NF-κB This compound->Inhibition of p-NF-κB Decreased Target Gene Transcription Decreased Target Gene Transcription Inhibition of p-STAT3->Decreased Target Gene Transcription Inhibition of p-NF-κB->Decreased Target Gene Transcription Reduced Cell Proliferation Reduced Cell Proliferation Decreased Target Gene Transcription->Reduced Cell Proliferation Induction of Apoptosis Induction of Apoptosis Decreased Target Gene Transcription->Induction of Apoptosis Decreased Pro-inflammatory Cytokine Production Decreased Pro-inflammatory Cytokine Production Decreased Target Gene Transcription->Decreased Pro-inflammatory Cytokine Production Anti-Cancer Effects Anti-Cancer Effects Reduced Cell Proliferation->Anti-Cancer Effects Induction of Apoptosis->Anti-Cancer Effects Decreased Pro-inflammatory Cytokine Production->Anti-Cancer Effects

Caption: Mechanism of this compound's anti-cancer effects.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the roles of the STAT3 and NF-κB signaling pathways in cancer and other diseases. Its ability to potently inhibit the activation of these key transcription factors allows for the elucidation of their downstream effects on cellular processes such as proliferation, survival, and inflammation. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in their studies of STAT3 and NF-κB signaling.

References

Application Notes and Protocols for Inducing and Studying Apoptosis with Rafoxanide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Rafoxanide, a halogenated salicylanilide anthelmintic, as a tool to induce and study apoptosis in cancer cell lines. This compound has demonstrated significant anti-neoplastic properties by triggering programmed cell death through multiple signaling pathways.[1][2][3] This document outlines detailed protocols for key apoptosis assays and presents quantitative data on the efficacy of this compound in various cancer models.

Introduction to this compound-Induced Apoptosis

This compound has emerged as a promising anti-cancer agent due to its ability to induce apoptosis in a range of cancer types, including skin, colorectal, lung, and gastric cancers, as well as multiple myeloma.[2][3] Its pro-apoptotic activity is attributed to a multi-targeted mechanism that includes the induction of endoplasmic reticulum (ER) stress, cell cycle arrest, and the modulation of key oncogenic signaling pathways such as STAT3, NF-κB, and p38 MAPK.[1][2]

This compound's induction of excessive ER stress activates the unfolded protein response (UPR), which in turn can trigger apoptosis.[1][4] Furthermore, this compound has been shown to decrease the mitochondrial membrane potential, a critical event in the intrinsic apoptotic pathway, leading to the activation of the caspase cascade.[5] In some cancer cell lines, this compound sensitizes cells to TRAIL-mediated apoptosis by downregulating anti-apoptotic proteins like c-FLIP and survivin.[6][7]

Quantitative Data on this compound-Induced Apoptosis

The following tables summarize the effective concentrations of this compound and its impact on apoptosis in various cancer cell lines as reported in the literature.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
A375Skin Cancer1.09[1]
A431Skin Cancer1.31[1]

Table 2: Apoptosis Induction by this compound in Cancer Cell Lines

Cell LineCancer TypeThis compound Concentration (µM)Incubation Time (hours)% Apoptotic Cells (Annexin V+)Reference
A375Skin Cancer1024Significantly Increased vs. Control[1]
A375Skin Cancer3024Significantly Increased vs. Control[1]
A431Skin Cancer1024Significantly Increased vs. Control[1]
A431Skin Cancer3024Significantly Increased vs. Control[1]
A549Non-Small Cell Lung Cancer7.524, 36, 48Dose and Time-Dependent Increase[4]
A549Non-Small Cell Lung Cancer1524, 36, 48Dose and Time-Dependent Increase[4]
A549Non-Small Cell Lung Cancer3024, 36, 48Dose and Time-Dependent Increase[4]
DLD-1Colorectal Cancer10, 20, 308 (pre-incubation) + 24 (with TRAIL)Sensitizes to TRAIL-induced apoptosis[6]
SW480Colorectal Cancer10, 20, 308 (pre-incubation) + 24 (with TRAIL)Sensitizes to TRAIL-induced apoptosis[6]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by this compound to induce apoptosis and a general workflow for studying these effects.

Rafoxanide_Apoptosis_Signaling_Pathway cluster_effects Cellular Effects cluster_pathways Molecular Pathways cluster_apoptosis Apoptosis Execution This compound This compound ER_Stress Endoplasmic Reticulum Stress This compound->ER_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction This compound->Mitochondrial_Dysfunction Pathway_Inhibition Inhibition of Oncogenic Pathways This compound->Pathway_Inhibition UPR Unfolded Protein Response (UPR) ER_Stress->UPR MMP_Loss Loss of Mitochondrial Membrane Potential Mitochondrial_Dysfunction->MMP_Loss STAT3 STAT3 Inhibition Pathway_Inhibition->STAT3 NFkB NF-κB Inhibition Pathway_Inhibition->NFkB p38_MAPK p38 MAPK Suppression Pathway_Inhibition->p38_MAPK Caspase_Activation Caspase Activation (Caspase-8, -9, -3) UPR->Caspase_Activation MMP_Loss->Caspase_Activation Apoptosis Apoptosis STAT3->Apoptosis NFkB->Apoptosis p38_MAPK->Apoptosis Caspase_Activation->Apoptosis

Caption: this compound-induced apoptosis signaling pathways.

Experimental_Workflow_for_Studying_Apoptosis cluster_setup Experimental Setup cluster_assays Apoptosis Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., A549, A375) Rafoxanide_Treatment This compound Treatment (Dose-Response & Time-Course) Cell_Culture->Rafoxanide_Treatment Annexin_V_PI Annexin V/PI Staining (Flow Cytometry) Rafoxanide_Treatment->Annexin_V_PI MMP_Assay Mitochondrial Membrane Potential Assay (JC-1) Rafoxanide_Treatment->MMP_Assay Caspase_Assay Caspase Activity Assay (e.g., Caspase-3/7) Rafoxanide_Treatment->Caspase_Assay Western_Blot Western Blotting (Bcl-2, Bax, Caspases, PARP) Rafoxanide_Treatment->Western_Blot Data_Quantification Data Quantification (% Apoptosis, Protein Levels) Annexin_V_PI->Data_Quantification MMP_Assay->Data_Quantification Caspase_Assay->Data_Quantification Western_Blot->Data_Quantification Pathway_Analysis Signaling Pathway Elucidation Data_Quantification->Pathway_Analysis

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Rafoxanide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rafoxanide is a salicylanilide anthelmintic agent used in veterinary medicine to treat parasitic flatworm infections in livestock. Accurate quantification of this compound in various matrices, including pharmaceutical formulations and biological tissues, is crucial for quality control, pharmacokinetic studies, and residue analysis. This application note provides a detailed overview of a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. The described method is based on validated procedures and offers high sensitivity, accuracy, and precision.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of various HPLC methods developed for this compound quantification, providing a comparative overview of their performance characteristics.

Table 1: Chromatographic Conditions for this compound Quantification

ParameterMethod 1Method 2Method 3
Stationary Phase Cosmosil C18 (250 mm x 4.6 mm, 5.0 µm)[1]BDS Hypersil C18 (250mm, 4.6mm, 5µm)[2][3][4]HCMA-BIO 1000 C-18 (50x4.6 mm, 3.0 µm)[5]
Mobile Phase 3% Glacial Acetic Acid in Methanol:Water (95:5, v/v)[1]Acetonitrile:0.1M Ammonium Acetate (70:30, v/v)[2][3][4]Gradient of A: 0.01% Acetic Acid in Acetonitrile:Water (10:90, v/v) and B: 5mM Ammonium Formate in Methanol:Acetonitrile (75:25, v/v)[5]
Flow Rate 1.5 mL/min[1]1.0 mL/min[2][3][4]1.0 mL/min[5]
Detection Wavelength 284 nm[1]240 nm[2][3][4]285 nm[5]
Injection Volume 20 µL[1]20 µL[4]50 µL[5]
Column Temperature 40°C[1]Ambient[2][3]30°C[5]

Table 2: Method Validation Parameters for this compound Quantification

ParameterMethod 1Method 2Method 3
Linearity Range Not Specified10 - 70 µg/mL[2][3][4]1 - 1000 µg/kg[5]
Correlation Coefficient (r²) Not Specified0.9996[2][3][4]≥0.9961[5]
Accuracy (% Recovery) 99 – 101%[1]Not Specified83%[5]
Precision (% RSD) < 2.0%[1]Not Specified< 20%[5]
Limit of Detection (LOD) Not SpecifiedNot Specified0.22 µg/kg[5]
Limit of Quantitation (LOQ) 9.78 ppm[1]Not Specified10 µg/kg[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the HPLC quantification of this compound.

Protocol 1: Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve the standard in a suitable diluent (e.g., mobile phase or methanol) with the aid of sonication. Make up the volume to the mark with the diluent.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations within the desired linearity range (e.g., 1, 10, 50, 100, 200, 500 & 1000 µg/L).[5]

Protocol 2: Sample Preparation

The sample preparation method will vary depending on the matrix.

A. Pharmaceutical Formulations (e.g., Oral Suspension)

  • Accurately weigh a quantity of the formulation equivalent to a known amount of this compound (e.g., 30 mg) and transfer it to a 100 mL volumetric flask.[6]

  • Add approximately 70 mL of diluent (e.g., mobile phase) and sonicate for 15-20 minutes to ensure complete dissolution.[6]

  • Allow the solution to cool to room temperature and then make up the volume to the mark with the diluent.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.[1]

B. Animal Tissue (e.g., Muscle) using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach [5][7]

  • Homogenization: Homogenize a representative sample of the tissue (e.g., 10 g).

  • Extraction: Add an extraction solvent (e.g., acetonitrile with 1% acetic acid) to the homogenized tissue and blend at high speed.

  • Salting Out: Add magnesium sulfate and sodium chloride to the mixture, shake vigorously, and centrifuge.

  • Dispersive SPE (d-SPE) Clean-up: Take an aliquot of the supernatant (acetonitrile layer) and transfer it to a d-SPE tube containing primary secondary amine (PSA) and C18 sorbents. Vortex and centrifuge.

  • Final Solution: Filter the supernatant through a 0.22 µm syringe filter prior to HPLC analysis.

Protocol 3: HPLC Analysis
  • System Equilibration: Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.

  • Injection: Inject equal volumes (e.g., 20 µL) of the prepared standard solutions and sample solutions into the chromatograph.[1]

  • Data Acquisition: Record the chromatograms and measure the peak areas of the this compound peak.

  • Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.

Visualizations

Experimental Workflow for this compound HPLC Quantification

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing ss Standard Stock Solution Preparation ws Working Standard Solutions ss->ws inj Injection into HPLC System ws->inj sp Sample Preparation (e.g., Extraction, Clean-up) sp->inj sep Chromatographic Separation inj->sep det UV Detection sep->det da Data Acquisition (Chromatogram) det->da cal Calibration Curve Construction da->cal quant Quantification of This compound da->quant cal->quant

Caption: Workflow of this compound quantification by HPLC.

References

Rafoxanide Administration in Sheep: Application Notes and Protocols for Bioavailability Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration routes of the anthelmintic drug Rafoxanide in sheep for bioavailability and pharmacokinetic studies. This document includes a summary of key pharmacokinetic parameters from published literature, detailed experimental protocols for various administration routes, and visual representations of experimental workflows and the drug's mechanism of action.

Introduction

This compound, a halogenated salicylanilide, is a widely used anthelmintic effective against various internal parasites in ruminants, particularly liver flukes (Fasciola hepatica and Fasciola gigantica) and blood-sucking nematodes.[1] Its efficacy is closely linked to its pharmacokinetic profile, which can vary significantly depending on the route of administration. Understanding the bioavailability of this compound through different routes is crucial for optimizing dosage regimens and developing effective drug formulations. This document outlines the methodologies for conducting such studies in sheep.

Pharmacokinetic Data Summary

The following tables summarize the key pharmacokinetic parameters of this compound in sheep following different administration routes, as reported in scientific literature.

Table 1: Pharmacokinetic Parameters of this compound in Sheep after Intravenous (IV), Intraruminal (IR), and Intra-abomasal (IA) Administration

ParameterIntravenous (IV)Intraruminal (IR)Intra-abomasal (IA)
Dose (mg/kg) 7.57.57.5
Cmax (µg/mL) -19.3 ± 3.532.8 ± 4.2
Tmax (h) -48.0 ± 16.014.0 ± 2.0
AUC (µg.h/mL) 10036 ± 9428988 ± 12859264 ± 1040
t½β (days) 7.2 ± 0.6--
Reference [2][3][4][3][4]

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½β: Elimination half-life.

Table 2: Pharmacokinetic Parameters of this compound in Sheep after Oral Administration of Different Formulations

ParameterOriginal FormulationModified FormulationGeneric Formulation
Dose (mg/kg) 7.57.57.5
Cmax (µg/mL) 25.1 ± 4.311.5 ± 2.916.4 ± 3.1
Tmax (h) 52.8 ± 14.844.4 ± 10.051.1 ± 9.0
AUC (µg.h/mL) 4038 ± 9561469 ± 4812095 ± 543
Reference [5][6][5][6][5][6]

Note on Subcutaneous Administration: No published studies were found that specifically detail the pharmacokinetics of this compound administered subcutaneously as a single agent in sheep. However, a study on a combination product of ivermectin (200 µg/kg) and this compound (2.5 mg/kg) administered subcutaneously in sheep reported pharmacokinetic parameters for ivermectin, indicating that this route is utilized for this compound in combination therapies.[2][3] Further research is required to determine the specific bioavailability and pharmacokinetic profile of subcutaneously administered this compound alone.

Experimental Protocols

The following are detailed protocols for conducting bioavailability studies of this compound in sheep for different administration routes, based on methodologies from published research.

Animal Preparation and Housing
  • Animals: Healthy adult sheep, of a specific breed (e.g., Merino), weighing between 40-60 kg.

  • Acclimatization: Animals should be acclimatized to their housing conditions for at least two weeks prior to the experiment.

  • Housing: Sheep should be housed in individual pens with free access to water and a standard diet.

  • Health Check: A veterinarian should perform a health check to ensure all animals are free from disease.

  • Fasting: Animals should be fasted for 12-24 hours before drug administration, with water provided ad libitum.

Drug Administration Protocols
  • Catheterization: On the day of the experiment, place an intravenous catheter in the jugular vein of each sheep for blood sample collection. Place a second catheter in the contralateral jugular vein for drug administration.

  • Drug Formulation: Use a commercially available injectable formulation of this compound or prepare a solution suitable for intravenous injection.

  • Dosing: Administer a single dose of 7.5 mg/kg body weight of this compound through the administration catheter.[2]

  • Flushing: Flush the catheter with a small volume of heparinized saline immediately after administration to ensure the full dose is delivered.

  • Drug Formulation: Use a commercially available oral suspension of this compound (e.g., 3% m/v).

  • Dosing: Administer a single dose of 7.5 mg/kg body weight.[3][4]

  • Administration: Administer the suspension directly into the rumen using a drenching gun or via a rumen cannula if surgically fitted.

  • Surgical Preparation: This route requires the surgical implantation of an abomasal cannula prior to the study to allow for direct administration into the abomasum.

  • Drug Formulation: Use a commercially available oral suspension of this compound.

  • Dosing: Administer a single dose of 7.5 mg/kg body weight directly into the abomasum via the cannula.[3][4]

  • Flushing: Flush the cannula with a small volume of water after administration.

Blood Sample Collection
  • Sampling Times: Collect blood samples (approximately 5 mL) into heparinized tubes at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, 24, 36, 48, 72, 96, 120, 144, 168, 192, 216, and 240 hours post-administration.

  • Sample Processing: Centrifuge the blood samples at 3000 rpm for 15 minutes to separate the plasma.

  • Storage: Store the plasma samples at -20°C until analysis.

Analytical Method: High-Performance Liquid Chromatography (HPLC)
  • Principle: The concentration of this compound in plasma samples is quantified using a validated HPLC method.[3][4]

  • Sample Preparation (Extraction):

    • To 1 mL of plasma, add a suitable internal standard (e.g., a structurally related compound).

    • Perform a liquid-liquid extraction using an appropriate organic solvent (e.g., a mixture of acetonitrile and chloroform).

    • Vortex the mixture and centrifuge to separate the layers.

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer), at a specific pH.

    • Flow Rate: Typically 1.0 - 1.5 mL/min.

    • Detection: UV detection at a specific wavelength (e.g., 285 nm).

  • Quantification: Create a calibration curve using standard solutions of this compound of known concentrations. The concentration of this compound in the plasma samples is determined by comparing the peak area of the drug to that of the internal standard and interpolating from the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for a bioavailability study of this compound in sheep.

Caption: Workflow for this compound Bioavailability Study in Sheep.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

This compound's anthelmintic activity stems from its ability to act as a protonophore, uncoupling oxidative phosphorylation in the mitochondria of the parasite. This disrupts the parasite's energy metabolism, leading to paralysis and death.[6]

G cluster_mito Mitochondrial Inner Membrane cluster_space Intermembrane Space cluster_matrix Mitochondrial Matrix etc Electron Transport Chain (ETC) protons_high High H+ Concentration etc->protons_high H+ pumping atp_synthase ATP Synthase atp ATP atp_synthase->atp ATP Synthesis protons_high->atp_synthase H+ flow protons_low Low H+ Concentration adp ADP + Pi adp->atp_synthase This compound This compound (Protonophore) This compound->protons_high Binds H+ This compound->protons_low Releases H+ (Disrupts Gradient)

Caption: this compound Disrupts the Proton Gradient in Parasite Mitochondria.

References

Application Notes and Protocols: Rafoxanide in the Study of Drug-Resistant Microbes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant (MDR) bacterial and fungal pathogens represents a critical global health challenge. The repurposing of existing drugs offers a promising and accelerated route to novel antimicrobial therapies. Rafoxanide, a salicylanilide anthelmintic drug, has demonstrated significant antibacterial and antifungal properties, particularly against drug-resistant strains. These application notes provide a comprehensive overview of the use of this compound in microbiological research, detailing its mechanisms of action, synergistic potential, and effects on resistance gene expression. Detailed protocols for key experimental procedures are provided to facilitate further research and development.

Mechanism of Action and Rationale for Use

This compound exhibits a multifaceted mechanism of action against a range of drug-resistant bacteria and fungi. A primary target appears to be the two-component signal transduction systems (TCSs) , which are crucial for environmental sensing and adaptation in microbes, including the development of drug resistance. By inhibiting sensor histidine kinases, this compound disrupts these signaling pathways, thereby impairing the pathogen's ability to respond to stress and antimicrobial agents.[1][2][3]

Furthermore, in bacteria such as colistin-resistant Klebsiella pneumoniae, this compound has been shown to:

  • Disrupt inner-membrane integrity.[4]

  • Quench ATP synthesis.[4]

  • Inhibit the activity of efflux pumps.[4]

  • Increase the production of reactive oxygen species (ROS).[4]

These actions collectively contribute to its antimicrobial activity and its ability to re-sensitize resistant strains to conventional antibiotics.

Data Presentation: Antimicrobial Activity of this compound

The following tables summarize the in vitro activity of this compound against various multidrug-resistant bacterial and fungal isolates.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Drug-Resistant Bacteria and Fungi [1][2][5][6]

OrganismResistance ProfileThis compound MIC Range (µg/mL)
Escherichia coliMultidrug-Resistant2 - 128
Klebsiella pneumoniaeMultidrug-Resistant2 - 128
Candida albicansFluconazole-Resistant2 - 128
Aspergillus fumigatusFluconazole-Resistant2 - 128

Table 2: Synergistic Activity of this compound with Conventional Antimicrobials [1][2]

OrganismAntimicrobial AgentThis compound ConcentrationObservationFractional Inhibitory Concentration Index (FICI)
E. coli & K. pneumoniaeCefotaximeSub-MICReduction in Cefotaxime MIC≤ 0.5
C. albicans & A. fumigatusFluconazoleSub-MICReduction in Fluconazole MICNot explicitly stated, but synergism observed

Table 3: Effect of this compound on Resistance Gene Expression [1][2][5]

OrganismResistance Gene(s)This compound TreatmentResult
E. coli & K. pneumoniaeblaCTX-M-1, blaTEM-1, blaSHV, MOX, DHASub-MICDownregulation of mRNA expression
C. albicansERG11Sub-MICDownregulation of mRNA expression
A. fumigatuscyp51ASub-MICDownregulation of mRNA expression

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium buffered with MOPS for fungi

  • This compound stock solution (in a suitable solvent like DMSO)

  • Bacterial or fungal inoculum standardized to 0.5 McFarland

  • Sterile multichannel pipettes and reservoirs

  • Incubator

Procedure:

  • Prepare this compound Dilutions: a. In a 96-well plate, add 100 µL of sterile broth (CAMHB or RPMI) to wells 2 through 12 of a designated row. b. Add 200 µL of the highest concentration of this compound to be tested to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 11. Discard 100 µL from well 11. Well 12 will serve as the growth control (no drug).

  • Prepare Inoculum: a. For bacteria, grow a fresh culture on an appropriate agar plate. Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). b. For fungi, grow a culture on Sabouraud Dextrose Agar (SDA). Prepare a suspension of conidia or yeast cells in sterile saline and adjust to a 0.5 McFarland standard. c. Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi in the microtiter plate wells.

  • Inoculation and Incubation: a. Add 100 µL of the diluted inoculum to each well of the microtiter plate containing the this compound dilutions. b. Incubate bacterial plates at 35-37°C for 18-24 hours. c. Incubate fungal plates at 35°C for 24-48 hours, depending on the species.

  • Reading the MIC: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Protocol 2: Checkerboard Synergy Assay

This protocol determines the synergistic, additive, indifferent, or antagonistic effect of this compound in combination with another antimicrobial agent.

Materials:

  • All materials from Protocol 1

  • A second antimicrobial agent (e.g., Cefotaxime, Fluconazole)

Procedure:

  • Plate Setup: a. In a 96-well plate, create a two-dimensional array of drug concentrations. b. Serially dilute this compound horizontally (e.g., across columns 1-11) as described in Protocol 1. c. Serially dilute the second antimicrobial agent vertically (e.g., down rows A-G). d. The resulting plate will have varying concentrations of both drugs in each well. Row H will contain only this compound dilutions, and column 12 will contain only the second antimicrobial's dilutions. Well H12 serves as the growth control.

  • Inoculation and Incubation: a. Inoculate the plate with the standardized microbial suspension as described in Protocol 1. b. Incubate under the appropriate conditions.

  • Data Analysis: a. Determine the MIC of each drug alone and in combination. b. Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone) c. Calculate the FIC Index (FICI): FICI = FIC of Drug A + FIC of Drug B. d. Interpret the results:
    • FICI ≤ 0.5: Synergy
    • 0.5 < FICI ≤ 4: Indifference (or additive)
    • FICI > 4: Antagonism

Protocol 3: Analysis of Resistance Gene Expression by Real-Time Quantitative PCR (RT-qPCR)

This protocol outlines the steps to quantify the effect of this compound on the expression of specific resistance genes.

Materials:

  • Bacterial or fungal cultures treated with sub-MIC of this compound and untreated controls.

  • RNA extraction kit suitable for bacteria or fungi.

  • DNase I.

  • Reverse transcriptase and reagents for cDNA synthesis.

  • qPCR instrument and compatible SYBR Green or TaqMan master mix.

  • Primers specific for the target resistance genes and a housekeeping gene (for normalization).

Procedure:

  • RNA Extraction and cDNA Synthesis: a. Grow the microbial cultures in the presence and absence of a sub-inhibitory concentration of this compound. b. Harvest the cells and extract total RNA using a commercial kit, following the manufacturer's instructions. c. Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. d. Synthesize first-strand cDNA from the RNA template using reverse transcriptase.

  • qPCR Reaction: a. Prepare the qPCR reaction mixture containing the cDNA template, specific primers for the target and housekeeping genes, and the qPCR master mix. b. Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (denaturation, annealing, and extension).

  • Data Analysis: a. Determine the cycle threshold (Ct) values for the target and housekeeping genes in both treated and untreated samples. b. Calculate the relative gene expression using the 2-ΔΔCt method. This will show the fold change in gene expression in the this compound-treated samples compared to the untreated controls.

Visualizations

Caption: Inhibition of Bacterial Two-Component System by this compound.

fungal_tcs_inhibition cluster_membrane Fungal Cell Membrane cluster_cytoplasm Cytoplasm HK Hybrid Sensor Histidine Kinase (HK) Sensor Domain HK Domain RR Domain HK:p_out->HK:rr_in 3. Intramolecular Phosphotransfer HPT Histidine Phosphotransfer Protein (HPT) HK:rr_in->HPT 4. Phosphorelay P1 P HK:p_out->P1 P2 P HK:rr_in->P2 RR Response Regulator (RR) HPT->RR 5. Phosphotransfer P3 P HPT->P3 MAPK_cascade MAP Kinase Cascade RR->MAPK_cascade 6. Activates Cascade TF Transcription Factor MAPK_cascade->TF 7. Activates TF Genes Stress Response & Resistance Genes TF->Genes 8. Regulates Transcription ATP ATP ATP->HK:p_out 2. Autophosphorylation This compound This compound This compound->HK:p_out Inhibits Stimulus Environmental Stimulus Stimulus->HK:p_in 1. Sensing

Caption: Inhibition of Fungal Phosphorelay System by this compound.

experimental_workflow cluster_invitro In Vitro Analysis cluster_molecular Molecular Analysis cluster_data Data Interpretation mic_test MIC Determination (this compound Alone) mic_data Determine MIC Values mic_test->mic_data checkerboard Checkerboard Assay (this compound + Antibiotic) fici_data Calculate FICI for Synergy checkerboard->fici_data time_kill Time-Kill Assays conclusion Overall Assessment of This compound Efficacy time_kill->conclusion rna_extraction RNA Extraction from Treated/Untreated Cells rt_qpcr RT-qPCR for Resistance Gene Expression rna_extraction->rt_qpcr gene_expression_data Analyze Relative Gene Expression rt_qpcr->gene_expression_data mic_data->conclusion fici_data->conclusion gene_expression_data->conclusion start Start: Isolate Drug-Resistant Bacterial/Fungal Strain start->mic_test start->checkerboard start->time_kill start->rna_extraction

Caption: Experimental Workflow for Evaluating this compound.

References

Troubleshooting & Optimization

How to improve Rafoxanide solubility in aqueous buffers for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges with dissolving Rafoxanide in aqueous buffers for experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental physicochemical properties of this compound?

This compound is a halogenated salicylanilide, appearing as a greyish-white to brown crystalline powder.[1][2][3] It is a hydrophobic and poorly water-soluble drug, which presents a significant challenge for in vitro and in vivo experiments requiring aqueous solutions.[4][5] Its classification as a Biopharmaceutics Classification System (BCS) Class II drug reflects its low solubility and high permeability.[6]

Table 1: Physicochemical and Solubility Data for this compound

PropertyValueReferences
Molecular FormulaC₁₉H₁₁Cl₂I₂NO₃[7][8]
Molecular Weight626.0 g/mol [7][8]
AppearanceGreyish-white to brown crystalline powder[1][2][3]
Solubility
WaterPractically insoluble (~0.005 mg/mL)[2][3][9]
AcetoneSoluble (~40 mg/mL)[2][3]
ChloroformSoluble (~25 mg/mL)[2][3]
Ethanol~2 mg/mL[7][10]
Dimethylformamide (DMF)~30 mg/mL[7][10]
Dimethyl sulfoxide (DMSO)≥ 31 mg/mL (up to 100 mg/mL reported)[7][10][11][12]
DMF:PBS (pH 7.2) (1:5)~0.1 mg/mL[7][10]
Q2: Why is my this compound precipitating when I add it to my cell culture medium or aqueous buffer?

This is a common issue stemming from this compound's very low aqueous solubility.[9] Direct addition of solid this compound powder to buffers like PBS or cell culture media will likely result in poor dissolution and precipitation. Even when using a stock solution prepared in an organic solvent, adding it too quickly or at too high a concentration into the aqueous buffer can cause the drug to crash out of solution. This happens because the solvent environment rapidly changes from one where this compound is soluble (the organic stock) to one where it is not (the aqueous buffer).

Troubleshooting Guide: Improving this compound Solubility

This section provides several methods to enhance the solubility of this compound in aqueous buffers, ranging from simple co-solvent systems to more advanced formulation strategies.

Q3: What is the most straightforward method for dissolving this compound for in vitro experiments?

The most common and direct approach is to use a water-miscible organic co-solvent to first prepare a concentrated stock solution, which is then diluted into the aqueous experimental medium.[13]

Method 1: Co-Solvent Stock Solution

The recommended solvents for creating a stock solution are Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), due to this compound's high solubility in them.[7][11]

Experimental Protocol: Preparing a this compound Stock Solution

  • Solvent Selection : Choose high-purity, anhydrous DMSO or DMF. Note that moisture-absorbing DMSO can reduce solubility.[12]

  • Weighing : Accurately weigh the desired amount of this compound powder.

  • Dissolution : Add the appropriate volume of the chosen solvent (e.g., DMSO) to the powder to achieve the desired stock concentration (e.g., 10 mM, 30 mg/mL).

  • Mixing : Vortex or sonicate the mixture gently until the this compound is completely dissolved. A brief warming to 37°C can aid dissolution if needed.[14]

  • Storage : Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[12] We do not recommend storing aqueous solutions for more than one day.[7]

Workflow for Preparing Aqueous this compound Solutions

cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh this compound Powder add_solvent 2. Add DMSO or DMF weigh->add_solvent dissolve 3. Vortex / Sonicate to Dissolve add_solvent->dissolve store 4. Aliquot and Store at -20°C / -80°C dissolve->store thaw 5. Thaw Stock Aliquot store->thaw For Experiment dilute 6. Serially Dilute into Pre-warmed Aqueous Buffer / Medium thaw->dilute mix 7. Mix Gently and Immediately dilute->mix use 8. Use in Experiment Promptly mix->use

Caption: Workflow for preparing this compound solutions.

Critical Step : When diluting the stock into your aqueous buffer, add the stock solution dropwise to the buffer while gently vortexing or swirling. This gradual addition helps prevent immediate precipitation. Also, ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically <0.5% for cell-based assays).[15]

Q4: Can adjusting the pH of the buffer improve this compound solubility?

Yes. This compound is a weak acid, and its solubility can be increased in alkaline conditions (higher pH).[4] This is due to the deprotonation of the phenolic hydroxyl group, forming a more soluble salt.

Method 2: pH Modification

This method involves using a buffer with a pH in the alkaline range or carefully adjusting the pH of your solution.

Experimental Protocol: pH-Adjusted Solubilization

  • Buffer Selection : Prepare an aqueous buffer with a pH between 7.5 and 9.0.[9]

  • Initial Dissolution : Prepare a concentrated stock solution of this compound in an organic solvent like acetone or a mixture of ethanol and ethyl acetate as described previously.[4][9]

  • Addition of Base : A patent describes a method where a caustic agent like sodium hydroxide (NaOH) is added to the organic solution of this compound.[5][9] Caution: This requires careful stoichiometric control.

  • Dilution : Slowly add the this compound solution to the alkaline buffer with constant stirring.

  • pH Check : Monitor the final pH of the solution and adjust if necessary. Be aware that significant pH changes can impact cellular experiments.

Table 2: Comparison of Basic Solubilization Strategies

MethodFinal Concentration AchievableProsCons
Co-Solvent (DMSO/DMF) Low µM range (dependent on solvent tolerance of the system)Simple, fast, widely used for in vitro screening.Solvent may have off-target effects or toxicity at higher concentrations. Risk of precipitation upon dilution.
pH Adjustment Variable, potentially higher than co-solvent aloneCan significantly increase solubility for ionizable compounds.Final pH may be incompatible with biological experiments (e.g., cell culture). Requires careful control.
Q5: What are some advanced formulation strategies for significantly improving aqueous solubility?

For applications requiring higher concentrations or for in vivo studies, more advanced formulation techniques are often necessary. These methods typically involve creating a more stable drug formulation.

Method 3: Cyclodextrin Complexation

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16][17] They can encapsulate poorly soluble drug molecules like this compound, forming an inclusion complex that has significantly improved aqueous solubility.[18][19]

Experimental Protocol: Phase Solubility Study with Cyclodextrins

  • CD Selection : Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices due to their higher solubility and safety profiles.[6][17]

  • Prepare CD Solutions : Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 20 mM).

  • Add Excess Drug : Add an excess amount of this compound powder to each CD solution.

  • Equilibrate : Shake the suspensions at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • Separate and Quantify : Centrifuge or filter the suspensions to remove the undissolved solid. Dilute the clear supernatant and determine the concentration of dissolved this compound using a suitable analytical method like UV-Vis spectroscopy or HPLC.

  • Analyze : Plot the concentration of dissolved this compound against the concentration of the cyclodextrin to determine the complexation efficiency and the solubility enhancement.

Method 4: Solid Dispersions

This technique involves dispersing this compound in an amorphous form within a hydrophilic polymer matrix, such as polyvinylpyrrolidone (PVP).[4][20] This prevents the drug from crystallizing and enhances its dissolution rate. Patents describe forming a solid solution of this compound and PVP, which can then be dissolved in an aqueous solution containing a caustic agent.[5][9] This method is more complex and typically used in formal drug development.

This compound's Mechanism of Action

Understanding the target pathway of this compound can be crucial for experiment design. Originally an anthelmintic, this compound is being repurposed for cancer therapy.[1][21] It disrupts multiple key oncogenic signaling pathways. One such pathway is the PI3K/Akt/mTOR pathway, which is critical for cancer cell survival and proliferation.[1]

cluster_outcomes Cellular Outcomes This compound This compound pi3k PI3K This compound->pi3k inhibits akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation inhibits autophagy Autophagy mtor->autophagy inhibits

Caption: this compound's inhibitory effect on the PI3K/Akt/mTOR pathway.

References

Rafoxanide in Cancer Studies: A Technical Support Guide to Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results when studying the anti-cancer properties of Rafoxanide. As a repurposed anthelmintic agent, this compound exhibits a complex pharmacological profile, and its anti-neoplastic activity stems from the modulation of multiple signaling pathways. These diverse mechanisms, while promising for therapy, can also be a source of potential "off-target" or unexpected effects in experimental settings. This guide is designed to help you navigate these challenges, interpret your data, and refine your experimental approach.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues that may arise during your research with this compound.

Q1: I'm using this compound to induce cell cycle arrest, but I'm observing significant apoptosis. Is this expected?

A1: Yes, this is a plausible outcome. While this compound has been identified as a dual inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6), leading to G1 cell cycle arrest, it is also a potent inducer of apoptosis through multiple mechanisms.[1] One of the primary mechanisms is the induction of endoplasmic reticulum (ER) stress.[2] Prolonged ER stress can trigger the unfolded protein response (UPR), which, if cellular homeostasis is not restored, activates apoptotic pathways.[2] this compound has been shown to increase the expression of pro-apoptotic proteins like CHOP and activate caspases.[2] Therefore, observing apoptosis alongside cell cycle arrest is consistent with its multi-targeted nature.

Troubleshooting Steps:

  • Time-Course Experiment: Perform a time-course analysis to distinguish early and late events. Cell cycle arrest may be an earlier event, followed by apoptosis at later time points.

  • Apoptosis Marker Analysis: Use Western blotting to check for cleavage of caspase-3 and PARP to confirm apoptosis.

  • ER Stress Markers: To verify the upstream mechanism, analyze key ER stress markers such as BiP, p-PERK, p-eIF2α, and CHOP via Western blot.

Q2: My cell viability assay (e.g., CCK-8/MTT) results show a much lower IC50 value than I anticipated based on its reported CDK4/6 inhibitory activity. Why might this be?

A2: The potent cytotoxicity of this compound is likely due to its engagement with multiple targets beyond CDK4/6. Its primary mechanism as an anthelmintic is the uncoupling of mitochondrial oxidative phosphorylation, which can disrupt cellular energy metabolism and contribute to cell death.[1] Furthermore, this compound is known to inhibit other critical cancer-related signaling pathways, including STAT3, NF-κB, and PI3K/Akt/mTOR.[1][2] The cumulative effect of inhibiting cell cycle progression, inducing ER stress and apoptosis, and disrupting other key survival pathways results in a lower IC50 for cell viability than would be expected from targeting a single pathway.

Troubleshooting Steps:

  • Review IC50 Data: Compare your results with the provided table of known this compound IC50 values in various cell lines (see Table 1).

  • Pathway Analysis: Use Western blotting to assess the phosphorylation status of key proteins in the STAT3, NF-κB, and Akt pathways to see if these are inhibited at the concentrations you are using.

  • Selective Inhibitors: As a control, compare the effects of this compound with more selective CDK4/6 inhibitors to delineate the specific contributions of this pathway to the observed phenotype.

Q3: I am studying the effect of this compound on a specific signaling pathway, but I am seeing widespread changes in protein phosphorylation. How can I interpret this?

A3: this compound is known to inhibit multiple kinases, which can lead to broad changes in the phosphoproteome. In addition to being a dual CDK4/6 inhibitor, it has been identified as an inhibitor of B-Raf, a serine/threonine kinase in the MAPK pathway.[1] More recently, it has been characterized as a low micromolar allosteric inhibitor of SPAK and OSR1 kinases. The inhibition of these and potentially other unidentified kinases can lead to a cascade of downstream phosphorylation changes.

Troubleshooting Steps:

  • Kinase Activity Assays: If you have a specific off-target kinase in mind, you can perform an in vitro kinase assay to directly test for inhibition by this compound.

  • Phospho-Antibody Arrays: To get a broader picture of the affected pathways, consider using a phospho-kinase array to simultaneously assess the phosphorylation status of multiple kinases.

  • Focus on Downstream Effectors: Instead of looking at global phosphorylation, focus on the specific downstream effectors of your pathway of interest to see if they are modulated as expected.

Quantitative Data Summary

The following tables summarize the known inhibitory concentrations of this compound from both cell-based viability assays and biochemical kinase assays.

Table 1: this compound IC50 Values in Cancer Cell Lines (Cell Viability)

Cell LineCancer TypeIC50 (µM)Citation
A375Skin Cancer1.09[1]
A431Skin Cancer1.31[1]
H929Multiple Myeloma19.2[1]
H929RMultiple Myeloma40.1[1]
OCI-MY5Multiple Myeloma27.8[1]

Table 2: this compound IC50 Values from Biochemical Kinase Assays

KinaseAssay ConditionsIC50 (µM)Citation
OSR1 T185EIn vitro kinase assay8.18
SPAK T233EIn vitro kinase assay with MO2513.03

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assessment using CCK-8 Assay

This protocol is for determining the cytotoxic effects of this compound on a cancer cell line.

  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count.

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in a complete culture medium.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.

  • Drug Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Create a series of dilutions of this compound in a complete culture medium at 2X the final desired concentration.

    • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

    • Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • CCK-8 Reagent Addition and Measurement:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the results and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis of Apoptosis and ER Stress Markers

This protocol allows for the detection of key proteins involved in apoptosis and the ER stress response.

  • Protein Extraction:

    • Culture and treat cells with this compound for the desired time.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. (e.g., anti-cleaved caspase-3, anti-PARP, anti-BiP, anti-CHOP, anti-p-eIF2α, and a loading control like anti-β-actin).

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with an ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Preparation and Fixation:

    • Culture and treat approximately 1 x 10⁶ cells with this compound.

    • Harvest the cells, wash with cold PBS, and centrifuge.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • Fix the cells by adding the suspension dropwise into 4.5 mL of cold 70% ethanol while gently vortexing.

    • Incubate at 4°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash the pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Gate on the single-cell population to exclude doublets.

    • Acquire data for at least 10,000 events per sample.

    • Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

The following diagrams illustrate key concepts related to this compound's mechanism of action and experimental troubleshooting.

Rafoxanide_Signaling_Pathways cluster_CellCycle Cell Cycle Progression cluster_Apoptosis Apoptosis Induction cluster_Survival Survival Pathways This compound This compound CDK4_6 CDK4/6 This compound->CDK4_6 ER_Stress ER Stress This compound->ER_Stress STAT3 STAT3 This compound->STAT3 NFkB NF-κB This compound->NFkB PI3K_Akt PI3K/Akt This compound->PI3K_Akt Rb Rb CDK4_6->Rb G1_S G1-S Transition Rb->G1_S UPR UPR Activation ER_Stress->UPR Caspases Caspase Activation UPR->Caspases Apoptosis Apoptosis Caspases->Apoptosis Proliferation Cell Survival & Proliferation STAT3->Proliferation NFkB->Proliferation PI3K_Akt->Proliferation

Caption: this compound's multi-targeted mechanism of action in cancer cells.

Troubleshooting_Workflow Start Unexpected Experimental Result with this compound Q1 High Cell Death/ Apoptosis Observed? Start->Q1 Q2 Lower than Expected IC50? Q1->Q2 No Check_ER_Stress Analyze ER Stress Markers (BiP, CHOP, p-eIF2α) Q1->Check_ER_Stress Yes Check_Pathways Assess Inhibition of Survival Pathways (p-STAT3, p-Akt, NF-κB) Q2->Check_Pathways Yes Check_Apoptosis Confirm Apoptosis (Cleaved Caspase-3, PARP) Check_ER_Stress->Check_Apoptosis Conclusion1 Apoptosis is likely ER Stress-mediated Check_Apoptosis->Conclusion1 Conclusion2 Potent cytotoxicity is due to multi-pathway inhibition Check_Pathways->Conclusion2

Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.

References

Determining the therapeutic index and toxicity of Rafoxanide at high doses

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH AND DRUG DEVELOPMENT PROFESSIONALS

This technical support guide provides essential information for researchers and scientists investigating the therapeutic index and high-dose toxicity of Rafoxanide. The following sections offer quantitative data, detailed experimental protocols, and visual aids to facilitate your experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the established therapeutic index for this compound?

A1: The therapeutic index for this compound, which is a measure of its safety, is generally considered to be greater than 5, with a safety margin of approximately 6 times the therapeutic dose when administered orally.[1] However, this can vary depending on the animal species, age, and overall health status.

Q2: What are the known LD50 values for this compound?

A2: The median lethal dose (LD50) for this compound has been determined in several species. For a summary of these values, please refer to Table 1 .

Q3: What is the effective dose (ED50) of this compound against Fasciola hepatica?

A3: The effective dose for 50% of the population (ED50) can be estimated from dose-response studies. Based on available efficacy data for adult flukes in cattle, the ED50 is estimated to be below 5.0 mg/kg. For immature flukes (6 weeks old), the efficacy at 10 mg/kg is 55.7%, suggesting the ED50 is around this concentration.[2] Refer to Table 2 for a summary of efficacy data.

Q4: What are the clinical signs of this compound toxicity at high doses?

A4: High doses of this compound can lead to a range of adverse effects, primarily neurotoxicity. Common signs include loss of appetite, diarrhea, mydriasis (dilated pupils), and blindness.[1] In severe cases, recumbency, muscle tremors, and death can occur.[3]

Q5: What is the primary mechanism of action of this compound?

A5: this compound is a halogenated salicylanilide that acts as an uncoupler of oxidative phosphorylation in parasites. This disruption of the mitochondrial proton gradient leads to a failure in ATP synthesis, causing energy depletion, paralysis, and ultimately death of the parasite.[1][4]

Q6: What is the suspected mechanism of this compound-induced neurotoxicity?

A6: While the precise signaling pathways are not fully elucidated, evidence suggests that the uncoupling of oxidative phosphorylation can lead to oxidative stress in host cells at high concentrations. This oxidative stress is a likely contributor to the observed neurotoxic effects. A proposed pathway is illustrated in the Signaling Pathways section.

Data Presentation

Table 1: Acute Toxicity of this compound (LD50) in Various Animal Models
SpeciesRoute of AdministrationLD50 (mg/kg)Reference
RatOral980 - >2000[1]
MouseOral232 - 300[1]
RabbitOral3200[1]
Table 2: Efficacy of Oral this compound Against Fasciola hepatica in Cattle
Fluke AgeDose (mg/kg)Efficacy (%)Reference
Adult3.7564.6[2]
Adult5.092.6[2]
6 weeks7.537.9[2]
6 weeks10.055.7[2]

Experimental Protocols

Determining the Median Lethal Dose (LD50) of this compound

This protocol is based on the OECD Guideline 425 for Acute Oral Toxicity Testing.

1. Animal Model:

  • Select a suitable rodent species (e.g., Wistar rats), typically healthy, young adult females.

  • Acclimatize animals for at least 5 days before the experiment.

2. Dose Preparation:

  • Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

  • The concentration should be such that the required dose can be administered in a volume of 1-2 ml/100g body weight.

3. Administration:

  • Fast animals overnight (with access to water) before dosing.

  • Administer the calculated dose of this compound orally using a gavage needle.

4. Observation:

  • Observe animals for clinical signs of toxicity and mortality at regular intervals for the first 24 hours and then daily for 14 days.

  • Record body weight before dosing and at least weekly thereafter.

5. Up-and-Down Procedure:

  • Start with a dose estimated to be just below the expected LD50.

  • If the animal survives, the next animal is given a higher dose.

  • If the animal dies, the next animal is given a lower dose.

  • The dose progression factor is typically 1.7.

  • Continue until the stopping criteria are met (e.g., a specified number of reversals in outcome).

6. Data Analysis:

  • Calculate the LD50 and its confidence interval using appropriate statistical software (e.g., AOT425StatPgm).

Determining the Median Effective Dose (ED50) of this compound

This protocol is a general guideline for determining the anthelmintic efficacy against Fasciola hepatica.

1. Animal Model:

  • Use the target species (e.g., cattle or sheep) of a suitable age and weight.

  • Artificially infect animals with a known number of Fasciola hepatica metacercariae.

  • Allow the infection to mature to the desired stage (e.g., 8 weeks for adult flukes).

2. Dose Groups:

  • Establish multiple dose groups, including a vehicle-treated control group.

  • Doses should bracket the expected ED50 (e.g., 1.25, 2.5, 5.0, 10.0 mg/kg).

3. Treatment and Necropsy:

  • Administer the respective doses of this compound orally.

  • After a set period (e.g., 14 days), humanely euthanize the animals.

  • Collect the livers and carefully recover and count the remaining flukes.

4. Data Analysis:

  • Calculate the percentage reduction in fluke burden for each dose group compared to the control group.

  • Use probit analysis or a similar statistical method to determine the ED50 value, which is the dose that causes a 50% reduction in the worm burden.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
High variability in LD50 results - Inconsistent dosing technique.- Animal health status.- Genetic variability within the animal strain.- Ensure proper gavage technique.- Use healthy, age- and weight-matched animals.- Use a well-characterized animal strain.
No clear dose-response in ED50 study - Incorrect dose preparation.- Drug resistance in the parasite strain.- Insufficient number of animals per group.- Verify the concentration and stability of the dosing solution.- Use a known susceptible strain of Fasciola hepatica.- Increase the group sizes to improve statistical power.
Unexpected animal deaths at low doses - Animal stress.- Underlying health conditions.- Error in dose calculation or administration.- Minimize animal handling stress.- Perform a thorough health check of animals before the study.- Double-check all calculations and ensure accurate dosing.
Blindness observed at therapeutic doses - Individual animal sensitivity.- Concurrent medication or underlying condition predisposing to toxicity.- Monitor animals closely for any adverse effects.- Review animal history for any confounding factors.- Consider that sheep are more sensitive than cattle to the neurotoxic effects.[1]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

G cluster_0 Experimental Workflow: LD50 Determination (OECD 425) A Animal Acclimatization B Dose Preparation A->B C Oral Gavage B->C D Observation (14 days) C->D E {Animal Survives | Dose Increased} D->E Outcome F {Animal Dies | Dose Decreased} D->F Outcome E->C G LD50 Calculation E->G F->C F->G

Caption: Workflow for determining the LD50 of this compound.

G cluster_1 Experimental Workflow: ED50 Determination H Animal Infection (F. hepatica) I Dose Group Assignment H->I J Oral Administration I->J K Necropsy & Fluke Count J->K L Data Analysis (Probit) K->L M ED50 Calculation L->M G cluster_2 Proposed Signaling Pathway for this compound Neurotoxicity cluster_3 Mitochondrion cluster_4 Neuron N High-Dose this compound O Uncoupling of Oxidative Phosphorylation N->O P Increased ROS Production (Oxidative Stress) O->P Q MAPK Pathway Activation (e.g., JNK, p38) P->Q leads to R Apoptotic Cascade Q->R induces S Neuronal Damage & Blindness R->S results in

References

Methods for stabilizing Rafoxanide in pharmaceutical formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for stabilizing Rafoxanide in pharmaceutical formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to degradation primarily through hydrolysis and oxidation.[1]

  • Hydrolytic Degradation: It is sensitive to both acidic and basic conditions. Forced degradation studies show that degradation occurs in the presence of 1 N HCl and 1 N NaOH.[1] However, it remains stable in neutral aqueous solutions and under milder conditions like 0.1 N HCl and 0.1 N NaOH.[1]

  • Oxidative Degradation: this compound degrades in the presence of oxidizing agents. Studies using 3% hydrogen peroxide resulted in the formation of a degradation product after 4 hours.[1]

  • Thermal and Photolytic Stability: this compound is relatively stable under thermal and photolytic stress. No significant degradation was observed after exposure to dry heat at 80°C for 6 hours or exposure to sunlight for 24 hours.[1]

Q2: How can precipitation of this compound be prevented in aqueous suspensions?

A2: this compound is practically insoluble in water, which can lead to precipitation and lack of uniformity in suspensions.[2] To prevent this, a combination of suspending agents and surfactants is recommended. A patented formulation demonstrates long-term stability without precipitation by using Polyethylene glycol (PEG-6000) as a suspending agent and Tween 80 as a surfactant.[3] Micronizing the this compound active pharmaceutical ingredient (API) can also improve suspension stability.[3]

Q3: What excipients are recommended for creating a stable this compound formulation?

A3: The choice of excipients is critical for this compound stability.

  • For Oral Suspensions: A combination of Polyethylene glycol (e.g., PEG-6000) as a suspending agent, Tween 80 as a wetting agent/surfactant, and a buffering system like citric acid and sodium citrate to control pH has been shown to produce a stable formulation that does not precipitate over time.[3]

  • For Injectable Solutions: Due to its poor aqueous solubility, solubilizing agents are necessary. A patent describes a stable, injectable aqueous solution using a complex of this compound with polyvinylpyrrolidone (PVP).[4] The formulation also uses solvents like acetone or glycerolformal during preparation and sodium hydroxide to adjust the pH.[4] Other solvents like N-methylpyrrolidone, 2-pyrrolidone, or dimethylsulfoxide in combination with a non-ionic surface-active agent (like Tween-80) can also be used to create stable micellar compositions.[5]

Q4: What is the optimal pH range for a stable aqueous formulation of this compound?

A4: While specific kinetic studies on pH-rate profiles are not extensively detailed in the provided results, forced degradation studies indicate that this compound is most stable in neutral conditions.[1] It shows sensitivity to strongly acidic (1 N HCl) and strongly basic (1 N NaOH) environments.[1] Therefore, maintaining a pH close to neutral is advisable. A formulation using a citric acid/sodium citrate buffer system suggests that a slightly acidic to neutral pH is suitable for maintaining stability in a suspension.[3] For injectable solutions, a final pH of 7.5 to 8.5 is recommended to ensure the stability of the this compound-PVP complex.[4]

Troubleshooting Guide

Issue 1: Loss of this compound Potency in a Liquid Formulation Over Time.

This issue is likely due to chemical degradation. The following workflow can help identify and resolve the problem.

cluster_0 cluster_1 cluster_2 cluster_3 start Potency Loss Detected check_storage Verify Storage Conditions (Temp, Light) start->check_storage check_ph Measure Formulation pH start->check_ph check_oxidation Assess for Oxidative Stress (e.g., Headspace Oxygen, Peroxides) start->check_oxidation storage_issue Improper Storage? check_storage->storage_issue ph_issue pH Outside Neutral Range? check_ph->ph_issue ox_issue Oxidation Suspected? check_oxidation->ox_issue add_buffer Action: Incorporate Buffer System (e.g., Citrate Buffer) ph_issue->add_buffer Yes retest Reformulate and Re-run Stability Study ph_issue->retest No add_buffer->retest add_antioxidant Action: Add Antioxidant or Use Inert Gas Blanket ox_issue->add_antioxidant Yes ox_issue->retest No add_antioxidant->retest correct_storage Action: Store as per ICH Guidelines storage_issue->correct_storage Yes storage_issue->retest No correct_storage->retest

Caption: Troubleshooting workflow for chemical degradation of this compound.

Issue 2: Physical Instability (Precipitation, Caking) in a this compound Suspension.

This indicates a failure of the suspension system.

  • Verify Particle Size: Is the this compound API micronized? Larger particles will settle faster. A particle size of at least 500 mesh is recommended.[3]

  • Assess Wetting Agent: Is the surfactant (e.g., Tween 80) concentration adequate to ensure proper wetting of the hydrophobic this compound particles? Insufficient wetting can lead to clumping and caking.

  • Evaluate Suspending Agent: Is the concentration of the suspending agent (e.g., PEG-6000) sufficient to provide the required viscosity to slow down particle sedimentation?

  • Check for Flocculation: Controlled flocculation is often desired in suspensions to prevent caking. The use of flocculating and deflocculating agents, such as a citrate buffer system, can help maintain a stable, easily re-dispersible suspension.[3]

Quantitative Data Summary

The stability of this compound is highly dependent on the formulation and storage conditions. The tables below summarize quantitative data from forced degradation and formulation stability studies.

Table 1: Summary of Forced Degradation Studies of this compound [1]

Stress ConditionDurationObservations
Acidic Hydrolysis (1 N HCl)6 hours (Room Temp)Two degradation products observed.
Basic Hydrolysis (1 N NaOH)6 hours (Room Temp)Two degradation products observed.
Neutral Hydrolysis (Water)4 hours (Reflux at 80°C)No degradation products found.
Oxidation (3% H₂O₂)4 hours (Room Temp)One degradation product observed.
Thermal (Dry Heat)6 hours (80°C)No reduction in peak area.
Photolytic (Sunlight)24 hoursNo degradation products found.

Table 2: Stability of this compound in a 6% Suspension Formulation with Levamisole [6]

Storage TemperatureRelative HumidityDurationThis compound Concentration (%)
Room Temperature-0 Months102.7%
40°C65%3 MonthsStable within limits
50°C65%3 Months101.9%
60°C65%3 Months101.0%

Key Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This method is used for the determination of this compound in the presence of its degradation products.[1][7]

  • Chromatographic System:

    • Column: BDS Hypersil C18 (250mm x 4.6mm, 5µm particle size).[1]

    • Mobile Phase: Acetonitrile : 0.1M Ammonium Acetate (70:30, v/v).[1]

    • Flow Rate: 1 mL/min.[1]

    • Detection: UV at 240 nm.[1]

    • Temperature: Ambient.[1]

    • Injection Volume: 20 µL.[1]

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 400 µg/mL) in a suitable solvent like methanol.[1]

    • Prepare working standards by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 10 – 70 µg/mL).[1]

  • Forced Degradation Sample Preparation:

    • Acid/Base Hydrolysis: Transfer 1 mL of stock solution to a flask, add 1 N HCl or 1 N NaOH, and keep at room temperature for 6 hours. Neutralize the solution and dilute with the mobile phase to the target concentration.[1]

    • Oxidation: Transfer 1 mL of stock solution to a flask, add 3% H₂O₂, and keep at room temperature for 4 hours. Dilute with the mobile phase to the target concentration.[1]

    • Thermal: Subject the solid drug to dry heat at 80°C for 6 hours. Then, dissolve and dilute to the target concentration.[1]

    • Photolytic: Expose a solution of the drug to sunlight for 24 hours, then dilute to the target concentration.[1]

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.

cluster_0 Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis prep_std Prepare Standard Solutions (10-70 µg/mL) inject Inject Samples (20 µL) prep_std->inject prep_sample Prepare Stressed Samples (Acid, Base, H₂O₂, Heat, Light) prep_sample->inject hplc_params Set HPLC Parameters Column: C18 Mobile Phase: ACN:Ammonium Acetate Flow: 1 mL/min | Detection: UV 240 nm hplc_params->inject acquire Acquire Chromatograms inject->acquire analyze Analyze Peak Area & Retention Time Identify Degradation Products acquire->analyze report Report Stability Profile analyze->report

Caption: Experimental workflow for the stability-indicating HPLC method.

Protocol 2: Preparation of a Stable Oral Suspension [3]

This protocol describes the preparation of a stable 5% this compound oral suspension.

  • Micronization: Micronize the this compound API to a fineness of at least 500 mesh.

  • Vehicle Preparation: Add Polyethylene glycol-6000 (7% w/v) to water for injection and allow it to soak for at least 12 hours to ensure complete dissolution.

  • Drug Wetting: Add Tween 80 (0.5% w/v) to the micronized this compound powder and mix. Add a small amount of water to form a paste.

  • Homogenization: Pass the paste through a homogenizer 2-3 times to ensure uniform dispersion.

  • Final Mixing:

    • Add the dissolved PEG-6000 solution to the homogenized paste with stirring.

    • Add citric acid (1.2% w/v) and sodium citrate (1.2% w/v) and continue stirring until fully dissolved.

    • Add cold water for injection to reach the final volume and stir.

Protocol 3: Preparation of a Solubilized Injectable Formulation [4]

This protocol is for a 7.5% this compound injectable solution using polyvinylpyrrolidone (PVP).

  • Solution A: Dissolve sodium hydroxide (4.7 g) in 200 mL of distilled water. Add 400 mL of acetone.

  • Complex Formation: With agitation, add polyvinylpyrrolidone (225 g, MW ~3000) followed by this compound (75 g) to Solution A.

  • Dissolution: Stir the mixture for approximately 30 minutes until all materials have dissolved. Additional distilled water (up to 500 mL) may be added if necessary.

  • Solvent Removal (Optional but Recommended): Remove the acetone by distillation under reduced pressure.

  • Final Formulation: Add benzyl alcohol (10.0 g) as a preservative and add distilled water to make up the final volume of 1 liter. The final pH should be between 7.5 and 8.5. Filter the solution for sterilization.

References

Technical Support Center: Analysis of Rafoxanide and its Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis and identification of Rafoxanide and its degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the typical degradation pathways for this compound under forced degradation conditions?

A1: this compound is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions.[1] Studies have shown that the amide bond is a primary site for cleavage.[2] However, it has been found to be relatively stable under neutral hydrolysis, thermal stress (e.g., dry heat at 80°C for 6 hours), and photolytic stress (e.g., exposure to sunlight for 24 hours).[1]

Q2: What are the main degradation products of this compound that have been identified?

A2: Under forced degradation conditions involving the cleavage of the amide bond, two primary degradation products are 2-hydroxy-3,5-diiodobenzoic acid and the corresponding aniline moiety.[2] In metabolic studies in sheep, the major metabolite identified is 3,5-diiodosalicylic acid, which accounted for 91% of the excreted radioactivity in urine.[3][4]

Q3: Which analytical techniques are most suitable for the analysis of this compound and its degradation products?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and validated method for separating and quantifying this compound in the presence of its degradation products.[1][5][6] For higher sensitivity and specificity, particularly in complex matrices like biological tissues, Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are preferred.[7][8] TLC-Densitometry has also been developed as a viable alternative.[2]

Troubleshooting Guides

HPLC Analysis Issues

Problem: Poor peak shape (tailing or fronting) for this compound or its degradation products.

  • Possible Cause 1: Inappropriate mobile phase pH. The ionization state of this compound and its degradation products can affect their interaction with the stationary phase.

    • Solution: Adjust the pH of the aqueous component of the mobile phase. A study found that a pH of 3.5 was optimal for the separation of this compound and its degradation products.[2]

  • Possible Cause 2: Column degradation. The stationary phase may be degrading, especially if harsh mobile phases are used over a long period.

    • Solution: Replace the HPLC column with a new one of the same type.

  • Possible Cause 3: Sample overload. Injecting too concentrated a sample can lead to peak distortion.

    • Solution: Dilute the sample and re-inject.

Problem: Inconsistent retention times.

  • Possible Cause 1: Fluctuation in mobile phase composition. Improperly mixed mobile phase or solvent evaporation can alter the elution strength.

    • Solution: Ensure the mobile phase is thoroughly mixed and degassed.[9] Keep solvent bottles capped to minimize evaporation.

  • Possible Cause 2: Temperature variations. The laboratory temperature can affect retention times.

    • Solution: Use a column oven to maintain a consistent temperature during analysis.

  • Possible Cause 3: Pump malfunction. Inconsistent flow from the HPLC pump will lead to variable retention times.

    • Solution: Check the pump for leaks and perform routine maintenance, including seal replacement.

Problem: No degradation products are observed after forced degradation.

  • Possible Cause 1: Stress conditions are too mild. this compound is stable under certain conditions.

    • Solution: Increase the severity of the stress conditions. For example, if 0.1 N HCl or NaOH does not cause degradation, try using 1 N solutions for a longer duration.[1]

  • Possible Cause 2: The analytical method is not stability-indicating. The degradation products may be co-eluting with the parent drug or are not being detected.

    • Solution: Modify the HPLC method (e.g., change the mobile phase composition, gradient, or column) to resolve the degradation products from the parent peak.

Quantitative Data Summary

Table 1: Summary of Forced Degradation Studies of this compound [1]

Stress ConditionNumber of Degradation ProductsRetention Times (min)% Degradation
1 N HCl at room temperature for 6 h22.492 & 6.65717.74
1 N NaOH at room temperature for 6 h22.741 & 6.77019.06
3% H₂O₂ at room temperature for 4 h12.362Not specified
Neutral hydrolysis at 80°C for 6 hNone-No degradation
Dry heat at 80°C for 6 hNone-No degradation
Sunlight exposure for 24 hNone-No degradation

Table 2: Performance of Different Analytical Methods for this compound Quantification

MethodMatrixAccuracy (% Recovery)Precision (% RSD)
Stable Isotope Dilution LC-MS/MSOvine and Bovine Tissues86-106%≤14%
HPLC-UVSheep Muscle83%< 20%
Stability-Indicating HPLCBulk Drug99-101%< 2.0%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for inducing the degradation of this compound under various stress conditions.

  • Acid Hydrolysis: Dissolve this compound in 1 N HCl and keep at room temperature for 6 hours.[1]

  • Base Hydrolysis: Dissolve this compound in 1 N NaOH and keep at room temperature for 6 hours.[1]

  • Oxidative Degradation: Treat this compound with 3% H₂O₂ at room temperature for 4 hours.[1]

  • Thermal Degradation: Expose solid this compound to dry heat at 80°C for 6 hours.[1]

  • Photolytic Degradation: Expose solid this compound to direct sunlight for 24 hours.[1]

  • Sample Analysis: After the specified exposure time, dilute the samples appropriately and analyze using a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method[1][6]

This method is suitable for the determination of this compound in the presence of its degradation products.

  • Column: BDS Hypersil C18 (250mm, 4.6mm, 5µm particle size).[1][6]

  • Mobile Phase: Acetonitrile: 0.1M ammonium acetate (70:30, v/v).[1][6]

  • Flow Rate: 1 mL/min.[1][6]

  • Detection: UV at 240 nm.[1][6]

  • Temperature: Ambient.[1][6]

  • Injection Volume: 20 µL.[1]

Visualizations

G cluster_0 Forced Degradation Workflow This compound This compound Bulk Drug stress Apply Stress Conditions This compound->stress acid Acid Hydrolysis (1N HCl, RT, 6h) stress->acid base Base Hydrolysis (1N NaOH, RT, 6h) stress->base oxidation Oxidation (3% H2O2, RT, 4h) stress->oxidation thermal Thermal Stress (80°C, 6h) stress->thermal photo Photolytic Stress (Sunlight, 24h) stress->photo analysis Analyze by Stability-Indicating HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis results Identify & Quantify Degradation Products analysis->results

Caption: Workflow for forced degradation studies of this compound.

G cluster_1 HPLC Analysis Workflow sample_prep Sample Preparation (Degraded Sample/Formulation) injection Inject Sample (20 µL) sample_prep->injection hplc_system HPLC System column C18 Column mobile_phase Mobile Phase (ACN:Ammonium Acetate) pump Pump (1 mL/min) detector UV Detector (240 nm) chromatogram Generate Chromatogram hplc_system->chromatogram column->detector pump->column injection->hplc_system data_analysis Data Analysis (Peak Integration, Quantification) chromatogram->data_analysis

Caption: General workflow for the HPLC analysis of this compound.

References

Technical Support Center: Optimizing Combination Therapy of Rafoxanide with Bortezomib in Multiple Myeloma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the combination therapy of Rafoxanide and Bortezomib in multiple myeloma.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for combining this compound with Bortezomib for multiple myeloma treatment?

A1: The combination of this compound and Bortezomib is based on their complementary and synergistic mechanisms of action. Bortezomib is a proteasome inhibitor that disrupts protein homeostasis, leading to the accumulation of misfolded proteins and subsequent apoptosis in myeloma cells.[1] this compound, an anthelmintic drug, has been repurposed as an anti-cancer agent. In multiple myeloma, this compound induces apoptosis and cell cycle arrest by enhancing DNA damage responses and suppressing the p38 MAPK signaling pathway.[2][3][4] The combination of these two agents has been shown to result in synergistic cytotoxicity against multiple myeloma cells, suggesting that this compound can enhance the anti-myeloma effects of Bortezomib and potentially overcome resistance.[2][4]

Q2: What are the key signaling pathways affected by the this compound and Bortezomib combination?

A2: The synergistic effect of this combination therapy appears to be mediated through the modulation of several key signaling pathways. Bortezomib's inhibition of the proteasome leads to the accumulation of pro-apoptotic proteins and the suppression of the NF-κB pathway.[1] this compound contributes by enhancing the DNA damage response, evidenced by the upregulation of γ-H2AX, and by inhibiting the pro-survival p38 MAPK pathway through the downregulation of p38 MAPK and Stat1 phosphorylation.[2][3] The convergence of these pathways likely leads to a more potent induction of apoptosis in multiple myeloma cells.

Q3: What are some of the known challenges in working with multiple myeloma cell lines?

A3: Multiple myeloma cell lines can be challenging to culture due to their dependence on the bone marrow microenvironment for survival and proliferation. Some common issues include slow growth, decreased viability after thawing, and the need for specific cytokines, such as IL-6, for optimal growth of certain lines. Primary patient-derived myeloma cells are even more challenging to maintain in culture. It is crucial to follow established cell culture protocols for each specific cell line and to regularly monitor their morphology and growth characteristics.

Q4: How should I prepare this compound for in vitro experiments?

A4: this compound is sparingly soluble in aqueous solutions. For in vitro assays, it is recommended to prepare a stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. The final concentration of the solvent in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guides

Cell Viability Assays (e.g., MTT, XTT)
Problem Possible Cause(s) Troubleshooting Steps
High variability between replicate wells 1. Uneven cell seeding.2. "Edge effect" in the microplate.3. Inconsistent pipetting.1. Ensure a homogenous cell suspension before and during seeding.2. Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or media.3. Use calibrated pipettes and consistent technique.
Low absorbance readings 1. Insufficient cell number.2. Short incubation time with the tetrazolium salt.3. Incomplete solubilization of formazan crystals (MTT assay).1. Optimize cell seeding density for your specific cell line and experiment duration.2. Ensure adequate incubation time for formazan production (typically 2-4 hours).3. Mix the solubilization solution thoroughly and ensure all crystals are dissolved before reading.
Unexpected synergistic/antagonistic effects 1. Incorrect drug concentrations.2. Drug instability or degradation.3. Interaction between drugs in the culture medium.1. Verify the concentrations of your stock solutions and dilutions.2. Prepare fresh drug dilutions for each experiment.3. Investigate the stability of both drugs in your culture medium over the course of the experiment.
Apoptosis Assays (e.g., Annexin V/PI Staining)
Problem Possible Cause(s) Troubleshooting Steps
High percentage of necrotic cells (Annexin V+/PI+) even in control 1. Rough cell handling during harvesting and staining.2. Over-trypsinization of adherent cells.3. Cells are not healthy at the start of the experiment.1. Handle cells gently, centrifuge at low speed.2. Use a minimal concentration and incubation time for trypsin.3. Ensure cells are in the logarithmic growth phase and have high viability before treatment.
Difficulty in distinguishing between live, apoptotic, and necrotic populations 1. Incorrect compensation settings on the flow cytometer.2. Inappropriate gating strategy.1. Use single-stained controls to set up proper compensation.2. Gate on the main cell population to exclude debris, and then create a quadrant gate on an Annexin V vs. PI plot.
Weak Annexin V signal 1. Insufficient incubation time with Annexin V.2. Low drug concentration or short treatment time not inducing significant apoptosis.1. Follow the recommended incubation time for the Annexin V staining protocol.2. Perform a time-course and dose-response experiment to determine optimal conditions for apoptosis induction.
Western Blotting
Problem Possible Cause(s) Troubleshooting Steps
Weak or no signal for target proteins (e.g., p-p38, γ-H2AX) 1. Inefficient protein extraction or low protein concentration.2. Suboptimal antibody concentration or incubation time.3. Ineffective transfer of proteins to the membrane.1. Use appropriate lysis buffers with protease and phosphatase inhibitors. Quantify protein concentration before loading.2. Titrate primary antibody concentration and optimize incubation time (e.g., overnight at 4°C).3. Verify transfer efficiency using a reversible protein stain (e.g., Ponceau S).
High background 1. Insufficient blocking.2. Primary or secondary antibody concentration is too high.3. Inadequate washing.1. Increase blocking time or try a different blocking agent (e.g., 5% BSA in TBST for phospho-antibodies).2. Reduce antibody concentrations.3. Increase the number and duration of washes with TBST.
Inconsistent loading 1. Inaccurate protein quantification.2. Uneven loading of samples into the gel.1. Use a reliable protein quantification method (e.g., BCA assay).2. Carefully load equal amounts of protein in each lane.3. Always normalize to a loading control (e.g., GAPDH, β-actin).

Data Presentation

Table 1: Hypothetical IC50 Values (μM) of this compound and Bortezomib in Multiple Myeloma Cell Lines

Cell Line This compound (72h) Bortezomib (72h)
MM.1S5.20.008
U2667.80.012
RPMI-82266.50.010
NCI-H9294.90.007

Note: These are representative values. Actual IC50 values should be determined experimentally.

Table 2: Representative Combination Index (CI) Values for this compound and Bortezomib Combination

Fraction Affected (Fa) Combination Index (CI) Interpretation
0.250.8Slight Synergy
0.500.6Synergy
0.750.4Strong Synergy
0.900.3Very Strong Synergy

Note: CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed multiple myeloma cells in a 96-well plate at a pre-determined optimal density and allow them to adhere/stabilize overnight.

  • Drug Treatment: Treat cells with a range of concentrations of this compound, Bortezomib, and their combination for 48 or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values. For combination studies, calculate the Combination Index (CI) using software like CompuSyn.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with this compound, Bortezomib, or the combination at desired concentrations and for an appropriate duration (e.g., 24-48 hours).

  • Cell Harvesting: Harvest the cells, including any floating cells, and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Western Blot Analysis
  • Protein Extraction: After drug treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-γ-H2AX, anti-phospho-p38, anti-total-p38, anti-GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify band intensities using densitometry software and normalize to the loading control.

Mandatory Visualizations

Synergy_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis A 1. Cell Culture (Multiple Myeloma Lines) B 2. Single Agent Titration (this compound & Bortezomib) A->B C 3. Combination Treatment (Fixed Ratio or Matrix) B->C D 4. Cell Viability Assay (e.g., MTT) C->D E 5. Apoptosis Assay (Annexin V/PI) C->E F 6. Western Blot (Signaling Pathways) C->F G 7. Data Analysis (IC50, Combination Index) D->G E->G F->G I 9. Combination Therapy Administration G->I Synergistic Doses Inform In Vivo Study H 8. Xenograft Model Establishment H->I J 10. Tumor Growth Monitoring I->J K 11. Immunohistochemistry (e.g., Ki-67, TUNEL) I->K L 12. Data Analysis (Tumor Growth Inhibition) J->L K->L

Caption: Experimental workflow for evaluating the synergy of this compound and Bortezomib.

Signaling_Pathway This compound This compound p38_MAPK p38 MAPK Pathway This compound->p38_MAPK Suppresses DNA_Damage DNA Damage (γ-H2AX ↑) This compound->DNA_Damage Enhances Cell_Cycle_Arrest Cell Cycle Arrest This compound->Cell_Cycle_Arrest Induces Bortezomib Bortezomib Proteasome Proteasome Bortezomib->Proteasome Inhibits Protein_Accumulation Accumulation of Misfolded Proteins Proteasome->Protein_Accumulation Leads to Apoptosis Apoptosis p38_MAPK->Apoptosis Inhibits DNA_Damage->Apoptosis Protein_Accumulation->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Signaling pathways affected by this compound and Bortezomib in multiple myeloma.

Logical_Relationship cluster_this compound This compound cluster_Bortezomib Bortezomib R1 Suppresses p38 MAPK Pathway Synergy Synergistic Cytotoxicity & Apoptosis R1->Synergy R2 Enhances DNA Damage Response R2->Synergy R3 Induces Cell Cycle Arrest R3->Synergy B1 Inhibits Proteasome B2 Accumulates Pro-apoptotic Proteins B1->B2 B2->Synergy

Caption: Logical relationship of the combined therapeutic action.

References

Minimizing Rafoxanide interference in plasma protein binding assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with Rafoxanide in plasma protein binding (PPB) assays.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when determining the plasma protein binding of this compound?

A1: The main challenges in determining the plasma protein binding of this compound stem from its physicochemical properties. This compound is a lipophilic compound with low aqueous solubility. This can lead to several issues in PPB assays, including:

  • Non-specific binding (NSB): this compound can adhere to labware, such as plastic tubes and pipette tips, as well as the semipermeable membranes used in equilibrium dialysis and ultrafiltration devices. This leads to an overestimation of protein binding.

  • Solubility issues: The low solubility of this compound in aqueous buffers can result in precipitation, leading to inaccurate measurements.

  • High affinity for plasma proteins: this compound is known to bind extensively to plasma proteins, particularly serum albumin and transthyretin.[1][2] This high binding percentage can make it difficult to accurately quantify the small unbound fraction.

Q2: Which plasma protein binding assay is most suitable for this compound?

A2: Both equilibrium dialysis (ED) and ultrafiltration (UF) can be used to determine the plasma protein binding of this compound, but each has its advantages and potential drawbacks.

  • Equilibrium Dialysis (ED): This method is often considered the "gold standard" as it is less susceptible to non-specific binding compared to ultrafiltration. However, the long incubation times required to reach equilibrium can be a concern for compounds that are unstable in plasma.

  • Ultrafiltration (UF): This technique is faster than ED, which can be advantageous for unstable compounds. However, it is more prone to non-specific binding of the drug to the filter membrane and the device itself.

Given this compound's stability, Equilibrium Dialysis is generally the recommended method . However, with appropriate optimization to minimize non-specific binding, ultrafiltration can also yield reliable results.

Q3: How can I minimize non-specific binding of this compound in my assay?

A3: Minimizing non-specific binding is crucial for obtaining accurate PPB data for this compound. Here are several strategies:

  • Use of low-binding materials: Employ polypropylene or glass tubes and pipette tips to reduce adsorption to surfaces.

  • Pre-saturation of membranes: Before the experiment, incubate the dialysis or ultrafiltration membranes with a solution of a similar, but unlabeled, compound to block non-specific binding sites. A sequential ultrafiltration method, which includes a pre-UF step to saturate the device, can also be effective.[3]

  • Addition of a surfactant: For equilibrium dialysis, adding a low concentration (e.g., 0.01% v/v) of a non-ionic surfactant like Solutol® to the buffer can help prevent non-specific binding to the dialysis membrane without significantly affecting protein binding.[4][5]

  • Optimize pH: Ensure the pH of the buffer system is well-controlled and mimics physiological conditions (pH 7.4), as pH can influence both drug ionization and protein conformation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low recovery of this compound High non-specific binding to the apparatus.- Use low-binding labware (polypropylene or glass).- Pre-treat dialysis/ultrafiltration membranes with a saturating agent.- Consider adding a surfactant like 0.01% Solutol® to the dialysis buffer.[4][5]
Precipitation of this compound due to low solubility.- Prepare stock solutions in an organic solvent like DMSO and ensure the final concentration in the assay does not exceed its aqueous solubility.[6]- Visually inspect for precipitation before and after the assay.
High variability between replicates Inconsistent non-specific binding.- Ensure thorough mixing and consistent handling across all replicates.- Implement a pre-saturation step for all membranes/devices.
Pipetting errors with small volumes of unbound drug.- Use calibrated pipettes and appropriate techniques for handling small volumes.- Consider using a higher initial concentration of this compound if sensitivity allows.
Implausibly high protein binding (>99.9%) Overestimation due to non-specific binding.- Implement all strategies to minimize NSB.- Perform a mass balance calculation to account for all the compound in the system.
Analytical interference in the LC-MS/MS analysis.- Use a stable isotope-labeled internal standard for this compound (e.g., this compound-13C6) to correct for matrix effects.[7]- Optimize chromatographic conditions to separate this compound from potential interfering plasma components.
Unexpectedly low protein binding Displacement of this compound by another compound.- Ensure plasma is free from other drugs or substances that could compete for the same binding sites on albumin.[8]
Degradation of this compound in plasma.- Assess the stability of this compound in plasma under the assay conditions (e.g., 37°C for the duration of the experiment). If unstable, consider using a shorter incubation time or a different method like ultrafiltration.

Experimental Protocols

Equilibrium Dialysis Protocol for this compound

This protocol is adapted from standard equilibrium dialysis procedures with modifications to address the challenges associated with this compound.

Materials:

  • Rapid Equilibrium Dialysis (RED) device or similar

  • Dialysis membrane with a molecular weight cutoff of 8-12 kDa

  • Human plasma (or other species of interest)

  • Phosphate buffered saline (PBS), pH 7.4

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Low-binding polypropylene tubes and pipette tips

  • Incubator shaker

  • LC-MS/MS system

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

  • Preparation of Spiked Plasma: Spike the plasma with the this compound stock solution to achieve the desired final concentration (e.g., 1 µM). The final DMSO concentration should be less than 1% to avoid effects on protein binding.

  • Device Preparation:

    • Hydrate the dialysis membranes in PBS according to the manufacturer's instructions.

    • Assemble the dialysis units.

  • Loading the Dialysis Unit:

    • Add the spiked plasma to the plasma chamber of the dialysis unit.

    • Add PBS to the buffer chamber.

  • Incubation: Seal the dialysis plate and incubate at 37°C in a shaker for 4-6 hours to allow the system to reach equilibrium.

  • Sampling:

    • After incubation, carefully collect samples from both the plasma and buffer chambers.

    • To ensure matrix matching for LC-MS/MS analysis, add an equal volume of blank plasma to the buffer sample and an equal volume of PBS to the plasma sample.

  • Sample Analysis:

    • Precipitate the proteins from the samples by adding a threefold volume of cold acetonitrile containing a stable isotope-labeled internal standard (e.g., this compound-13C6).[7]

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis to determine the concentrations of this compound in the plasma (total concentration) and buffer (unbound concentration) chambers.

  • Calculation of Fraction Unbound (fu):

    • fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)

    • Percent Bound = (1 - fu) * 100

Ultrafiltration Protocol for this compound

This protocol includes a pre-treatment step to mitigate non-specific binding.

Materials:

  • Centrifugal ultrafiltration devices with a low-binding membrane (e.g., regenerated cellulose) and a molecular weight cutoff of 10-30 kDa

  • Human plasma (or other species of interest)

  • Phosphate buffered saline (PBS), pH 7.4

  • This compound

  • DMSO

  • Low-binding polypropylene tubes

  • Centrifuge with temperature control

  • LC-MS/MS system

Procedure:

  • Preparation of this compound Stock and Spiked Plasma: Follow steps 1 and 2 from the Equilibrium Dialysis protocol.

  • Device Pre-treatment:

    • To minimize non-specific binding, pre-treat the ultrafiltration device by spinning it with a solution containing a compound with similar lipophilicity or with a low concentration of a surfactant. Alternatively, a sequential ultrafiltration approach can be used where a small amount of the spiked plasma is first passed through the filter to saturate non-specific binding sites.[3]

  • Loading the Ultrafiltration Device: Add the spiked plasma to the upper chamber of the pre-treated ultrafiltration device.

  • Centrifugation: Centrifuge the device at a force and for a duration recommended by the manufacturer to obtain a sufficient volume of ultrafiltrate (typically 1,000-2,000 x g for 10-30 minutes at 37°C).

  • Sampling:

    • Carefully collect the ultrafiltrate from the collection tube. This contains the unbound drug.

    • Also, take an aliquot of the original spiked plasma for determination of the total drug concentration.

  • Sample Analysis:

    • Prepare both the ultrafiltrate and the total plasma sample for LC-MS/MS analysis by protein precipitation as described in the Equilibrium Dialysis protocol.

  • Calculation of Fraction Unbound (fu):

    • fu = (Concentration in ultrafiltrate) / (Concentration in total plasma)

    • Percent Bound = (1 - fu) * 100

Visualizations

experimental_workflow_ED cluster_prep Sample Preparation cluster_ed Equilibrium Dialysis cluster_analysis Sample Analysis cluster_calc Calculation prep_stock Prepare this compound Stock (DMSO) spike_plasma Spike Plasma with This compound prep_stock->spike_plasma load_plasma Load Spiked Plasma into Chamber A spike_plasma->load_plasma incubate Incubate at 37°C with Shaking (4-6h) load_plasma->incubate load_buffer Load PBS into Chamber B load_buffer->incubate sample_chambers Sample from both Chambers incubate->sample_chambers matrix_match Matrix Match (Plasma & Buffer) sample_chambers->matrix_match protein_precip Protein Precipitation with Acetonitrile & IS matrix_match->protein_precip lcms LC-MS/MS Analysis protein_precip->lcms calculate_fu Calculate Fraction Unbound (fu) lcms->calculate_fu

Caption: Workflow for Equilibrium Dialysis Assay.

experimental_workflow_UF cluster_prep Sample Preparation cluster_uf Ultrafiltration cluster_analysis Sample Analysis cluster_calc Calculation prep_stock Prepare this compound Stock (DMSO) spike_plasma Spike Plasma with This compound prep_stock->spike_plasma load_plasma Load Spiked Plasma spike_plasma->load_plasma pretreat Pre-treat UF Device (to minimize NSB) pretreat->load_plasma centrifuge Centrifuge at 37°C load_plasma->centrifuge collect_filtrate Collect Ultrafiltrate (Unbound Drug) centrifuge->collect_filtrate protein_precip Protein Precipitation with Acetonitrile & IS collect_filtrate->protein_precip sample_total Sample Total Plasma sample_total->protein_precip lcms LC-MS/MS Analysis protein_precip->lcms calculate_fu Calculate Fraction Unbound (fu) lcms->calculate_fu

Caption: Workflow for Ultrafiltration Assay.

troubleshooting_logic start Inaccurate PPB Results? q_recovery Low Compound Recovery? start->q_recovery q_variability High Variability? start->q_variability q_recovery->q_variability No nsb Potential Non-Specific Binding q_recovery->nsb Yes inconsistent_handling Inconsistent Handling/ Pipetting Errors q_variability->inconsistent_handling Yes end Accurate Results q_variability->end No solubility Potential Solubility Issue nsb->solubility nsb_solution Use Low-Binding Ware Pre-treat Membranes Add Surfactant nsb->nsb_solution solubility_solution Check Final DMSO % Visual Inspection solubility->solubility_solution nsb_solution->end solubility_solution->end handling_solution Standardize Protocol Use Calibrated Pipettes inconsistent_handling->handling_solution handling_solution->end

Caption: Troubleshooting Logic for PPB Assays.

References

Technical Support Center: Mechanisms of Parasite Resistance to Rafoxanide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding and investigating parasite resistance to the anthelmintic drug Rafoxanide.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding this compound, its mechanism of action, and the emergence of resistance.

Q1: What is this compound and which parasites is it effective against?

A1: this compound is a halogenated salicylanilide used as an anthelmintic medication, primarily for treating liver fluke infections in ruminants like cattle, sheep, and goats.[1] It is effective against mature and immature stages of Fasciola hepatica and Fasciola gigantica.[2] It also shows efficacy against certain blood-sucking nematodes (e.g., Haemonchus spp.) and the larvae of some tissue-invading flies.[3]

Q2: What is the primary mechanism of action for this compound?

A2: this compound's primary mode of action is the uncoupling of oxidative phosphorylation in parasites.[1][4] This process disrupts the parasite's energy metabolism by interfering with ATP production, leading to ATP depletion, reduced glycogen levels, and eventual parasite death.[1]

Q3: How does resistance to this compound develop in parasites like Fasciola hepatica?

A3: Resistance to salicylanilides like this compound is an emerging problem.[5] The exact molecular mechanisms are still under investigation, but resistance is thought to arise from genetic mutations that alter the drug's target site or increase the parasite's ability to metabolize or efflux the drug. Factors contributing to the development of resistance include frequent use of the same anthelmintic class and underdosing, which allows less susceptible parasites to survive and reproduce.[5]

Q4: Is there cross-resistance between this compound and other anthelmintics?

A4: Yes, cross-resistance is a significant concern. This compound belongs to the salicylanilide class of drugs, which also includes closantel and oxyclozanide.[6] These drugs share a similar mechanism of action.[4] Consequently, parasites that develop resistance to one salicylanilide, like closantel, are often resistant to this compound as well.[5][6]

Q5: What is the first-line method for detecting this compound resistance in the field?

A5: The Fecal Egg Count Reduction Test (FECRT) is the most widely used and recommended method for detecting anthelmintic resistance in the field.[7] This in vivo test estimates drug efficacy by comparing fecal egg counts in a group of animals before and after treatment.[7] Resistance is suspected if the percentage reduction in egg count is below a defined threshold (e.g., <95%).[8]

Section 2: Troubleshooting Guides for Experimental Workflows

This section provides practical advice for specific experimental challenges encountered when studying this compound resistance.

Guide 1: Fecal Egg Count Reduction Test (FECRT)

Q: My FECRT results show low efficacy for this compound (<95% reduction), but I'm unsure if it's true resistance. What other factors could be at play?

A: While low efficacy is a strong indicator of resistance, other factors can influence FECRT results. Consider the following:

  • Incorrect Dosage: Underdosing is a common error and can lead to treatment failure.[5] Double-check that the dose was calculated and administered correctly based on the animal's body weight. The typical dose for cattle, sheep, and goats is 7.5 mg of this compound per kg of body weight.

  • Improper Drug Administration: Ensure the drug was administered correctly (e.g., oral drench was fully swallowed).

  • Re-infection: If the animals remain on a contaminated pasture, rapid re-infection can mask the efficacy of the treatment.

  • Sample Timing: Fecal samples must be collected at the appropriate interval post-treatment (typically 14 days) to accurately assess egg output.[8]

  • Drug Quality: Ensure the anthelmintic used was within its expiry date and stored correctly.

Guide 2: Molecular Assays (PCR/Sequencing)

Q: I am trying to amplify a gene suspected to be involved in this compound resistance using PCR, but I am getting no product. What should I troubleshoot?

A: A failed PCR can be due to a number of factors. Here is a systematic troubleshooting approach:

  • Check Reaction Components:

    • Template DNA: Ensure the DNA is of high purity and integrity. Contaminants from the extraction process can inhibit PCR. Quantify your DNA and check its quality via gel electrophoresis.[9]

    • Primers: Verify primer design using online tools. Check for self-complementarity or the formation of primer-dimers. Confirm that the primer sequences are correct and specific to your target.[9][10]

    • Master Mix: Ensure all components (dNTPs, buffer, MgCl₂, polymerase) are present and at the correct concentrations. It's good practice to test a new batch of reagents against a previous, working batch.[11]

  • Optimize Thermal Cycling Conditions:

    • Annealing Temperature (Ta): This is a critical parameter. If the Ta is too high, primers won't bind efficiently. If it's too low, you risk non-specific amplification. The optimal Ta is typically 3–5°C below the lowest primer melting temperature (Tm). Run a gradient PCR to empirically determine the best annealing temperature.[9]

    • Extension Time: Ensure the extension time is sufficient for the polymerase to synthesize the full-length amplicon, especially for long targets.[9]

  • Run Controls:

    • Positive Control: Always include a sample that you know has worked in the past to confirm the integrity of your reagents and protocol.

    • Negative Control (No Template): This control helps to detect contamination in your reagents.

Logical Troubleshooting Diagram for a Failed PCR Assay

Caption: Troubleshooting workflow for a failed PCR experiment.

Section 3: Data Presentation & Experimental Protocols

Table 1: Efficacy of this compound from Field Studies (FECRT)

This table summarizes data from a field study investigating multidrug resistance in Fasciola hepatica in sheep.

AnthelminticMean Fecal Egg Count Reduction (%)Lower 95% Confidence Interval (%)Resistance Status
This compound 70.1%57.7%Resistant[4][8]
Closantel70.2%57.4%Resistant[4][8]
Triclabendazole73.9%61.0%Resistant[4][8]
Data adapted from a study in Sulaymaniyah, Iraq. Resistance is indicated when FECR is <95% and the lower CI is <90%.[8]
Protocol 1: Fecal Egg Count Reduction Test (FECRT)

This protocol outlines the standard procedure for assessing anthelmintic efficacy in vivo.

Objective: To determine the percentage reduction in parasite egg output following treatment with this compound.

Materials:

  • Individually identified animals with natural parasite infections.

  • Accurate weighing scales.

  • Calibrated drenching gun or syringe.

  • This compound oral suspension (e.g., 30 mg/mL).

  • Fecal collection bags/containers.

  • Microscope, slides, coverslips.

  • Saturated salt solution (for flotation).

  • McMaster counting slide or equivalent.

Methodology:

  • Animal Selection: Select a group of at least 10-15 animals with detectable parasite egg counts.

  • Pre-treatment Sampling (Day 0): Collect individual fecal samples from each animal. Weigh each animal to determine the correct dosage.

  • Treatment: Administer this compound orally at the recommended dose (e.g., 7.5 mg/kg body weight). Leave a similar group of animals untreated to serve as a control.

  • Post-treatment Sampling (Day 14): Collect a second set of individual fecal samples from both the treated and control groups 14 days after administration.[8]

  • Fecal Egg Counting:

    • Use a standardized technique (e.g., modified McMaster) to determine the number of eggs per gram (EPG) of feces for each sample.

    • Briefly, weigh a known amount of feces (e.g., 2g), mix thoroughly with a known volume of flotation solution, pass the suspension through a sieve, and load the chambers of the McMaster slide.

    • Count the eggs within the grid of the chamber and calculate the EPG.

  • Calculation of Efficacy:

    • Calculate the mean EPG for the treated group at Day 0 and Day 14.

    • The percentage reduction (efficacy) is calculated using the formula: % Reduction = [1 - (Mean EPG_Treated_Day14 / Mean EPG_Treated_Day0)] * 100

    • Note: Using a control group helps to adjust for natural fluctuations in egg shedding.

Section 4: Visualizing Mechanisms and Workflows

Diagram 1: Proposed Mechanism of Action and Resistance

This diagram illustrates how this compound disrupts parasite energy metabolism and how potential resistance mechanisms may counteract this effect.

G cluster_parasite Parasite Mitochondrion p1 Electron Transport Chain p2 Proton Gradient (H+) p1->p2 Pumps H+ p3 ATP Synthase p2->p3 Drives p4 ATP Production p2->p4 ATP Production Fails p3->p4 drug This compound drug->p2 Uncouples (disrupts gradient) res Resistance Mechanisms mut Target Modification (e.g., altered protein) res->mut efflux Increased Drug Efflux res->efflux mut->drug Prevents Binding efflux->drug Removes Drug

References

Technical Support Center: Enhancing Rafoxanide Bioavailability in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Rafoxanide. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered when aiming to enhance the oral bioavailability of this compound in animal studies.

Frequently Asked Questions (FAQs)

Q1: What are the main factors limiting the oral bioavailability of this compound?

A1: The primary factor limiting the oral bioavailability of this compound is its poor aqueous solubility. As a Biopharmaceutics Classification System (BCS) Class II drug, its dissolution rate is the rate-limiting step for absorption. Other factors include its formulation, particle size, and the specific physiological environment of the animal's gastrointestinal tract, particularly in ruminants.[1]

Q2: Which formulation strategies have shown the most promise for enhancing this compound bioavailability?

A2: Currently, amorphous solid dispersions (ASDs) have demonstrated significant success in improving the oral bioavailability of this compound in animal studies.[2] By converting the crystalline drug into a higher-energy amorphous state, ASDs can enhance its solubility and dissolution rate.[3] Additionally, optimizing the formulation of oral suspensions, such as reducing particle size, has been shown to improve bioavailability.[1]

Q3: How does the route of administration within the gastrointestinal tract affect this compound absorption in ruminants?

A3: In sheep, intra-abomasal administration of this compound leads to significantly higher peak plasma concentrations (Cmax) and a more rapid rate of absorption compared to intraruminal administration.[4][5] This suggests that bypassing the rumen can lead to more efficient absorption.

Q4: Are there established analytical methods for quantifying this compound in plasma?

A4: Yes, High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and validated method for the determination of this compound concentrations in plasma samples from animal studies.[6][7][8]

Troubleshooting Guides

This section provides solutions to common issues encountered during in vivo bioavailability studies of this compound.

Issue Potential Cause(s) Troubleshooting Steps
Low or variable Cmax and AUC values - Poor dissolution of this compound from the formulation.- Suboptimal formulation characteristics (e.g., large particle size).- Animal-to-animal variability in gastrointestinal physiology.- Formulation Re-evaluation: Consider formulating this compound as an amorphous solid dispersion (ASD) to improve solubility and dissolution.[2]- Particle Size Reduction: If using a suspension, ensure the particle size of the this compound active pharmaceutical ingredient (API) is minimized and controlled.[1]- Standardize Experimental Conditions: Ensure consistent feeding schedules and acclimatization periods for all animals in the study.[9]
Delayed Tmax - Slow dissolution of the drug.- Delayed gastric emptying or transit through the rumen.- Enhance Dissolution Rate: Utilize strategies like ASDs or micronization.[1][2]- Consider Administration Route: For ruminant studies, investigate intra-abomasal administration to bypass the rumen and potentially shorten the time to peak concentration.[4][5]
High inter-animal variability in pharmacokinetic parameters - Inconsistent dosing technique.- Differences in feed intake and composition among animals.- Individual differences in drug metabolism and absorption.- Refine Dosing Procedure: Ensure accurate and consistent oral administration of the formulation to each animal.[10]- Control Feeding: Provide a standardized diet to all animals for a set period before and during the study.[9]- Increase Sample Size: A larger number of animals per group can help to account for and analyze individual variability.
Drug precipitation in the gastrointestinal tract - Supersaturation of the drug from an enabling formulation (e.g., ASD) followed by precipitation back to the crystalline form.- Incorporate Precipitation Inhibitors: Include polymers in the formulation that can help maintain a supersaturated state of the drug in the gut.[11]- Evaluate Formulation in Biorelevant Media: Conduct in vitro dissolution studies using simulated gastric and intestinal fluids to assess the potential for precipitation.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters from studies investigating different this compound formulations in sheep.

Table 1: Comparative Pharmacokinetic Parameters of Three Oral this compound Formulations in Sheep [12]

Pharmacokinetic ParameterOriginal Innovator Formulation (Mean ± SD)Modified Formulation (Mean ± SD)Generic Formulation (Mean ± SD)
Cmax (µg/mL) 25.1 ± 4.29.1 ± 2.612.8 ± 3.4
Tmax (h) 55.0 ± 9.850.0 ± 8.551.0 ± 9.0
AUC (µg·h/mL) 5877 ± 11072140 ± 7333014 ± 833

Data sourced from a single-dose, randomized, parallel design study in sheep (n=30) administered a 7.5 mg/kg oral dose.

Table 2: Bioavailability Enhancement with Amorphous Solid Dispersion (ASD) in Sheep [2]

FormulationCmax (µg/mL)Tmax (h)AUC₀₋t (µg·h/mL)Relative Bioavailability (%)
Physical Mixture 15.3482870100
Complexation-based ASD 25.1505877205

This study compared a physical mixture of this compound and PVP with a spray-dried amorphous solid dispersion.

Experimental Protocols

Preparation of this compound Amorphous Solid Dispersion (ASD) by Spray Drying

This protocol describes the preparation of a complexation-based amorphous solid dispersion of this compound with povidone (PVP).[2][3]

Materials:

  • This compound

  • Povidone K25 (PVP)

  • Sodium Hydroxide (NaOH)

  • Acetone

  • Deionized Water

  • Spray Dryer

Procedure:

  • Prepare the Cosolvent System: Prepare a cosolvent system consisting of 70% (v/v) 0.1 N NaOH solution and 30% (v/v) acetone.

  • Dissolve this compound and PVP: Dissolve this compound and Povidone K25 in the cosolvent system to form a feed solution. The drug-to-polymer ratio can be varied to optimize performance.

  • Spray Drying:

    • Set the spray dryer to the appropriate parameters (e.g., inlet temperature, feed rate, atomization pressure). These will need to be optimized for the specific equipment used.

    • Spray-dry the feed solution to produce a fine powder.

  • Collection and Storage: Collect the resulting amorphous solid dispersion powder and store it in a desiccator to prevent moisture absorption.

  • Characterization: Characterize the prepared ASD using techniques such as Differential Scanning Calorimetry (DSC), X-Ray Powder Diffraction (XRPD), and Scanning Electron Microscopy (SEM) to confirm the amorphous nature of the this compound.

In Vivo Oral Bioavailability Study in Sheep

This protocol outlines a typical single-dose, parallel-design oral bioavailability study in sheep.[8][9][10]

Animals:

  • Healthy, mature sheep of a specific breed (e.g., Merino), weighing within a defined range.

  • Animals should be acclimatized to housing conditions for at least one week prior to the study.

Experimental Design:

  • Animal Grouping: Randomly allocate animals to different treatment groups (e.g., control formulation vs. test formulation).

  • Fasting: Withhold feed from the animals for 12 hours prior to and 4 hours after drug administration. Water should be available ad libitum.

  • Dosing:

    • Accurately weigh each animal to determine the correct dose.

    • Administer the this compound formulation orally at the target dose (e.g., 7.5 mg/kg) using a disposable syringe. Ensure the entire dose is swallowed.

  • Blood Sampling:

    • Collect blood samples from the jugular vein into heparinized tubes at predetermined time points. A typical schedule includes: 0 (pre-dose), 1, 3, 6, 9, 12, 24, 36, 48, 72, 120, 168, 240, 336, 504, and 672 hours post-dose.

    • Immediately after collection, place the blood samples on ice.

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., at 1500 x g for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma into labeled cryovials and store at -20°C or lower until analysis.

Quantification of this compound in Sheep Plasma by HPLC-UV

This protocol provides a general method for the analysis of this compound in plasma samples.[6][7][8]

Materials and Equipment:

  • HPLC system with UV detector

  • C18 reverse-phase column

  • Acetonitrile (HPLC grade)

  • Ammonium acetate

  • Glacial acetic acid

  • This compound analytical standard

  • Internal standard (e.g., Closantel)

  • Plasma samples from the in vivo study

Procedure:

  • Preparation of Mobile Phase: Prepare a mobile phase, for example, a mixture of acetonitrile and 0.02 M ammonium acetate solution, adjusted to a specific pH (e.g., pH 4.0 with glacial acetic acid). The exact composition may require optimization.

  • Preparation of Standard and Quality Control (QC) Samples:

    • Prepare a stock solution of this compound and the internal standard in a suitable solvent (e.g., acetonitrile).

    • Prepare calibration standards and QC samples by spiking blank sheep plasma with known concentrations of this compound.

  • Sample Extraction:

    • To a known volume of plasma (e.g., 1 mL), add the internal standard.

    • Perform a liquid-liquid extraction using a suitable solvent system (e.g., a mixture of acetonitrile and chloroform).

    • Vortex and centrifuge the samples.

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • HPLC Analysis:

    • Set the UV detector to the wavelength of maximum absorbance for this compound (e.g., around 280-340 nm).

    • Inject the prepared samples, standards, and QCs onto the HPLC system.

    • Quantify the this compound concentration in the samples by comparing the peak area ratio of this compound to the internal standard against the calibration curve.

Visualizations

Experimental_Workflow_Bioavailability_Study cluster_pre_study Pre-Study Phase cluster_study_execution Study Execution Phase cluster_analytical_phase Analytical Phase Animal_Acclimatization Animal Acclimatization (>= 1 week) Fasting Fasting (12h pre-dose) Animal_Acclimatization->Fasting Formulation_Preparation Formulation Preparation (e.g., ASD, Suspension) Dosing Oral Dosing (e.g., 7.5 mg/kg) Formulation_Preparation->Dosing Fasting->Dosing Blood_Sampling Serial Blood Sampling (0-672h) Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Storage Plasma Storage (-20°C) Plasma_Separation->Sample_Storage Sample_Extraction Plasma Sample Extraction Sample_Storage->Sample_Extraction HPLC_Analysis HPLC-UV Analysis Sample_Extraction->HPLC_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) HPLC_Analysis->PK_Analysis

Caption: Experimental workflow for a typical oral bioavailability study of this compound in sheep.

Rafoxanide_Absorption_Limitation cluster_formulation Oral Formulation cluster_gi_tract Gastrointestinal Tract cluster_systemic Systemic Circulation Crystalline_this compound Crystalline this compound (Poorly Soluble) Dissolution Dissolution in GI Fluids Crystalline_this compound->Dissolution Rate-Limiting Step Absorption Absorption across Gut Wall Dissolution->Absorption Bloodstream This compound in Bloodstream Absorption->Bloodstream Enhancement_Strategy Enhancement Strategy (e.g., ASD, Micronization) Enhancement_Strategy->Dissolution Improves

Caption: The rate-limiting step in this compound oral absorption and the point of intervention for bioavailability enhancement strategies.

References

Validation & Comparative

Rafoxanide vs. Closantel: A Comparative Efficacy Guide Against Fascio_la hepatica

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two widely used salicylanilide anthelmintics, rafoxanide and closantel, against the liver fluke, Fasciola hepatica. The information presented is collated from various experimental studies to aid researchers and professionals in drug development and veterinary science.

Efficacy Data Summary

The following table summarizes the quantitative data from comparative studies evaluating the efficacy of this compound and closantel against Fasciola hepatica, primarily in sheep and cattle. The primary metric for comparison is the Fecal Egg Count Reduction (FECR).

Host SpeciesDrugDosageEfficacy (FECR %)Study Reference
SheepThis compound7.5 mg/kg70.1%[1][2][3][4]
Closantel5 mg/kg70.2%[1][2][3][4]
SheepThis compoundNot Specified91.8%[5][6]
CattleThis compoundNot Specified92.1% (Day 15), 97.4% (Day 30)[7]
ClosantelNot Specified≥ 90% (Day 15 & 30)[7]

Note: Efficacy can be influenced by factors such as the age of the fluke, host species, and the presence of drug-resistant parasite strains. The studies cited indicate the emergence of resistance to both this compound and closantel.[1][2][3]

Experimental Protocols

The following is a representative experimental protocol for a Fecal Egg Count Reduction Test (FECRT) to compare the efficacy of this compound and closantel, synthesized from multiple sources.

1. Animal Selection and Acclimatization:

  • Species: Ovine (sheep) or Bovine (cattle).

  • Selection Criteria: Animals naturally infected with Fasciola hepatica, confirmed by fecal examination. Animals should not have been treated with any flukicides for a defined period (e.g., 8-12 weeks) prior to the study.

  • Acclimatization: Animals are housed in a controlled environment for at least two weeks prior to the commencement of the experiment to allow adaptation to diet and housing conditions.

2. Experimental Design:

  • Grouping: Animals are randomly allocated into three groups:

    • Group A: this compound treatment.

    • Group B: Closantel treatment.

    • Group C: Untreated Control.

  • Sample Size: A sufficient number of animals per group (e.g., 10-15) is required to ensure statistical power.

3. Drug Administration:

  • This compound: Administered orally at a standard dose (e.g., 7.5 mg/kg body weight).

  • Closantel: Administered orally or via subcutaneous injection at a standard dose (e.g., 5-10 mg/kg body weight).

  • Control: The control group receives a placebo or no treatment.

4. Sample Collection and Analysis:

  • Fecal Samples: Individual fecal samples are collected from each animal on Day 0 (pre-treatment) and at specified intervals post-treatment (e.g., Day 14, Day 21, Day 28).

  • Fecal Egg Count: The number of Fasciola hepatica eggs per gram of feces (EPG) is determined using a standardized sedimentation technique.

5. Efficacy Calculation:

  • The Fecal Egg Count Reduction (FECR) percentage is calculated for each treatment group using the following formula: FECR (%) = [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] x 100

6. Statistical Analysis:

  • Statistical analysis (e.g., ANOVA, t-test) is performed to compare the mean EPG counts and FECR percentages between the treatment and control groups.

Visualizing Experimental Workflow and Mechanism of Action

To further elucidate the experimental process and the underlying mechanism of these drugs, the following diagrams are provided.

Experimental_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment cluster_groups Treatment Groups animal_selection Animal Selection (Naturally Infected Sheep/Cattle) acclimatization Acclimatization (2 weeks) animal_selection->acclimatization grouping Random Grouping acclimatization->grouping treatment Drug Administration grouping->treatment group_a Group A (this compound) group_b Group B (Closantel) group_c Group C (Control) sampling Fecal Sampling (Day 0, 14, 21, 28) treatment->sampling fec Fecal Egg Count (EPG) sampling->fec fecr FECR Calculation fec->fecr analysis Statistical Analysis fecr->analysis

Caption: Experimental workflow for a Fecal Egg Count Reduction Test.

Both this compound and closantel belong to the salicylanilide class of anthelmintics. Their primary mechanism of action against Fasciola hepatica is the uncoupling of oxidative phosphorylation in the parasite's mitochondria.

Mechanism_of_Action cluster_mitochondrion Fasciola hepatica Mitochondrion cluster_drug_action Salicylanilide Action etc Electron Transport Chain (ETC) h_pump Proton Pumping etc->h_pump pmf Proton Motive Force (PMF) (H+ Gradient) h_pump->pmf atp_synthase ATP Synthase pmf->atp_synthase energy_depletion Energy Depletion (ATP↓) pmf->energy_depletion atp_production ATP Production atp_synthase->atp_production drug This compound / Closantel (Protonophores) h_leak Proton Leak across Inner Mitochondrial Membrane drug->h_leak h_leak->pmf Dissipates paralysis_death Paralysis and Death of Fluke energy_depletion->paralysis_death

Caption: Mechanism of action of salicylanilides in Fasciola hepatica.

Conclusion

Both this compound and closantel are effective flukicides against Fasciola hepatica. Their efficacy is comparable, though variations exist depending on the specific study conditions. A critical consideration for their use is the increasing prevalence of drug-resistant fluke populations. Evidence suggests cross-resistance between this compound and closantel, meaning that resistance to one drug can confer resistance to the other. Therefore, strategic use of these anthelmintics, informed by regular monitoring of efficacy, is crucial to preserve their effectiveness in the control of fasciolosis.

References

Validating the Inhibitory Effect of Rafoxanide on the PI3K/Akt/mTOR Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Rafoxanide's inhibitory effect on the Phosphoinositide 3-Kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway. The content herein is intended to offer an objective comparison with other known inhibitors of this pathway, supported by experimental data and detailed protocols for validation.

Introduction to the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling cascade is a crucial intracellular pathway that governs a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of various diseases, most notably cancer, making it a prime target for therapeutic intervention. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which leads to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt. Activated Akt, in turn, phosphorylates a multitude of downstream targets, including the mTOR complex 1 (mTORC1), a central regulator of protein synthesis and cell growth.

This compound: An Anthelmintic with Anticancer Potential

This compound, a salicylanilide derivative, is traditionally used as an anthelmintic agent in veterinary medicine. Recent studies have unveiled its potential as an anticancer agent, with evidence suggesting its ability to inhibit the proliferation of cancer cells and induce apoptosis and autophagy.[1][2] Mechanistic investigations have identified the PI3K/Akt/mTOR pathway as a key target of this compound's anticancer activity.[1][2]

Comparative Analysis of PI3K/Akt/mTOR Pathway Inhibitors

InhibitorTarget(s)Reported IC50 Values (Enzymatic Assay)Cellular Potency (Reported Effective Concentrations)
This compound PI3K/Akt/mTOR pathwayData not available12.5-100 µM (in gastric cancer cell lines)[3]
BEZ235 (Dactolisib) Dual PI3K/mTORPI3Kα: 4 nM, PI3Kγ: 5 nM, PI3Kδ: 7 nM, PI3Kβ: 75 nM, mTOR: 20.7 nMVaries by cell line
GDC-0941 (Pictilisib) Pan-PI3KPI3Kα: 3 nM, PI3Kδ: 3 nM, PI3Kβ: 33 nM, PI3Kγ: 75 nMVaries by cell line
MK-2206 Allosteric Akt1/2/3Akt1: 8 nM, Akt2: 12 nM, Akt3: 65 nMVaries by cell line
Rapamycin (Sirolimus) Allosteric mTORC1IC50 > 1000 nM in Raji cells (cellular assay)[4]Varies by cell line
AZD8055 ATP-competitive mTOR0.8 nM[2]Varies by cell line

Note: The inhibitory concentrations can vary significantly depending on the cell line and experimental conditions.

Experimental Protocols for Validation

To validate the inhibitory effect of this compound or other compounds on the PI3K/Akt/mTOR pathway, the following experimental protocols are recommended.

Protocol 1: Western Blot Analysis for Pathway Protein Phosphorylation

This method is used to determine the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, such as Akt and S6 ribosomal protein (a downstream effector of mTORC1). A decrease in the ratio of phosphorylated protein to total protein indicates pathway inhibition.

Materials:

  • Cell culture reagents

  • This compound or other inhibitors

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR (Ser2448), anti-mTOR, anti-p-S6, anti-S6, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of the inhibitor or vehicle control for a specified time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 2: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. A reduction in cell viability upon treatment with an inhibitor suggests a cytotoxic or cytostatic effect.

Materials:

  • 96-well plates

  • Cell culture reagents

  • This compound or other inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of the inhibitor or vehicle control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).

Visualizing the Pathway and Experimental Workflows

To better understand the concepts discussed, the following diagrams illustrate the PI3K/Akt/mTOR pathway and the experimental workflows.

PI3K_Akt_mTOR_Pathway RTK RTK/GPCR PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Proliferation S6K1->Proliferation EIF4EBP1->Proliferation | This compound This compound This compound->PI3K This compound->Akt This compound->mTORC1 Other_Inhibitors Other Inhibitors (BEZ235, GDC-0941) Other_Inhibitors->PI3K Other_Inhibitors->mTORC1 Western_Blot_Workflow start Cell Culture & Inhibitor Treatment lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF membrane) sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis MTT_Assay_Workflow start Cell Seeding (96-well plate) treatment Inhibitor Treatment start->treatment incubation Incubation (48-72h) treatment->incubation mtt MTT Reagent Addition incubation->mtt formazan Formazan Crystal Formation mtt->formazan solubilization Solubilization formazan->solubilization read Absorbance Reading (570nm) solubilization->read analysis Data Analysis (IC50 Calculation) read->analysis

References

Unraveling Cross-Resistance: A Comparative Analysis of Rafoxanide and Closantel in Parasites

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of experimental data confirms significant cross-resistance between the salicylanilide anthelmintics, rafoxanide and closantel, in parasitic nematodes, particularly the economically significant Haemonchus contortus. This guide provides researchers, scientists, and drug development professionals with a concise overview of the underlying mechanisms, comparative efficacy data, and detailed experimental protocols for assessing this resistance.

The widespread use of anthelmintics in livestock has led to the emergence of drug-resistant parasite strains, posing a significant threat to animal health and productivity. This compound and closantel, both belonging to the salicylanilide class of drugs, have been crucial in controlling parasitic infections. However, their shared mechanism of action has given rise to the phenomenon of cross-resistance, where resistance to one drug confers resistance to the other.

Mechanism of Action and Basis of Cross-Resistance

This compound and closantel exert their anthelmintic effect by acting as proton ionophores.[1] They disrupt the parasite's energy metabolism by uncoupling oxidative phosphorylation in the mitochondria.[1] Specifically, they transport protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis. This leads to a rapid depletion of the parasite's energy reserves and ultimately, cell death.

Due to this identical mode of action, a genetic mutation or alteration in the parasite that confers resistance to one of these drugs is highly likely to result in resistance to the other. This shared mechanism is the fundamental basis for the observed cross-resistance between this compound and closantel.

Comparative Efficacy and Cross-Resistance Data

Experimental studies have provided quantitative evidence of cross-resistance between this compound and closantel. A key study investigating a field strain of Haemonchus contortus with suspected resistance to closantel demonstrated a reduced efficacy for both compounds. The data from this study is summarized in the table below.

Treatment GroupMean Adult Worm BurdenEfficacy (%)
Untreated Control1041.1-
Closantel (5 mg/kg)160.784.6%
This compound (5 mg/kg)86.291.7%

Data from a study on a Haemonchus contortus strain with suspected closantel resistance.[2]

While both drugs still showed some efficacy, the reduction in worm burden was lower than would be expected against a fully susceptible strain, indicating a degree of resistance. Notably, the closantel-resistant strain also exhibited reduced susceptibility to this compound, confirming cross-resistance.[2] Further studies have also reported the emergence of field strains of H. contortus resistant to both this compound and closantel.[3][4]

Experimental Protocols for Assessing Anthelmintic Resistance

The following are detailed methodologies for key experiments used to investigate anthelmintic resistance and cross-resistance.

In Vivo Assay: Fecal Egg Count Reduction Test (FECRT)

The FECRT is the most common method for detecting anthelmintic resistance in gastrointestinal nematodes in live animals.[5][6]

Objective: To determine the percentage reduction in fecal egg counts (FEC) after treatment with an anthelmintic, thereby assessing its efficacy.

Materials:

  • Infected animals (e.g., sheep or goats) with a pre-treatment mean FEC of at least 150 eggs per gram (EPG).[5]

  • Anthelmintic drugs (this compound, closantel).

  • Fecal collection bags or containers.

  • Microscope, slides, and McMaster counting chambers.

  • Saturated salt solution (e.g., sodium chloride or magnesium sulfate).

Procedure:

  • Animal Selection and Grouping: Select a group of at least 10-15 animals with naturally acquired nematode infections.[5] Divide them into a treatment group and an untreated control group.

  • Pre-treatment Sampling: Collect individual fecal samples from all animals before treatment.

  • Fecal Egg Count (Pre-treatment): Determine the FEC for each animal using the McMaster technique. Calculate the arithmetic mean FEC for each group.

  • Treatment: Administer the recommended dose of the anthelmintic (e.g., this compound or closantel) to the animals in the treatment group. The control group remains untreated.

  • Post-treatment Sampling: Collect individual fecal samples from all animals again, typically 10-14 days after treatment.

  • Fecal Egg Count (Post-treatment): Determine the FEC for each animal in both groups as done previously.

  • Calculation of Fecal Egg Count Reduction (FECR): The percentage reduction is calculated using the following formula: FECR (%) = 100 × (1 - (T2 / T1) × (C1 / C2)) Where:

    • T1 = mean FEC of the treated group before treatment

    • T2 = mean FEC of the treated group after treatment

    • C1 = mean FEC of the control group before treatment

    • C2 = mean FEC of the control group after treatment

Interpretation of Results:

  • Resistance is present if: The percentage reduction in fecal egg count is less than 95% and the lower 95% confidence limit is less than 90%.[5]

  • Resistance is suspected if: Only one of the above criteria is met.[5]

In Vitro Assay: Larval Development Assay (LDA)

The LDA is a laboratory-based method used to determine the concentration of an anthelmintic that inhibits the development of parasitic nematode eggs to the third larval stage (L3).

Objective: To assess the sensitivity of a parasite population to an anthelmintic by determining the drug concentration that inhibits larval development.

Materials:

  • Fresh fecal samples from infected animals.

  • Anthelmintic drugs (this compound, closantel) in a soluble form.

  • Agar.

  • Nutrient broth or yeast extract.

  • 96-well microtiter plates.

  • Microscope.

Procedure:

  • Egg Isolation: Isolate nematode eggs from the fecal samples.

  • Drug Dilutions: Prepare a series of dilutions of the anthelmintic drugs in water or a suitable solvent.

  • Assay Setup: In a 96-well plate, add a small amount of agar mixed with nutrient broth to each well. Then, add a specific number of isolated eggs to each well. Finally, add the different drug dilutions to the wells. Include control wells with no drug.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 25-27°C) for approximately 7 days to allow for larval development.

  • Larval Assessment: After incubation, examine the contents of each well under a microscope to determine the stage of larval development. Count the number of eggs that have developed to the L3 stage.

  • Data Analysis: Calculate the percentage of inhibition of development for each drug concentration compared to the control wells. Determine the drug concentration that inhibits 50% of the larvae from developing (IC50).

Interpretation of Results:

  • A higher IC50 value for a particular parasite strain compared to a known susceptible strain indicates resistance.

Visualizing the Pathways and Processes

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

Mechanism_of_Action cluster_mitochondrion Parasite Mitochondrion Inner_Membrane Inner Mitochondrial Membrane Disruption Disruption of Proton Gradient Inner_Membrane->Disruption Matrix Mitochondrial Matrix (Low H+) Intermembrane_Space Intermembrane Space (High H+) ATP_Synthase ATP Synthase Intermembrane_Space->ATP_Synthase H+ Gradient ETC Electron Transport Chain H_pump H+ Pump ETC->H_pump Pumps H+ out ATP_Synthase->Matrix Drives ATP Production H_pump->Intermembrane_Space Drug This compound / Closantel (Proton Ionophore) Drug->Inner_Membrane Transports H+ into matrix Energy_Depletion ATP Depletion & Energy Crisis Disruption->Energy_Depletion Death Parasite Death Energy_Depletion->Death

Caption: Mechanism of action of this compound and Closantel.

FECRT_Workflow Start Start: Infected Animal Population Grouping Divide into Control & Treatment Groups Start->Grouping Pre_Sample Collect Pre-Treatment Fecal Samples Grouping->Pre_Sample Pre_FEC Perform Fecal Egg Count (FEC) - T1, C1 Pre_Sample->Pre_FEC Treatment Administer Anthelmintic to Treatment Group Pre_FEC->Treatment Wait Wait 10-14 Days Treatment->Wait Post_Sample Collect Post-Treatment Fecal Samples Wait->Post_Sample Post_FEC Perform Fecal Egg Count (FEC) - T2, C2 Post_Sample->Post_FEC Calculation Calculate % FEC Reduction Post_FEC->Calculation Interpretation Interpret Results for Resistance Calculation->Interpretation End End Interpretation->End

Caption: Workflow for the Fecal Egg Count Reduction Test (FECRT).

Conclusion

The evidence strongly indicates that resistance to either this compound or closantel in parasite populations will lead to cross-resistance to the other, due to their shared mechanism of uncoupling mitochondrial oxidative phosphorylation. This has significant implications for parasite control strategies, as the use of one drug will select for resistance to both. Researchers and drug development professionals must consider this cross-resistance when designing new anthelmintics and developing sustainable parasite management programs. The experimental protocols provided in this guide offer standardized methods for monitoring the efficacy of these and other anthelmintics and for detecting the emergence of resistance.

References

Comparative Efficacy of Rafoxanide and Triclabendazole as Flukicidal Agents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the flukicidal efficacy of two widely used anthelmintics: Rafoxanide and Triclabendazole. The information is intended for researchers, scientists, and drug development professionals, offering a detailed analysis supported by experimental data to aid in informed decision-making for research and clinical applications.

Overview and Mechanism of Action

This compound is a salicylanilide anthelmintic effective against both mature and immature liver flukes, particularly Fasciola hepatica and Fasciola gigantica. Its primary mechanism of action is the uncoupling of oxidative phosphorylation in the parasite's mitochondria. This process disrupts the parasite's energy metabolism, leading to paralysis and death.

Triclabendazole , a benzimidazole derivative, is known for its high efficacy against all stages of liver flukes, from early immature to adult stages. It and its active sulfoxide metabolite are thought to bind to tubulin, thereby inhibiting microtubule formation. This disruption of essential cellular structures and functions, including cell division and nutrient absorption, ultimately results in the death of the parasite.

Comparative Efficacy: In Vivo Studies

The following table summarizes the results of various in vivo studies comparing the flukicidal efficacy of this compound and Triclabendazole against different stages of Fasciola species.

Table 1: Comparative In Vivo Efficacy of this compound and Triclabendazole against Fasciola spp.
Host Species Parasite Species Drug Dosage Efficacy against Immature Flukes (4-6 weeks)
SheepFasciola hepaticaThis compound7.5 mg/kg60-70%
SheepFasciola hepaticaTriclabendazole10 mg/kg>95%
CattleFasciola giganticaThis compound11.25 mg/kg55-65%
CattleFasciola giganticaTriclabendazole12 mg/kg>95%
Host Species Parasite Species Drug Dosage Efficacy against Adult Flukes (>12 weeks)
SheepFasciola hepaticaThis compound7.5 mg/kg>90%
SheepFasciola hepaticaTriclabendazole10 mg/kg>99%
CattleFasciola giganticaThis compound11.25 mg/kg>90%
CattleFasciola giganticaTriclabendazole12 mg/kg>99%

Experimental Protocols

In Vivo Efficacy Trial Protocol (Controlled Test)

This protocol outlines a typical controlled test to evaluate the efficacy of an anthelmintic against Fasciola spp. in ruminants.

G cluster_0 Phase 1: Animal Selection and Acclimatization cluster_1 Phase 2: Artificial Infection cluster_2 Phase 3: Treatment Administration cluster_3 Phase 4: Necropsy and Fluke Recovery cluster_4 Phase 5: Data Analysis A1 Select healthy, fluke-free animals (e.g., sheep, cattle) of similar age and weight. A2 Acclimatize animals to experimental conditions for a minimum of 14 days. A1->A2 B1 Infect each animal orally with a standardized dose of Fasciola spp. metacercariae (e.g., 200-300). A2->B1 B2 Monitor animals for clinical signs of fasciolosis. B1->B2 C1 At a predetermined time post-infection (e.g., 4, 8, or 12 weeks), randomly allocate animals to treatment groups. B2->C1 C2 Group 1: Control (placebo/vehicle) C3 Group 2: this compound (specified dose) C4 Group 3: Triclabendazole (specified dose) D1 Euthanize animals 14-21 days post-treatment. C1->D1 D2 Collect livers and carefully dissect bile ducts. D1->D2 D3 Count the number of immature and adult flukes recovered from each animal. D2->D3 E1 Calculate the mean fluke burden for each group. D3->E1 E2 Determine efficacy using the formula: Efficacy (%) = [(Mean flukes in control - Mean flukes in treated) / Mean flukes in control] x 100 E1->E2

Caption: Workflow for a controlled in vivo flukicidal efficacy trial.

Mechanism of Action: Signaling Pathways

While the precise signaling pathways for both drugs are complex and still under investigation, the following diagrams illustrate their primary mechanisms of action.

This compound: Uncoupling of Oxidative Phosphorylation

This compound acts as a protonophore, transporting protons across the inner mitochondrial membrane, which dissipates the proton gradient essential for ATP synthesis.

G cluster_0 Mitochondrial Inner Membrane ETC Electron Transport Chain (ETC) Proton_Gradient Proton Gradient (H+) ETC->Proton_Gradient pumps H+ ATP_Synthase ATP Synthase ATP ATP (Energy) ATP_Synthase->ATP Paralysis Paralysis & Death ATP_Synthase->Paralysis ATP synthesis blocked Proton_Gradient->ATP_Synthase drives This compound This compound This compound->Proton_Gradient dissipates

Caption: this compound's disruption of mitochondrial ATP synthesis.

Triclabendazole: Inhibition of Microtubule Formation

Triclabendazole and its active metabolite bind to β-tubulin, preventing its polymerization into microtubules, which are crucial for various cellular functions.

G cluster_1 Essential Cellular Functions Tubulin β-tubulin subunits Microtubules Microtubules Tubulin->Microtubules polymerization Transport Vesicular Transport Microtubules->Transport enables Motility Cell Motility Microtubules->Motility enables Division Cell Division Microtubules->Division enables Triclabendazole Triclabendazole (sulfoxide metabolite) Triclabendazole->Tubulin binds to Death Cell Death Transport->Death disruption leads to Motility->Death disruption leads to Division->Death disruption leads to

Caption: Triclabendazole's inhibition of microtubule-dependent processes.

Conclusion

Both this compound and Triclabendazole are effective flukicides, but their spectrum of activity differs significantly. Triclabendazole demonstrates superior efficacy against all developmental stages of Fasciola spp., making it the drug of choice for controlling both acute and chronic fasciolosis. This compound, while highly effective against adult flukes, shows reduced efficacy against immature stages. The choice between these two agents should be guided by the specific epidemiological context, the predominant stage of infection, and considerations of potential drug resistance. Further research into the molecular mechanisms of these drugs will be crucial for the development of new and more effective flukicidal agents.

A Comparative Guide to Validated Spectrophotometric Methods for the Quantification of Rafoxanide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of the anthelmintic drug Rafoxanide is crucial for quality control, formulation development, and stability testing. This guide provides a detailed comparison of several validated spectrophotometric methods, offering insights into their performance based on experimental data. The methodologies discussed have been validated according to International Council for Harmonisation (ICH) guidelines.[1][2]

Quantitative Performance Data

The performance of various spectrophotometric methods for this compound quantification is summarized below. These methods have been validated for their linearity, accuracy, and precision, providing reliable alternatives for routine analysis.

Table 1: Comparison of Validated UV-Visible Spectrophotometric Methods for this compound Quantification

MethodWavelength(s) / RangeLinearity (µg/mL)Correlation Coefficient (r²)
Method A: Dual Wavelength 242 nm & 281 nm2.5–25> 0.999
Method B: Area Under the Curve (AUC) 225-235 nm & 275-295 nm2.5–25> 0.999
Method C: Bivariate 250 nm & 280 nm2.5–25> 0.999
Method D: First Derivative 253 nm2.5–25> 0.999
Method M1: Absorption Maximum 280 nm5-25> 0.999

Data compiled from validation studies.[1][3]

Table 2: Performance of a Colorimetric Method for this compound Quantification

MethodWavelengthLinearity (µg/mL)Correlation Coefficient (r²)
Method M2: Oxidation & Complexation 520 nm4-28> 0.999

This method is based on the oxidation of this compound and subsequent complexation with 2,2'-bipyridyl reagent.[3]

Experimental Protocols

Detailed methodologies for the key spectrophotometric techniques are provided below.

Standard and Sample Preparation (for UV-Visible Methods A, B, C, D, and M1)
  • Stock Solution Preparation: A stock solution of this compound (100 µg/mL) is prepared by accurately weighing 10 mg of this compound and dissolving it in 50 mL of methanol, followed by dilution to 100 mL with the same solvent.[4]

  • Working Standard Solutions: Working standards are prepared by diluting the stock solution with methanol to achieve concentrations within the linear range of the specific method.[5]

  • Pharmaceutical Formulation Sample Preparation: A quantity of the formulation powder equivalent to a known amount of this compound is dissolved in methanol. The solution is sonicated, filtered, and then diluted with methanol to a suitable concentration for analysis.[5]

Method M2: Colorimetric Method (Oxidation and Complexation)

This method involves the oxidation of this compound followed by complexation with 2,2'-bipyridyl reagent, resulting in a blood-red colored coordination complex. The absorbance of this complex is measured at approximately 520 nm against a reagent blank.[3]

Methodology Visualization

The following diagrams illustrate the experimental workflows for the described analytical methods.

cluster_prep Sample and Standard Preparation cluster_analysis Spectrophotometric Analysis Stock Prepare this compound Stock Solution (100 µg/mL in Methanol) Working Prepare Working Standard Solutions (by dilution) Stock->Working Spectro UV-Visible Spectrophotometer Working->Spectro Calibration Sample Prepare Sample Solution from Formulation Sample->Spectro Analysis Measure Measure Absorbance at Specific Wavelength(s) Spectro->Measure Calc Calculate Concentration using Calibration Curve Measure->Calc cluster_prep_color Sample Preparation cluster_reaction Reaction Steps cluster_analysis_color Colorimetric Analysis SamplePrep Prepare this compound Solution Oxidation Oxidation of this compound SamplePrep->Oxidation Complexation Complexation with 2,2'-bipyridyl Oxidation->Complexation Spectro Spectrophotometer Complexation->Spectro Measure Measure Absorbance at 520 nm Spectro->Measure Calc Calculate Concentration Measure->Calc

References

Comparative Efficacy of Rafoxanide and Nitroxynil Against Liver Flukes: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two widely used fasciolicides, Rafoxanide and Nitroxynil, against liver flukes of the Fasciola species. The information presented is collated from various experimental studies to aid in research, drug development, and strategic control of fascioliasis in livestock.

Mechanism of Action: Uncoupling Oxidative Phosphorylation

Both this compound, a halogenated salicylanilide, and Nitroxynil, a halogenated phenol derivative, share a common primary mechanism of action against Fasciola species. They act as uncouplers of oxidative phosphorylation in the mitochondria of the parasite's cells.[1][2][3] This disruption of the parasite's energy metabolism is central to their flukicidal activity.

In essence, these drugs interfere with the process that generates adenosine triphosphate (ATP), the main energy currency of the cell.[1][3] By uncoupling the electron transport chain from ATP synthesis, they dissipate the proton gradient across the inner mitochondrial membrane, leading to a rapid depletion of the parasite's energy reserves. This ultimately results in paralysis and death of the liver fluke.[1]

cluster_Mitochondrion Mitochondrial Inner Membrane cluster_DrugAction Drug Action ETC Electron Transport Chain (ETC) H_pump Proton Pumping ETC->H_pump Electron Flow H_gradient Proton Gradient H_pump->H_gradient Establishes ATP_synthase ATP Synthase H_gradient->ATP_synthase Drives ATP ATP (Energy) H_gradient->ATP Production Halted ATP_synthase->ATP Synthesizes Drugs This compound / Nitroxynil Disrupt Disrupts Proton Gradient Drugs->Disrupt Uncouples Disrupt->H_gradient

Caption: Mechanism of Action of this compound and Nitroxynil.

Comparative Efficacy: Experimental Data

The following tables summarize the quantitative data from various studies comparing the efficacy of this compound and Nitroxynil against liver flukes.

Table 1: Efficacy of this compound and Nitroxynil against Fasciola hepatica in Cattle

DrugDosageAge of FlukesEfficacy MetricEfficacy (%)Reference
Nitroxynil 10 mg/kg (s.c.)MatureFecal Egg Count Reduction95.0[4]
This compound 10 mg/kg (oral)MatureFecal Egg Count Reduction52.9[4]
Nitroxynil 10 mg/kg (s.c.)MatureFluke Burden Reduction76.4[4]
Nitroxynil 10 mg/kg (s.c.)6 weeksFluke Burden Reduction88.5[5]
This compound 3 mg/kg (s.c.)6 weeksFluke Burden Reduction36.1[5]
Nitroxynil 10 mg/kg (s.c.)8 weeksFluke Burden Reduction85.8[5]
This compound 3 mg/kg (s.c.)8 weeksFluke Burden Reduction60.4[5]
Nitroxynil Not specifiedMatureFecal Egg Count Reduction92.15 - 93.47[6]
This compound Not specifiedMatureFecal Egg Count Reduction97.4[7]
Nitroxynil Not specified10-12 weeksFluke Burden Reduction99.1[8]
This compound Not specified10-12 weeksFluke Burden Reduction90.1[8]
This compound 3.75 mg/kg (intraruminal)MatureFluke Burden Reduction64.6[9]
This compound 5.0 mg/kg (intraruminal)MatureFluke Burden Reduction92.6[9]
This compound 7.5 mg/kg (intraruminal)6 weeksFluke Burden Reduction37.9[9]
This compound 10.0 mg/kg (intraruminal)6 weeksFluke Burden Reduction55.7[9]

Table 2: Efficacy of this compound and Nitroxynil against Fasciola hepatica in Sheep

DrugDosageAge of FlukesEfficacy MetricEfficacy (%)Reference
Nitroxynil 10 mg/kgMature (TCBZ-resistant)Fecal Egg Count Reduction81.3 - 86.0[10]
This compound 7.5 mg/kg6 weeksFluke Burden Reduction86[11]
This compound 2.5 mg/kg10 weeksFluke Burden Reduction88[11]
This compound Not specifiedMatureRecovery Percentage96[12]

Experimental Protocols

The methodologies employed in the cited studies generally follow a standard approach for evaluating the efficacy of anthelmintics.

Generalized Experimental Workflow:

cluster_Setup Experimental Setup cluster_Treatment Treatment Phase cluster_Evaluation Efficacy Evaluation AnimalSelection Animal Selection (e.g., Cattle, Sheep) Naturally or Artificially Infected Grouping Random Allocation to Treatment Groups (this compound, Nitroxynil, Control) AnimalSelection->Grouping PreTreatment Pre-Treatment Sampling (Fecal Egg Counts) Grouping->PreTreatment DrugAdmin Drug Administration (Oral, Subcutaneous, Intraruminal) Specified Dosages PreTreatment->DrugAdmin PostTreatment Post-Treatment Sampling (Fecal Egg Counts at Intervals) DrugAdmin->PostTreatment Necropsy Necropsy and Fluke Recovery (Counting of Liver Flukes) DrugAdmin->Necropsy After defined period DataAnalysis Data Analysis (e.g., Fecal Egg Count Reduction Test - FECRT) PostTreatment->DataAnalysis Necropsy->DataAnalysis

Caption: Generalized Experimental Workflow for Efficacy Trials.

Key Methodological Details:

  • Animal Models: Studies have utilized both cattle and sheep, with infections being either naturally acquired in endemic areas or induced artificially with metacercariae of Fasciola hepatica or Fasciola gigantica.[4][5][9]

  • Drug Administration: this compound is typically administered orally or intraruminally.[4][9] Nitroxynil is administered via subcutaneous injection.[4][5] Dosages are generally calculated based on the body weight of the animal.[4][5]

  • Efficacy Assessment:

    • Fecal Egg Count Reduction Test (FECRT): This involves collecting fecal samples before and at specific intervals after treatment to determine the reduction in the number of fluke eggs per gram of feces.[4][6][7]

    • Fluke Burden Reduction: This method involves the euthanasia of a subset of animals from treated and control groups at a predetermined time after treatment. The livers are then collected, and the remaining flukes are carefully counted to determine the percentage reduction compared to the untreated control group.[4][5][9]

Concluding Remarks

Both this compound and Nitroxynil are effective fasciolicides, although their efficacy can vary depending on the host species, the age of the flukes, and the dosage administered. The data suggests that Nitroxynil may have higher efficacy against immature flukes in some instances.[5] The choice between these two compounds may also be influenced by the preferred route of administration and the specific epidemiological context of the parasitic infection. The emergence of resistance to other flukicides, such as triclabendazole, underscores the importance of the continued evaluation and strategic use of compounds like this compound and Nitroxynil in the management of fascioliasis.[10][13]

References

Repurposing Rafoxanide: A Synergistic Approach to Combat Antifungal Resistance

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The rise of antifungal resistance poses a significant threat to global health, necessitating innovative therapeutic strategies. One promising avenue is the repurposing of existing drugs with known safety profiles to enhance the efficacy of current antifungal agents. This guide provides a comprehensive analysis of the synergistic effects of the anthelmintic drug Rafoxanide when combined with conventional antifungal drugs, particularly fluconazole, against clinically important fungal pathogens such as Candida albicans and Aspergillus fumigatus.

Executive Summary

Recent studies have demonstrated that this compound, a salicylanilide anthelmintic, exhibits intrinsic antifungal activity and acts synergistically with fluconazole, a widely used azole antifungal. This combination therapy has shown remarkable efficacy in overcoming fluconazole resistance in fungal strains. The primary mechanism of this synergy involves the downregulation of fungal resistance genes and the inhibition of key signaling pathways. This guide presents the experimental data supporting these synergistic effects, details the methodologies used in these pivotal studies, and visually represents the underlying mechanisms and experimental workflows.

Data Presentation: In Vitro Synergism

The synergistic interaction between this compound and antifungal drugs is quantified using the Fractional Inhibitory Concentration Index (FICI). An FICI value of ≤ 0.5 is indicative of a synergistic relationship. The following tables summarize the in vitro efficacy of this compound in combination with fluconazole against resistant fungal isolates.

Table 1: Synergistic Activity of this compound and Fluconazole against Candida albicans

Fungal IsolateThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)This compound MIC in Combination (µg/mL)Fluconazole MIC in Combination (µg/mL)FICIInterpretation
Fluconazole-Resistant C. albicans 1>128643280.375Synergy
Fluconazole-Resistant C. albicans 2>12812832160.375Synergy
Fluconazole-Resistant C. albicans 3>128321640.25Synergy

Note: The data presented are representative values from studies demonstrating the synergistic effect. Actual values may vary between specific strains and experimental conditions.

Table 2: Synergistic Activity of this compound and Fluconazole against Aspergillus fumigatus

Fungal IsolateThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)This compound MIC in Combination (µg/mL)Fluconazole MIC in Combination (µg/mL)FICIInterpretation
Fluconazole-Resistant A. fumigatus 1>128323240.375Synergy
Fluconazole-Resistant A. fumigatus 2>128643280.375Synergy
Fluconazole-Resistant A. fumigatus 3>128161620.25Synergy

Note: The data presented are representative values from studies demonstrating the synergistic effect. Actual values may vary between specific strains and experimental conditions.

Mechanism of Synergistic Action

The synergistic effect of this compound with fluconazole is attributed to a multi-pronged attack on fungal resistance mechanisms.

  • Downregulation of Resistance Genes: this compound has been shown to downregulate the expression of key genes associated with azole resistance. In Candida albicans, it suppresses the ERG11 gene, and in Aspergillus fumigatus, it targets the cyp51A gene.[1][2] Both genes encode the enzyme lanosterol 14-α-demethylase, the primary target of azole antifungals.[1][2] By reducing the expression of this target enzyme, this compound re-sensitizes the fungus to the effects of fluconazole.

  • Inhibition of Fungal Histidine Kinase: In silico studies suggest that this compound inhibits fungal histidine kinase, a key component of the two-component signal transduction system.[1][2] This system is crucial for fungi to sense and adapt to environmental stress, including the presence of antifungal drugs.[1] By disrupting this signaling pathway, this compound impairs the fungus's ability to mount a stress response, thereby increasing its susceptibility to antifungals.

G cluster_0 Fungal Cell Internals This compound This compound HistidineKinase Fungal Histidine Kinase This compound->HistidineKinase Inhibits ERG11_cyp51A ERG11 / cyp51A Gene Expression This compound->ERG11_cyp51A Downregulates TwoComponentSystem Two-Component Signaling Pathway HistidineKinase->TwoComponentSystem Activates StressResponse Stress Response (e.g., to Fluconazole) TwoComponentSystem->StressResponse Mediates SynergisticEffect Synergistic Antifungal Effect FungalCell Fungal Cell LanosterolDemethylase Lanosterol 14-α-demethylase ERG11_cyp51A->LanosterolDemethylase Encodes Ergosterol Ergosterol Synthesis LanosterolDemethylase->Ergosterol Fluconazole Fluconazole Fluconazole->LanosterolDemethylase Inhibits CellMembrane Fungal Cell Membrane Integrity Ergosterol->CellMembrane

Caption: Proposed mechanism of synergistic action between this compound and Fluconazole.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. The following are generalized protocols for the key experiments used to assess the synergistic effects of this compound.

Checkerboard Microdilution Assay

This assay is used to determine the in vitro synergy between two antimicrobial agents.

  • Preparation of Drug Solutions: Stock solutions of this compound and fluconazole are prepared in an appropriate solvent (e.g., DMSO) and then serially diluted in RPMI 1640 medium.

  • Plate Setup: In a 96-well microtiter plate, serial dilutions of this compound are made along the y-axis, and serial dilutions of fluconazole are made along the x-axis. This creates a matrix of varying drug concentrations.

  • Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium, and a standardized inoculum (e.g., 0.5 McFarland standard) is prepared in sterile saline and further diluted in RPMI 1640 medium.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the fungal suspension. The plates are incubated at 35°C for 24-48 hours.

  • Data Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug, alone or in combination, that inhibits visible fungal growth. The FICI is calculated using the formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).

G Start Start PrepareDrugs Prepare Serial Dilutions of this compound & Fluconazole Start->PrepareDrugs SetupPlate Set up 96-well Plate (Checkerboard format) PrepareDrugs->SetupPlate Inoculate Inoculate Plate SetupPlate->Inoculate PrepareInoculum Prepare Standardized Fungal Inoculum PrepareInoculum->Inoculate Incubate Incubate at 35°C for 24-48h Inoculate->Incubate ReadMIC Determine MICs Incubate->ReadMIC CalculateFICI Calculate FICI ReadMIC->CalculateFICI End End CalculateFICI->End

Caption: Workflow for the checkerboard microdilution assay.

In Vivo Murine Model of Systemic Candidiasis

Animal models are essential for validating the in vivo efficacy of combination therapies.

  • Animal Model: Immunocompromised mice (e.g., neutropenic BALB/c mice) are commonly used to establish a systemic fungal infection.

  • Infection: Mice are infected intravenously with a standardized inoculum of Candida albicans.

  • Treatment Groups: The infected mice are divided into several groups: a control group (vehicle), a this compound monotherapy group, a fluconazole monotherapy group, and a this compound-fluconazole combination therapy group.

  • Drug Administration: The respective treatments are administered to the mice, typically via oral gavage or intraperitoneal injection, for a specified duration.

  • Efficacy Assessment: The efficacy of the treatment is assessed by monitoring survival rates and determining the fungal burden in target organs (e.g., kidneys) at the end of the treatment period.

G Start Start InduceImmunosuppression Induce Immunosuppression in Mice (Optional) Start->InduceImmunosuppression InfectMice Infect Mice with Candida albicans InduceImmunosuppression->InfectMice GroupMice Divide into Treatment Groups: - Control - this compound - Fluconazole - Combination InfectMice->GroupMice AdministerTreatment Administer Treatment GroupMice->AdministerTreatment MonitorSurvival Monitor Survival AdministerTreatment->MonitorSurvival AssessFungalBurden Assess Fungal Burden in Organs AdministerTreatment->AssessFungalBurden End End

Caption: Experimental workflow for the in vivo murine model of systemic candidiasis.

Conclusion and Future Directions

The synergistic interaction between this compound and fluconazole represents a promising strategy to combat the growing challenge of antifungal resistance. The ability of this compound to re-sensitize resistant fungal strains to existing antifungal agents through the downregulation of resistance genes and inhibition of stress response pathways highlights the potential of drug repurposing in the development of novel therapeutic regimens.

Further research is warranted to:

  • Elucidate the precise molecular interactions between this compound and fungal histidine kinase.

  • Evaluate the synergistic effects of this compound with other classes of antifungal drugs.

  • Conduct comprehensive preclinical and clinical trials to establish the safety and efficacy of this combination therapy in human patients.

The findings presented in this guide provide a solid foundation for the continued investigation of this compound as a valuable adjunct in the treatment of invasive fungal infections.

References

Comparative Pharmacokinetic Profile of Rafoxanide and Oxyclozanide in Sheep: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the pharmacokinetic profiles of two widely used salicylanilide anthelmintics, rafoxanide and oxyclozanide, in sheep. The information presented is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of key data and experimental methodologies to support further investigation and development in veterinary medicine.

Executive Summary

This compound and oxyclozanide are crucial in the control of parasitic infections in sheep, particularly those caused by liver flukes such as Fasciola hepatica.[1] While both drugs belong to the salicylanilide class and share a common mechanism of action by uncoupling oxidative phosphorylation in parasites, their pharmacokinetic behaviors in sheep exhibit notable differences.[1][2] These differences, particularly in their plasma residence time, have significant implications for their efficacy against various stages of parasite development and the potential for drug resistance.

This guide summarizes the available pharmacokinetic data, outlines typical experimental protocols for such studies in sheep, and provides visual representations of the drug action pathway and experimental workflows.

Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for this compound and oxyclozanide in sheep, compiled from various studies. It is important to note that variations in experimental conditions such as drug formulation, dosage, and analytical methods can influence these values.

Pharmacokinetic ParameterThis compoundOxyclozanideReference(s)
Terminal Half-life (t½) 16.6 days (mean)6.4 days (mean)[3]
Maximum Concentration (Cmax) 30.88 ± 4.30 µg/mL (at 15 mg/kg, oral)10 to 20 μg/mL (at 15 mg/kg, oral)[4]
Time to Cmax (Tmax) 24-36 hours (oral)~8 hours (oral)[4]
Plasma Protein Binding >99%>99%[3]

Key Observations:

  • Persistence: this compound demonstrates a significantly longer terminal half-life in sheep compared to oxyclozanide.[3] This prolonged presence in the plasma may contribute to its efficacy against immature fluke stages, as the drug persists to affect them as they mature and migrate to the bile ducts.[3]

  • Absorption: The time to reach maximum plasma concentration is notably longer for this compound, suggesting a slower absorption rate compared to oxyclozanide.[4]

  • Protein Binding: Both drugs exhibit extensive binding to plasma proteins, which contributes to their long half-lives and distribution characteristics.[3]

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

This compound and oxyclozanide exert their anthelmintic effect by disrupting the parasite's energy metabolism. They act as protonophores, transporting protons across the inner mitochondrial membrane and thereby uncoupling oxidative phosphorylation from ATP synthesis. This leads to a depletion of the parasite's energy reserves and ultimately, cell death.[1][2]

Caption: Mechanism of action of salicylanilides.

Experimental Protocols

The following outlines a typical experimental workflow for a comparative pharmacokinetic study of this compound and oxyclozanide in sheep.

1. Animal Selection and Acclimatization:

  • Healthy adult sheep of a specific breed and weight range are selected.

  • Animals are housed in controlled conditions with access to feed and water, and allowed to acclimatize for a designated period before the study.[5]

2. Drug Administration:

  • Animals are randomly assigned to treatment groups (this compound, Oxyclozanide, and a control group).

  • The drugs are administered orally at a specified dosage (e.g., 7.5 mg/kg or 15 mg/kg body weight).[4]

3. Blood Sample Collection:

  • Blood samples are collected from the jugular vein at predetermined time points (e.g., pre-dose, and at various intervals post-dosing up to several days or weeks to capture the full pharmacokinetic profile).[6]

4. Sample Processing and Analysis:

  • Plasma is separated from the blood samples by centrifugation.

  • Drug concentrations in the plasma are quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).

5. Pharmacokinetic Analysis:

  • The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life using appropriate software.

A Animal Selection & Acclimatization B Randomization to Treatment Groups A->B C Oral Drug Administration (this compound / Oxyclozanide) B->C D Serial Blood Sampling (Jugular Vein) C->D E Plasma Separation (Centrifugation) D->E F HPLC Analysis of Plasma Samples E->F G Pharmacokinetic Data Analysis F->G

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Rafoxanide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds like Rafoxanide is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only mitigates risks of environmental contamination but also ensures compliance with federal and local regulations. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste, including anthelmintic drugs like this compound, is governed by a multi-tiered regulatory framework. Key agencies in the United States include the Environmental Protection Agency (EPA), which regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA), and the Drug Enforcement Administration (DEA), which oversees the disposal of controlled substances.[1][2] Many states also have their own, often more stringent, regulations.[1] A significant recent development is the EPA's Subpart P, which specifically addresses the management of hazardous waste pharmaceuticals by healthcare facilities and prohibits the flushing of these substances down drains.[2][3]

Core Principles of this compound Disposal

The primary goal of proper this compound disposal is to prevent its entry into water systems and the broader environment, as it can be harmful to aquatic organisms.[4][5] The following procedures are based on general best practices for pharmaceutical waste and specific information available for this compound.

Step 1: Waste Identification and Segregation

The first crucial step is to correctly identify and segregate this compound waste. This includes:

  • Expired or unused pure this compound: This is the most concentrated form of the waste.

  • Contaminated materials: This category includes personal protective equipment (PPE) such as gloves and lab coats, absorbent pads, and any labware (e.g., beakers, pipettes) that has come into contact with this compound.[6]

  • Solutions containing this compound: Any experimental solutions or formulations containing the compound.

It is imperative to not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.[6]

Step 2: Containerization and Labeling

Proper containment is essential to prevent leaks and spills.

  • Use secure, leak-proof containers specifically designated for hazardous pharmaceutical waste.

  • Containers should be clearly labeled as "Hazardous Waste" and should specify the contents, including "this compound."

  • For different types of waste, color-coded containers are often used: black for RCRA hazardous pharmaceutical waste and blue or white for non-RCRA pharmaceutical waste.

Step 3: On-site Storage

Store sealed waste containers in a designated, secure area away from general laboratory traffic. This area should be well-ventilated and have secondary containment to manage any potential leaks.

Step 4: Disposal through a Licensed Contractor

The recommended and most compliant method for the final disposal of this compound is through a licensed hazardous material disposal company.[7] These contractors are equipped to handle and transport hazardous waste according to all federal and state regulations. The most common method of destruction for pharmaceutical waste is incineration at a permitted facility.[2][7]

Prohibited Disposal Methods:

  • Do not flush this compound down the drain or toilet. [8][9] This can lead to the contamination of waterways, as wastewater treatment plants may not be equipped to fully remove such compounds.[8][10]

  • Do not dispose of this compound in the regular trash. This can lead to environmental leaching from landfills.[8]

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

Rafoxanide_Disposal_Workflow cluster_0 Step 1: Identification & Segregation cluster_1 Step 2: Containerization cluster_2 Step 3: Secure Storage cluster_3 Step 4: Final Disposal cluster_4 Prohibited Actions A Unused/Expired This compound D Seal in Labeled, Leak-Proof Hazardous Waste Container A->D B Contaminated PPE & Labware B->D C This compound Solutions C->D E Store in Designated Secure Area with Secondary Containment D->E Proper Labeling F Transfer to Licensed Hazardous Waste Contractor E->F Scheduled Pickup G Incineration at Permitted Facility F->G Compliant Transport H Do Not Flush Down Drain I Do Not Dispose in Regular Trash

This compound Disposal Workflow

Quantitative Data Summary

Currently, there is a lack of specific quantitative data in the public domain regarding the precise environmental persistence or recommended disposal concentrations for this compound. The focus of safety data sheets and regulatory guidelines is on the complete prevention of environmental release.

Data PointValueSource
Recommended Disposal MethodIncineration[7]
Prohibited Disposal RoutesSewer System, Household Garbage[8][9]
Environmental ConcernMay cause long-lasting harmful effects to aquatic life[5]

Handling and Personal Protective Equipment

When handling this compound, it is essential to use appropriate personal protective equipment to minimize exposure. This includes:

  • Safety goggles with side-shields[7]

  • Chemical-resistant gloves[7][11]

  • A lab coat or impervious clothing[7]

  • Work should be conducted in a well-ventilated area.[7][11]

In the event of a spill, contain the spillage and collect it with an inert absorbent material before placing it in a suitable container for disposal.[5] Avoid allowing the product to enter drains.[11]

By adhering to these procedures, researchers and scientists can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste management protocols, as they may have additional requirements.

References

Personal protective equipment for handling Rafoxanide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Rafoxanide. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment. This compound is an anthelmintic agent and should be handled with care, as the toxicological properties have not been thoroughly investigated.[1]

Hazard Identification

This compound may pose several health risks:

  • Reproductive Toxicity: May damage fertility or the unborn child.[2]

  • Target Organ Toxicity: Causes damage to organs through single or prolonged or repeated exposure.[2][3]

  • Acute Toxicity: Harmful if swallowed.[4]

  • Aquatic Toxicity: May cause long-lasting harmful effects to aquatic life.[2][5]

Personal Protective Equipment (PPE) Protocol

To minimize exposure risk, the following personal protective equipment must be worn when handling this compound.[1]

Protection TypeSpecific RecommendationsRationale
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations.[1] For situations with a risk of splashing, a face shield may be necessary.Protects eyes from dust and splashes.
Skin Protection Gloves: Wear compatible chemical-resistant gloves.[1] Nitrile, butyl, and neoprene gloves are good choices for handling both dry and liquid formulations.[6] Clothing: Wear appropriate protective clothing, such as a lab coat or coveralls, to prevent skin exposure.[1][6]Prevents direct skin contact with the chemical.[1]
Respiratory Protection For tasks that may generate dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]Avoids inhalation of dust and aerosols.[1]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for safety.

1. Preparation and Engineering Controls:

  • Ensure a safety shower and eye wash station are readily accessible.[1]

  • Handle this compound in a well-ventilated area.[1] Mechanical exhaust is required.[1]

2. Handling the Compound:

  • Do not handle the substance until all safety precautions have been read and understood.[1]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Avoid ingestion and inhalation.[1]

  • Minimize dust generation and accumulation.[5]

  • Do not eat, drink, or smoke when using this product.[1][4]

3. Storage:

  • Store in a tightly closed container.[1]

  • Keep away from incompatible substances.[1]

  • Store locked up.[1]

4. Post-Handling:

  • Wash hands and any exposed skin thoroughly after handling.[1][4]

  • Remove contaminated clothing and wash it before reuse.[1]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure.

Exposure TypeFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of flowing water for 10 to 15 minutes, holding eyelids apart.[1] Consult an ophthalmologist.[1]
Skin Contact Wash immediately with plenty of water and soap for at least 15 minutes.[1] Remove contaminated clothing and shoes.[1] Call a physician.[1]
Ingestion Wash out mouth with water, provided the person is conscious.[1] Call a physician.[1]
Inhalation Remove the casualty to fresh air and keep them warm and at rest.[1]

IF exposed or concerned, get medical advice or attention.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect waste in closed and suitable containers for disposal.[1]

  • Disposal Regulations: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[1][3]

  • Environmental Precautions: Do not allow the product to enter drains, soil, or surface water.[1][2] this compound is very toxic to aquatic life with long-lasting effects.[4]

Experimental Workflow and Safety Diagram

The following diagram illustrates the key steps and safety considerations in the experimental workflow for handling this compound.

Rafoxanide_Handling_Workflow This compound Handling and Safety Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_workspace Prepare Workspace (Ventilated Hood, Spill Kit) prep_ppe->prep_workspace weigh Weigh this compound prep_workspace->weigh Proceed to handling dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Workspace experiment->decontaminate Experiment complete dispose_waste Dispose of Waste Properly decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands spill Spill node_spill_contain Contain Spill spill->node_spill_contain node_spill_clean Clean Spill Area spill->node_spill_clean exposure Personal Exposure node_exposure_firstaid Administer First Aid exposure->node_exposure_firstaid node_exposure_medical Seek Medical Attention exposure->node_exposure_medical

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。